molecular formula C47H68ClN3O9 B1192606 Cy5-PEG6-acid

Cy5-PEG6-acid

Número de catálogo: B1192606
Peso molecular: 854.5 g/mol
Clave InChI: RKXHCQAKWSZSPM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Cy5-PEG6-acid is a PEG derivative containing a cyanine dye with excitation/emmission maximum 649/667 nm and a free terminal carboxyl acid. Terminal carboxylic acid can react with primary amine groups in the presence of of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydophilic PEG spacer increases solubility in aqueous media.

Propiedades

Fórmula molecular

C47H68ClN3O9

Peso molecular

854.5 g/mol

Nombre IUPAC

3-[2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid chloride

InChI

InChI=1S/C47H67N3O9.ClH/c1-46(2)38-16-11-13-18-40(38)49(5)42(46)20-8-6-9-21-43-47(3,4)39-17-12-14-19-41(39)50(43)25-15-7-10-22-44(51)48-24-27-55-29-31-57-33-35-59-37-36-58-34-32-56-30-28-54-26-23-45(52)53;/h6,8-9,11-14,16-21H,7,10,15,22-37H2,1-5H3,(H-,48,51,52,53);1H

Clave InChI

RKXHCQAKWSZSPM-UHFFFAOYSA-N

Apariencia

Solid powder

Pureza

>96% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Cy5-PEG6-acid

Origen del producto

United States

Foundational & Exploratory

Cy5-PEG6-acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical structure, properties, and applications of the fluorescent dye Cy5-PEG6-acid, tailored for researchers, scientists, and professionals in drug development.

This compound is a versatile far-red fluorescent dye that has become an invaluable tool in various life science and drug development applications. Its unique combination of a bright, photostable cyanine (B1664457) dye, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive carboxylic acid group makes it highly suitable for the fluorescent labeling of a wide range of biomolecules. This guide provides a detailed overview of its chemical and physical properties, spectroscopic characteristics, and a comprehensive protocol for its use in bioconjugation.

Core Properties and Chemical Structure

This compound, also known as Cy5-PEG6-COOH, is characterized by a Cyanine 5 (Cy5) fluorophore linked to a six-unit polyethylene glycol (PEG) spacer, terminating in a carboxylic acid functional group. The Cy5 core provides the molecule with its potent fluorescent properties in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[1] The PEG6 spacer is hydrophilic, enhancing the water solubility of the dye and the resulting conjugate.[1] Furthermore, this spacer acts as a flexible linker, minimizing steric hindrance between the dye and the labeled biomolecule, thereby helping to preserve the biomolecule's natural function.[1]

The terminal carboxylic acid group is the reactive handle for conjugation. It can be activated to form a stable amide bond with primary amine groups present on biomolecules such as proteins, peptides, and amine-modified nucleic acids.[1]

Chemical Structure:

this compound chemical structure

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are crucial for its effective use in experimental design and data analysis. These properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical FormulaC₄₇H₆₈ClN₃O₉[2]
Molecular Weight~854.5 g/mol
Purity≥96%
SolubilityWater, DMSO, DMF, DCM
Storage Conditions-20°C, protected from light and moisture

Table 2: Spectroscopic Properties of this compound

PropertyValueReference(s)
Excitation Maximum (λex)~646-649 nm
Emission Maximum (λem)~662-667 nm
Molar Extinction Coefficient (ε)~232,000 - 250,000 M⁻¹cm⁻¹
Quantum Yield (Φ)~0.20 (for Cy5 in aqueous buffer)
Recommended Laser Lines633 nm, 647 nm

Applications in Research and Development

The properties of this compound make it a valuable reagent for a multitude of applications, including:

  • Bioconjugation: The primary application is the covalent labeling of proteins, antibodies, peptides, and other biomolecules for their subsequent detection and tracking.

  • Fluorescence Microscopy: Its bright far-red emission enables high-resolution imaging with an excellent signal-to-noise ratio.

  • Flow Cytometry: The dye's compatibility with common laser lines makes it suitable for the analysis and sorting of labeled cells.

  • In Vivo Imaging: The far-red emission allows for deeper tissue penetration and reduced background signal in animal models.

  • ELISA and Western Blotting: Labeled antibodies can be used as detection reagents in these and other immunoassays.

Experimental Protocol: Protein Labeling with this compound

This section provides a detailed, two-step protocol for the covalent conjugation of this compound to a protein via its primary amine groups. This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group and N-hydroxysulfosuccinimide (sulfo-NHS) to create a more stable amine-reactive intermediate.

Materials and Reagents
  • Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification

  • Spectrophotometer

Experimental Workflow Diagram

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in MES Buffer) conjugation Conjugate to Protein (Add activated dye to protein, incubate 2h at RT) prep_protein->conjugation prep_dye Dissolve this compound (in DMF or DMSO) activation Activate this compound (Add EDC and sulfo-NHS, incubate 15 min at RT) prep_dye->activation prep_edc Prepare fresh EDC Solution (in Activation Buffer) prep_edc->activation prep_nhs Prepare fresh sulfo-NHS Solution (in Activation Buffer) prep_nhs->activation activation->conjugation quenching Quench Reaction (Add Quenching Buffer, incubate 15 min at RT) conjugation->quenching purify Purify Conjugate (Size-Exclusion Chromatography) quenching->purify analyze Analyze Conjugate (Spectrophotometry) purify->analyze calculate Calculate Degree of Labeling analyze->calculate

Caption: Experimental workflow for protein conjugation with this compound.

Step-by-Step Procedure

Part 1: Activation of this compound

  • Prepare Reagents: Allow all reagents to come to room temperature before use. Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer immediately before starting the reaction. A typical concentration is 10 mg/mL for each.

  • Dissolve Dye: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Activation Reaction: In a microcentrifuge tube, combine the this compound stock solution with the freshly prepared EDC and sulfo-NHS solutions. A 2- to 10-fold molar excess of EDC and sulfo-NHS over the dye is recommended. Incubate the mixture for 15 minutes at room temperature.

Part 2: Conjugation to Protein

  • Protein Preparation: The protein to be labeled should be at a concentration of 2-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an appropriate buffer like PBS or MES.

  • Adjust pH: For the conjugation reaction, the pH should be between 7.2 and 8.0 to ensure that the primary amines on the protein are deprotonated and available for reaction. Adjust the pH of the protein solution with the Conjugation Buffer if necessary.

  • Conjugation Reaction: Add the activated this compound mixture to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is often used. Incubate the reaction for 2 hours at room temperature with gentle stirring, protected from light.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. This will consume any unreacted dye. Incubate for an additional 15 minutes at room temperature.

Logical Diagram of the Two-Step EDC/Sulfo-NHS Coupling Chemistry

coupling_chemistry dye_acid Cy5-PEG6-COOH (Carboxylic Acid) activated_ester Amine-Reactive Sulfo-NHS Ester dye_acid->activated_ester Activation (pH 4.5-6.0) edc_nhs EDC + Sulfo-NHS edc_nhs->activated_ester conjugate Cy5-PEG6-Protein (Stable Amide Bond) activated_ester->conjugate Conjugation (pH 7.2-8.0) protein_amine Protein-NH₂ (Primary Amine) protein_amine->conjugate byproducts EDC Byproduct + Free Sulfo-NHS

Caption: Two-step EDC/sulfo-NHS activation and conjugation of this compound.

Part 3: Purification and Analysis
  • Purification: The labeled protein conjugate must be separated from the unreacted dye and reaction byproducts. Size-exclusion chromatography (SEC) is the most common method.

    • Equilibrate an SEC column (e.g., G-25) with your desired storage buffer (e.g., PBS).

    • Apply the quenched reaction mixture to the column.

    • The larger protein conjugate will elute first, while the smaller, unconjugated dye molecules will be retained and elute later.

    • Collect the colored fractions corresponding to the labeled protein.

  • Analysis and Calculation of Degree of Labeling (DOL): The DOL is the average number of dye molecules per protein molecule. It can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A_max).

    • Calculate the concentration of the dye using the Beer-Lambert law (A = εcl) with the molar extinction coefficient of Cy5.

    • Correct the A₂₈₀ reading for the absorbance of the dye at 280 nm. The correction factor (CF) for Cy5 is approximately 0.04-0.05.

      • Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)

    • Calculate the concentration of the protein using the corrected A₂₈₀ and the molar extinction coefficient of the protein.

    • The DOL is the molar ratio of the dye to the protein.

    DOL = [Dye Concentration] / [Protein Concentration]

An optimal DOL is typically between 2 and 7, though this can vary depending on the protein and application. Over-labeling can lead to fluorescence quenching and may affect protein function.

By following this comprehensive guide, researchers can effectively utilize this compound for the fluorescent labeling of biomolecules, enabling a wide range of sensitive and specific detection and imaging applications.

References

Cy5-PEG6-acid excitation and emission spectra

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cy5-PEG6-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile fluorescent probe combining the far-red emitting cyanine (B1664457) 5 (Cy5) dye with a flexible six-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. This molecule is engineered for stable bioconjugation, offering enhanced solubility and reduced steric hindrance in a variety of fluorescence-based applications.

Core Properties and Structure

This compound consists of three key components:

  • Cy5 Fluorophore : A synthetic cyanine dye known for its high molar extinction coefficient, good photostability, and intense fluorescence in the far-red region of the spectrum. Its emission profile is advantageous for biological applications as it minimizes interference from cellular autofluorescence.[1]

  • PEG6 Spacer : A hydrophilic six-unit polyethylene glycol linker. This spacer improves the water solubility of the hydrophobic Cy5 dye and provides a flexible arm that separates the fluorophore from its conjugation target. This separation is critical for minimizing steric hindrance and preserving the biological activity of the labeled molecule.

  • Carboxylic Acid Group : A terminal reactive group that enables covalent attachment to primary amines on biomolecules (e.g., lysine (B10760008) residues in proteins, amine-modified oligonucleotides) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide (B86325) chemistry.

Spectral Characteristics

The core spectral properties of this compound are dictated by the Cy5 fluorophore. The PEG linker and terminal acid group do not significantly alter its excitation and emission profile. The key quantitative spectral data for Cy5 are summarized below.

ParameterValueNotes
Excitation Maximum (λex) ~649 nmCan be efficiently excited by 633 nm and 647 nm laser lines.[2]
Emission Maximum (λem) ~667 nmEmits in the far-red region of the spectrum.[2]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹Indicates a high probability of light absorption.[2][3]
Fluorescence Quantum Yield (Φ) ~0.2 - 0.27Represents a good efficiency of converting absorbed photons into emitted fluorescence.[2][4]

Note: Spectral properties can be influenced by the local environment, including solvent polarity and the nature of the conjugated biomolecule.[3]

Experimental Protocols

Protocol 1: Measurement of Excitation and Emission Spectra

This protocol outlines the general procedure for characterizing the spectral properties of this compound or its conjugates using a fluorescence spectrophotometer.

A. Materials

  • This compound

  • Spectroscopy-grade solvent (e.g., Phosphate-Buffered Saline (PBS), Methanol)

  • Quartz cuvette

  • Fluorescence spectrophotometer

B. Methodology

  • Sample Preparation : Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically resulting in an absorbance < 0.1 at the excitation maximum).

  • Instrument Setup :

    • Turn on the instrument's light source (e.g., Xenon arc lamp) and allow it to stabilize.

    • Set the excitation and emission slit widths. Narrower slits (e.g., 2-5 nm) provide higher spectral resolution, while wider slits (e.g., 10 nm) increase signal intensity.

  • Emission Spectrum Acquisition :

    • Set the excitation monochromator to the dye's absorption maximum (~649 nm).

    • Scan the emission monochromator across a wavelength range that includes the expected emission peak (e.g., 655 nm to 750 nm).

    • The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.

  • Excitation Spectrum Acquisition :

    • Set the emission monochromator to the dye's emission maximum (~667 nm).

    • Scan the excitation monochromator across a wavelength range that includes the expected absorption peak (e.g., 550 nm to 660 nm).

    • The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum, which should closely resemble the absorbance spectrum.

Protocol 2: Bioconjugation of this compound to a Primary Amine

The carboxylic acid on this compound must first be activated to a more reactive intermediate (an NHS ester) to efficiently label primary amines on biomolecules like proteins or peptides. This is a common and robust two-step, one-pot reaction.[5][6]

A. Materials

  • This compound

  • Biomolecule with primary amines (e.g., antibody, peptide)

  • Activation Buffer : 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer : 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Anhydrous DMSO or DMF

  • Quenching Buffer : 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine

  • Purification system (e.g., Sephadex G-25 desalting column, dialysis)

B. Methodology

  • Reagent Preparation :

    • Dissolve the amine-containing biomolecule in Coupling Buffer.

    • Dissolve this compound in a small amount of anhydrous DMSO or DMF before diluting into the Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as EDC is moisture-sensitive and hydrolyzes quickly.[5]

  • Step 1: Activation of this compound :

    • In a reaction tube, combine the dissolved this compound with a molar excess of EDC (e.g., 10-fold) and Sulfo-NHS (e.g., 5-fold) in Activation Buffer. The acidic pH of the MES buffer is optimal for the EDC reaction.[7][8]

    • Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

  • Step 2: Conjugation to Biomolecule :

    • Add the activated this compound mixture to the biomolecule solution. The pH of the final reaction should be between 7.2 and 8.0 for efficient coupling to the primary amine. If necessary, adjust the pH by adding Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Quenching and Purification :

    • Stop the reaction by adding Quenching Buffer to consume any unreacted NHS ester. Incubate for 15-30 minutes.

    • Purify the labeled biomolecule from excess dye and reaction byproducts using a desalting column, dialysis, or another appropriate chromatographic method.

Visualized Workflows and Applications

Bioconjugation Workflow

The following diagram illustrates the key steps involved in labeling a biomolecule with this compound using the EDC/NHS chemistry described above.

Bioconjugation_Workflow start This compound reagents1 EDC + Sulfo-NHS in Activation Buffer (pH 5-6) activated Activated Cy5-PEG6-NHS Ester reagents1->activated Activation (15-30 min) conjugation Conjugation Reaction (pH 7.2-8.0) activated->conjugation biomolecule Biomolecule (e.g., Protein with -NH₂) biomolecule->conjugation purification Purification (e.g., Desalting Column) conjugation->purification Quench Reaction First product Cy5-Labeled Biomolecule purification->product

Caption: Workflow for covalent labeling of primary amines using this compound.

Application in a Cellular Signaling Pathway

Cy5-labeled biomolecules are frequently used to visualize and track molecular interactions in biological systems. This diagram shows a simplified model of how a Cy5-labeled ligand can be used to study receptor trafficking.

Signaling_Pathway Tracking Receptor Internalization with a Cy5-Labeled Ligand cluster_cell Cell ligand Cy5-Labeled Ligand binding Binding ligand->binding Extracellular Space receptor Cell Surface Receptor receptor->binding membrane Plasma Membrane complex Ligand-Receptor Complex binding->complex internalization Endocytosis complex->internalization endosome Early Endosome (Fluorescent Vesicle) internalization->endosome signaling Downstream Signaling (e.g., Kinase Cascade) endosome->signaling

Caption: Visualizing receptor-mediated endocytosis with a Cy5-labeled ligand.

References

Unveiling the Photophysical Properties of Cy5-PEG6-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield and related photophysical properties of Cy5-PEG6-acid, a widely utilized far-red fluorescent dye. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and minimizes steric hindrance, making it an ideal candidate for bioconjugation. This document details the quantitative photophysical data, outlines a standard experimental protocol for quantum yield determination, and presents a visual workflow for a typical bioconjugation application.

Photophysical Data of Cy5 and its Derivatives

The photophysical properties of this compound are primarily determined by the core Cy5 fluorophore. The PEG linker is designed to improve solubility and reduce interactions with the conjugated biomolecule, and as such, has a minimal effect on the quantum yield. The following table summarizes the key quantitative data for Cy5 and its common derivatives.

PropertyValueReferences
Quantum Yield (Φ) ~0.2[1][2][3][4]
Excitation Maximum (λex) ~649 nm[1]
Emission Maximum (λem) ~667 nm
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹
Reactive Group Carboxylic Acid
Spacer Arm 6-unit Polyethylene Glycol (PEG6)

Experimental Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of a fluorophore is a measure of the efficiency of photon emission after photon absorption. It is typically determined by a comparative method, using a well-characterized fluorescent standard.

Objective: To determine the fluorescence quantum yield of this compound relative to a standard fluorophore.

Materials:

  • This compound

  • Standard fluorophore with a known quantum yield in the far-red region (e.g., Cresyl Violet or another well-characterized cyanine (B1664457) dye)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • High-purity solvent (e.g., phosphate-buffered saline (PBS) or ethanol, depending on the standard)

  • Cuvettes for absorbance and fluorescence measurements

Methodology:

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the this compound (sample) and the standard in the chosen solvent.

    • The concentrations should be adjusted to have an absorbance in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurements.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the fluorescence emission spectrum of each solution. The excitation wavelength should be the same for both the sample and the standard.

    • The emission spectra should be corrected for the wavelength-dependent sensitivity of the detector.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

      Where:

      • Φ_std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

  • Validation:

    • Repeat the measurements with multiple concentrations to ensure the linearity of the relationship between fluorescence intensity and absorbance.

Bioconjugation Workflow with this compound

This compound is frequently used to label biomolecules containing primary amine groups, such as proteins and antibodies. The carboxylic acid group is activated to form a reactive ester, which then couples with the amine to form a stable amide bond. The following diagram illustrates this typical experimental workflow.

G Bioconjugation Workflow of this compound cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step cluster_analysis Analysis Step Cy5_acid This compound Activated_Cy5 Cy5-PEG6-NHS ester Cy5_acid->Activated_Cy5 Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Cy5 Conjugate Cy5-labeled Biomolecule Activated_Cy5->Conjugate Coupling Biomolecule Biomolecule (e.g., Protein) with -NH2 Biomolecule->Conjugate Purification Purification (e.g., SEC) Conjugate->Purification Purified_Conjugate Purified Labeled Biomolecule Purification->Purified_Conjugate Unreacted_Dye Unreacted Dye Purification->Unreacted_Dye Analysis Characterization (e.g., Spectroscopy) Purified_Conjugate->Analysis

Caption: Workflow for labeling a biomolecule with this compound.

References

The Strategic Advantage of PEGylation: A Technical Guide to the Role of the PEG6 Linker in Cy5 Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology and diagnostics, the precision and clarity of fluorescent labeling are paramount. Cyanine (B1664457) 5 (Cy5), a far-red fluorescent dye, is a cornerstone of these applications due to its high extinction coefficient and emission profile that minimizes background autofluorescence from biological samples. However, the performance of Cy5 can be significantly enhanced through strategic chemical modification. This in-depth technical guide explores the critical role of the hexaethylene glycol (PEG6) linker in augmenting the properties of Cy5 dyes, thereby optimizing their utility in sensitive and robust bioassays.

The Core Function of the PEG6 Linker

The incorporation of a PEG6 linker between the Cy5 fluorophore and a reactive moiety (such as an N-hydroxysuccinimide, or NHS, ester) is a key engineering design that addresses several intrinsic challenges associated with fluorescent labeling of biomolecules. This flexible, hydrophilic spacer profoundly influences the dye's solubility, biocompatibility, and photophysical behavior.

The primary advantages conferred by the PEG6 linker include:

  • Enhanced Hydrophilicity and Solubility: Many organic fluorophores, including Cy5, are inherently hydrophobic. This can lead to aggregation and poor solubility in aqueous buffers, resulting in unreliable and non-reproducible experimental outcomes. The highly hydrophilic nature of the PEG6 linker significantly improves the water solubility of the Cy5 conjugate, preventing aggregation and ensuring consistent performance.[1]

  • Reduced Non-Specific Binding: The PEG linker creates a hydration shell around the dye, effectively shielding the hydrophobic Cy5 core. This steric hindrance minimizes non-specific interactions with proteins and cell membranes, leading to a substantial reduction in background signal and a corresponding increase in the signal-to-noise ratio in imaging and detection assays.[1]

  • Minimized Fluorescence Quenching: Fluorophores in close proximity to each other or to a biomolecule surface can experience self-quenching, which diminishes the fluorescence signal. The PEG6 linker introduces a physical spacer that distances the Cy5 dye from the conjugated biomolecule and from other nearby fluorophores, thereby mitigating quenching effects and preserving the dye's brightness.

  • Improved Biocompatibility and Stability: PEGylation is a well-established method for enhancing the in vivo stability of biomolecules. By attaching a PEG linker, the Cy5 conjugate is better protected from enzymatic degradation and can exhibit reduced immunogenicity, which is particularly crucial for in vivo imaging and drug delivery applications.

  • Increased Flexibility and Accessibility: The flexible nature of the PEG6 chain provides the attached Cy5 fluorophore with greater rotational freedom. This can improve the accessibility of the conjugated biomolecule (e.g., an antibody) to its target and minimizes potential steric hindrance that could interfere with biological interactions.

Quantitative Data Presentation

The selection of a fluorescent probe is often guided by its photophysical properties. The following table summarizes key spectroscopic parameters for Cy5 with and without a PEG linker. It is important to note that direct side-by-side experimental comparisons under identical conditions are not always available; the data presented here is a compilation from various sources.

Spectroscopic PropertyNon-PEGylated Cy5-NHS EsterCy5 with PEG Linker
Excitation Maximum (λex) ~646 - 649 nm~646 - 650 nm[1][2]
Emission Maximum (λem) ~662 - 671 nm~662 - 691 nm[1]
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹~107,000 - 250,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.2 in aqueous solutionA similar PEGylated Cy5 derivative was reported to have a quantum yield of 0.07.
Fluorescence Lifetime (τ) ~1.0 ns in aqueous solutionNot explicitly reported for Cy5-PEG6, but the lifetime of Cy5.5 attached to antibodies has been measured at ~1.7-2.5 ns in different biological environments.
Solubility Soluble in organic solvents (DMSO, DMF); limited water solubility.Enhanced aqueous solubility due to the hydrophilic PEG linker.

Note: The molar extinction coefficient and quantum yield can be influenced by the specific PEG linker and the surrounding microenvironment. While some data suggests a potential decrease in quantum yield with PEGylation, the practical benefits of increased solubility and reduced non-specific binding often lead to superior performance in biological applications.

Experimental Protocols

General Protocol for Antibody Conjugation with Cy5-PEG6-NHS Ester

This protocol outlines the steps for labeling an antibody with a Cy5-PEG6-NHS ester.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Cy5-PEG6-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate (pH 8.5-9.5)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction tubes

  • Pipettes

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve the antibody in an amine-free buffer such as PBS. The presence of primary amines (e.g., from Tris or glycine) will compete with the antibody for reaction with the NHS ester.

    • Adjust the pH of the antibody solution to 8.5-9.5 by adding a small volume of 1 M sodium bicarbonate. This slightly alkaline pH is optimal for the reaction between the NHS ester and primary amines on the antibody.

    • The recommended antibody concentration is typically 2-10 mg/mL to ensure efficient labeling.

  • Prepare the Cy5-PEG6-NHS Ester Stock Solution:

    • Allow the vial of Cy5-PEG6-NHS ester to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive NHS ester.

    • Immediately before use, dissolve the Cy5-PEG6-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a calculated amount of the Cy5-PEG6-NHS ester stock solution to the antibody solution. A molar excess of the dye (typically 10-20 fold) is used to achieve an optimal degree of labeling.

    • Gently mix the reaction solution by pipetting up and down or by gentle vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody, which will typically be the first colored fractions to elute.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a carrier protein (e.g., 0.1% BSA) and storing at -20°C or -80°C.

Synthesis of Cy5-PEG6-NHS Ester

While detailed, step-by-step synthesis protocols for proprietary reagents like Cy5-PEG6-NHS ester are often not publicly available, the general synthetic strategy involves the coupling of a Cy5 derivative containing a carboxylic acid with a PEG6 linker that has a terminal amine on one end and a protected hydroxyl or amine on the other. The terminal group is then deprotected and reacted with N,N'-Disuccinimidyl carbonate (DSC) or a similar reagent to form the NHS ester. A key step is the condensation of a malondialdehyde derivative with substituted indolenine precursors to form the cyanine dye core.

Visualizing Workflows and Pathways

Experimental Workflow for FRET-based Immunoassay

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions. A Cy5-PEG6 conjugate can serve as an excellent acceptor in a FRET pair with a suitable donor fluorophore (e.g., Cy3). The PEG6 linker helps to maintain an optimal distance and orientation for efficient energy transfer upon binding of the target analyte.

FRET_Immunoassay_Workflow cluster_preparation 1. Reagent Preparation cluster_reaction 2. Binding Reaction cluster_detection 3. FRET Detection cluster_analysis 4. Data Analysis DonorAb Donor-labeled Antibody (e.g., Cy3) Incubation Incubate Antibodies with Analyte DonorAb->Incubation AcceptorAb Acceptor-labeled Antibody (Cy5-PEG6) AcceptorAb->Incubation Analyte Target Analyte Analyte->Incubation Excitation Excite Donor (e.g., at ~550 nm) Incubation->Excitation Detection Measure Acceptor Emission (at ~670 nm) Excitation->Detection Energy Transfer FRET_Efficiency Calculate FRET Efficiency Detection->FRET_Efficiency Quantification Quantify Analyte Concentration FRET_Efficiency->Quantification

Caption: Workflow for a FRET-based immunoassay using a Cy5-PEG6 labeled antibody as the acceptor.

Workflow for Super-Resolution Microscopy (dSTORM)

In direct Stochastic Optical Reconstruction Microscopy (dSTORM), Cy5 is a commonly used fluorophore due to its ability to be photoswitched between a fluorescent "on" state and a dark "off" state. The PEG6 linker can improve the photostability and blinking characteristics of the dye, which are critical for high-quality super-resolution imaging.

dSTORM_Workflow cluster_sample_prep 1. Sample Preparation cluster_imaging 2. dSTORM Imaging cluster_reconstruction 3. Image Reconstruction CellCulture Cell Culture & Fixation Permeabilization Permeabilization (if intracellular) CellCulture->Permeabilization Blocking Blocking Non-specific Sites Permeabilization->Blocking PrimaryAb Incubation with Primary Antibody Blocking->PrimaryAb SecondaryAb Incubation with Cy5-PEG6 Secondary Antibody PrimaryAb->SecondaryAb ImagingBuffer Addition of Photoswitching Buffer SecondaryAb->ImagingBuffer LaserIllumination High-power Laser Illumination (e.g., 647 nm) ImagingBuffer->LaserIllumination ImageAcquisition Acquisition of Thousands of Frames LaserIllumination->ImageAcquisition Localization Localization of Single Molecule Blinks ImageAcquisition->Localization ImageRender Rendering of Super-Resolution Image Localization->ImageRender MAPK_ERK_Pathway cluster_pathway MAPK/ERK Signaling Pathway cluster_detection Phosphoflow Detection GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pMEK_Ab Anti-pMEK Ab (e.g., Alexa Fluor 488) MEK->pMEK_Ab Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylates pERK_Ab Anti-pERK Ab (Cy5-PEG6) ERK->pERK_Ab Proliferation Cell Proliferation, Differentiation, Survival Transcription->Proliferation Regulates

References

A Technical Guide to Cy5-PEG6-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Cy5-PEG6-acid, a versatile fluorescent labeling reagent, and its application in bioconjugation. We will delve into its chemical and physical properties, provide detailed experimental protocols for its use, and explore the critical role of its components in advanced biological research and drug development.

Core Concepts: Understanding this compound

This compound is a molecule composed of three key functional parts: the Cy5 fluorophore, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid group. This combination makes it a powerful tool for covalently attaching a bright, far-red fluorescent label to a wide range of biomolecules.

  • Cy5 (Cyanine5): A member of the cyanine (B1664457) dye family, Cy5 is a bright and photostable fluorophore that excites at approximately 649 nm and emits at around 667 nm.[1] Its emission in the far-red spectrum is particularly advantageous for biological imaging due to reduced autofluorescence from cells and tissues.

  • PEG6 (Polyethylene Glycol, 6 units): The PEG spacer is a flexible, hydrophilic chain of six repeating ethylene (B1197577) glycol units. This linker plays a crucial role in the overall performance of the conjugate. Its primary benefits include:

    • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the water solubility of the often hydrophobic Cy5 dye and the resulting conjugate.[2][3]

    • Reduced Steric Hindrance: The flexible spacer arm minimizes steric hindrance, allowing for more efficient conjugation to sterically hindered sites on biomolecules.[2]

    • Improved Stability and Reduced Immunogenicity: PEGylation, the process of attaching PEG chains, can shield the labeled biomolecule from enzymatic degradation and reduce its immunogenicity, which is particularly important for in vivo applications.[2][3][4]

  • Carboxylic Acid Group (-COOH): This terminal functional group is the reactive handle for conjugation. It can be activated to form a stable amide bond with primary amine groups (-NH2) present on biomolecules such as proteins (at the N-terminus and on lysine (B10760008) residues), amine-modified oligonucleotides, and other amine-containing molecules.[1]

Quantitative Data

The following tables summarize the key quantitative properties of this compound and the Cy5 fluorophore.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight~854.5 g/mol [1]
Purity≥96%[1]
SolubilityWater, DMSO, DMF[5]
Storage Conditions-20°C, protected from light and moisture[1]

Table 2: Spectroscopic Properties of Cy5

PropertyValueReference
Excitation Maximum (λex)~649 nm[1]
Emission Maximum (λem)~667 nm[1]
Molar Extinction Coefficient (ε) at ~646 nm~232,000 cm⁻¹M⁻¹[5]
Fluorescence Quantum Yield (Φ)~0.28 - 0.42 (conjugated to PNA)[6]

Experimental Protocols

General Workflow for Bioconjugation

The overall process of labeling a biomolecule with this compound involves the activation of the carboxylic acid, reaction with the amine-containing biomolecule, and subsequent purification of the conjugate.

G A Prepare Biomolecule (amine-containing) C Conjugation Reaction (formation of amide bond) A->C B Activate this compound (with EDC/NHS) B->C D Quench Reaction C->D E Purify Conjugate D->E F Characterize Conjugate (e.g., DOL) E->F

Caption: General workflow for the bioconjugation of this compound.

Detailed Protocol for Protein Labeling (Aqueous Method)

This protocol describes the labeling of a protein with this compound using the common EDC and NHS (or sulfo-NHS) chemistry in an aqueous environment.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for improved water solubility)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: Amine-free buffer, e.g., PBS (phosphate-buffered saline), pH 7.2-8.0

  • Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Purification column (e.g., size-exclusion or desalting spin column)

  • Anhydrous DMSO or DMF

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

    • Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in the Activation Buffer or water immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, dissolve the desired amount of this compound in a minimal volume of Activation Buffer.

    • Add a 2-5 fold molar excess of EDC and NHS (or sulfo-NHS) to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[7]

  • Conjugation to the Protein:

    • Ensure the protein solution is in the appropriate Conjugation Buffer (amine-free, pH 7.2-8.0). The reaction of the NHS-ester with primary amines is most efficient at a slightly alkaline pH.[7]

    • Add the activated this compound mixture to the protein solution. The molar ratio of the dye to the protein should be optimized for the specific application, but a starting point of 10-20 fold molar excess of the dye is common.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.[8]

    • Incubate for 15-30 minutes at room temperature. This step deactivates any unreacted NHS-ester.

  • Purification of the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column, a desalting spin column, or by dialysis.[9] The choice of method will depend on the size of the protein and the required purity.

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated using the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[9]

    • The formula for calculating DOL is: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) where:

      • A_max is the absorbance at the dye's maximum absorbance wavelength (~650 nm).

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its A_max.

      • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5).

Signaling Pathways and Experimental Workflows

This compound is not directly involved in signaling pathways but is a tool to visualize and track molecules that are. For example, it can be used to label antibodies for immunofluorescence, which in turn are used to detect proteins within a signaling cascade.

Workflow for Immunofluorescence Staining

The following diagram illustrates a typical workflow for using a Cy5-labeled antibody in an immunofluorescence experiment.

G A Cell/Tissue Preparation (Fixation & Permeabilization) B Blocking (Reduce non-specific binding) A->B C Primary Antibody Incubation B->C D Wash C->D E Secondary Antibody Incubation (Cy5-labeled) D->E F Wash E->F G Mounting & Imaging F->G

Caption: A standard workflow for immunofluorescence using a Cy5-labeled secondary antibody.

Applications in Drug Development

The unique properties of this compound and its conjugates make them valuable in various stages of drug development:

  • Target Identification and Validation: Labeled ligands or antibodies can be used to visualize and quantify target receptors on or within cells.

  • Pharmacokinetics and Biodistribution: By labeling a therapeutic molecule, its uptake, distribution, metabolism, and excretion (ADME) can be tracked in vivo using imaging techniques. The PEG linker can also be used to improve the pharmacokinetic properties of a drug.[4][]

  • High-Throughput Screening: Fluorescently labeled molecules are essential for many high-throughput screening assays to identify new drug candidates.

  • Delivery Systems: PEGylated fluorescent molecules can be incorporated into drug delivery systems like nanoparticles to monitor their delivery to target tissues.[3]

Conclusion

This compound is a powerful and versatile tool for researchers in life sciences and drug development. Its bright, far-red fluorescence, coupled with the beneficial properties of the PEG linker, enables the robust and reliable labeling of a wide range of biomolecules. The detailed protocols and conceptual framework provided in this guide should serve as a valuable resource for the successful application of this compound in your research endeavors.

References

Cy5-PEG6-acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the physicochemical properties and applications of Cy5-PEG6-acid, a versatile fluorescent probe for bioconjugation. This document outlines its molecular characteristics, detailed experimental protocols for its use in labeling biomolecules, and illustrates its application in studying cellular signaling pathways.

Core Molecular Data

This compound is a fluorescent labeling reagent that combines the far-red emitting cyanine (B1664457) dye, Cy5, with a hydrophilic six-unit polyethylene (B3416737) glycol (PEG) spacer terminating in a carboxylic acid group. This combination offers excellent water solubility, reduced steric hindrance, and a reactive handle for covalent attachment to biomolecules.[1]

PropertyValueReference
Chemical Formula C47H68ClN3O9[2]
Molecular Weight ~854.5 g/mol [1][2]
Excitation Maximum (Ex) ~646-649 nm[1]
Emission Maximum (Em) ~662-667 nm

Experimental Protocols

The terminal carboxylic acid of this compound can be activated to react with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds. A common method involves the use of carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.

General Protocol for Antibody Conjugation

This protocol details the steps for conjugating this compound to an antibody, a common application in immunoassays and cellular imaging.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the reaction buffer at a concentration of 1-5 mg/mL. Buffers containing primary amines like Tris must be avoided.

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in DMF or DMSO to prepare stock solutions.

    • In a microcentrifuge tube, combine this compound, EDC, and NHS in a molar ratio of 1:1.5:1.5 in the reaction buffer.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated Cy5-PEG6-NHS ester solution to the antibody solution. The molar ratio of dye to antibody should be optimized for the specific application, but a starting point of 10:1 is common.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Collect the fractions containing the purified, fluorescently labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

Application in Signaling Pathway Analysis: Ligand-Receptor Interaction and Internalization

A primary application of Cy5-labeled biomolecules is the visualization and quantification of ligand-receptor interactions and the subsequent receptor-mediated endocytosis, a critical process in cell signaling. A ligand (e.g., a growth factor or a small molecule) can be labeled with this compound and then introduced to cells expressing the corresponding receptor.

Experimental Workflow for Visualizing Receptor Internalization

This workflow outlines the key steps to track the internalization of a receptor upon binding to a Cy5-labeled ligand using fluorescence microscopy.

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis ligand Ligand conjugation Conjugation ligand->conjugation cy5_peg6_acid This compound cy5_peg6_acid->conjugation labeled_ligand Cy5-Labeled Ligand conjugation->labeled_ligand incubation Incubation labeled_ligand->incubation cells Cells Expressing Receptor cells->incubation imaging Fluorescence Microscopy incubation->imaging quantification Image Analysis & Quantification imaging->quantification signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Cy5-Labeled Ligand receptor Receptor ligand->receptor Binding complex Ligand-Receptor Complex receptor->complex clathrin_pit Clathrin-Coated Pit complex->clathrin_pit Recruitment endosome Early Endosome clathrin_pit->endosome Internalization recycling Recycling to Membrane endosome->recycling Sorting lysosome Lysosome (Degradation) endosome->lysosome Sorting

References

The Core Principles of Cy5-PEG6-acid Fluorescence: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental principles governing the fluorescence of Cy5-PEG6-acid, a widely utilized far-red fluorescent probe in biological research and drug development. We will explore its chemical structure, photophysical properties, and the key factors influencing its fluorescent behavior, providing a comprehensive resource for its effective application.

Introduction to this compound

This compound is a fluorescent dye belonging to the cyanine (B1664457) family, characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain.[] This specific variant incorporates a six-unit polyethylene (B3416737) glycol (PEG) spacer and a terminal carboxylic acid group.[2] The Cy5 core is responsible for its desirable spectral properties in the far-red region of the spectrum, which minimizes autofluorescence from biological samples.[3] The PEG linker enhances water solubility and reduces steric hindrance, facilitating efficient labeling of biomolecules in aqueous environments.[2][4] The terminal carboxylic acid enables covalent attachment to primary amines on biomolecules such as proteins, peptides, and modified nucleic acids, forming stable amide bonds.

The Fluorescence Principle of Cy5

The fluorescence of Cy5 originates from its extensive delocalized π-electron system within the polymethine chain. The process can be broken down into three key stages:

  • Excitation: When a photon of light with the appropriate energy (around 649 nm) is absorbed by the Cy5 molecule, an electron is promoted from the ground state (S₀) to an excited singlet state (S₁).

  • Excited-State Lifetime: The molecule exists in this excited state for a very brief period, typically on the order of nanoseconds. During this time, it can undergo various relaxation processes.

  • Emission (Fluorescence): The electron returns to the ground state, releasing the absorbed energy as a photon of light with a longer wavelength (around 667 nm). This emission of light is what is observed as fluorescence. The difference between the excitation and emission wavelengths is known as the Stokes shift.

Several factors can compete with fluorescence and reduce its efficiency, including non-radiative decay pathways like internal conversion and intersystem crossing. A significant non-radiative decay mechanism for cyanine dyes is cis-trans isomerization around the double bonds in the polymethine chain. This process provides a pathway for the excited molecule to return to the ground state without emitting a photon, thus quenching the fluorescence.

Fluorescence_Principle cluster_excitation Excitation cluster_relaxation Relaxation Pathways S0_ground Ground State (S₀) S1_excited Excited Singlet State (S₁) S0_ground->S1_excited Absorption of Photon (~649 nm) Isomerization Cis-Trans Isomerization (Non-radiative) S1_excited->Isomerization Non-radiative Decay Fluorescence Fluorescence Emission S1_excited->Fluorescence Radiative Decay (~667 nm) Isomerization->S0_ground Return to Ground State Fluorescence->S0_ground Return to Ground State

Caption: Simplified Jablonski diagram illustrating the principle of Cy5 fluorescence.

Photophysical Properties of this compound

The utility of this compound as a fluorescent probe is defined by its key photophysical parameters. These properties are crucial for designing and interpreting fluorescence-based experiments.

PropertyTypical ValueSignificance
Maximum Excitation Wavelength (λex) ~649 nmWavelength at which the dye most efficiently absorbs light. Compatible with common 633 nm and 647 nm laser lines.
Maximum Emission Wavelength (λem) ~667 nmWavelength at which the dye emits the most intense fluorescence.
Molar Extinction Coefficient (ε) ~250,000 cm-1M-1A measure of how strongly the dye absorbs light at its λex. A high value indicates bright fluorescence.
Fluorescence Quantum Yield (Φ) ~0.2The ratio of photons emitted to photons absorbed. This value can be highly sensitive to the local environment.
Stokes Shift ~18 nmThe difference between the excitation and emission maxima. A larger Stokes shift can improve signal-to-noise by reducing spectral overlap.

Note: These values can be influenced by the solvent, pH, and conjugation to biomolecules.

Factors Influencing Cy5 Fluorescence

The fluorescence intensity of Cy5 is highly sensitive to its local environment. Understanding these factors is critical for obtaining reliable and reproducible experimental data.

  • Solvent Polarity and Viscosity: The fluorescence quantum yield of cyanine dyes can be affected by the polarity and viscosity of the solvent. Increased viscosity can restrict the non-radiative cis-trans isomerization, leading to enhanced fluorescence.

  • Proximity to Other Molecules (Quenching): The fluorescence of Cy5 can be quenched through various mechanisms, including Förster Resonance Energy Transfer (FRET) when in close proximity to a suitable acceptor molecule. Self-quenching can also occur at high concentrations or when multiple Cy5 molecules are labeled in close proximity on a single biomolecule. Furthermore, certain molecules, like the phosphine (B1218219) TCEP, can reversibly quench Cy5 fluorescence by forming a non-fluorescent adduct.

  • Interaction with Biomolecules: The fluorescence of Cy5 can be significantly altered upon conjugation to biomolecules like proteins and nucleic acids. For instance, when labeled on DNA, the fluorescence intensity of Cy5 is highly dependent on the local nucleotide sequence. Interaction with purine (B94841) bases, in particular, can lead to higher fluorescence intensity due to steric hindrance of the isomerization process.

Experimental Protocols

General Protocol for Labeling Proteins with this compound

This protocol describes a general method for labeling proteins with primary amines (e.g., lysine (B10760008) residues) using this compound. Optimization of the dye-to-protein ratio is recommended for each specific protein.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Amine-reactive coupling agents (e.g., EDC and NHS)

  • Quenching reagent (e.g., Tris or hydroxylamine)

  • Size-exclusion chromatography column for purification

  • Anhydrous DMSO

Methodology:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Activate Carboxylic Acid: In a separate tube, mix this compound with EDC and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMSO to pre-activate the carboxylic acid group. Incubate for 15-30 minutes at room temperature.

  • Labeling Reaction: Add the activated Cy5-PEG6-NHS ester to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: Add a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes.

  • Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the Cy5 dye (at ~649 nm).

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Sol Protein Solution (Amine-free buffer) Labeling Mix Activated Dye with Protein Protein_Sol->Labeling Dye_Stock This compound Stock (DMSO) Activation Activate Dye with EDC/NHS Dye_Stock->Activation Activation->Labeling Incubation Incubate (1-2h, RT, dark) Labeling->Incubation Quenching Quench Reaction Incubation->Quenching Purification Size-Exclusion Chromatography Quenching->Purification Characterization Determine Degree of Labeling Purification->Characterization

Caption: Experimental workflow for labeling proteins with this compound.
General Protocol for Fluorescence Microscopy of Labeled Cells

This protocol provides a general guideline for imaging cells labeled with a Cy5-conjugated probe.

Materials:

  • Cells cultured on coverslips or in imaging dishes

  • Cy5-labeled probe (e.g., antibody, peptide)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Mounting medium with an antifade reagent

  • Fluorescence microscope with appropriate filters for Cy5 (Excitation: ~630-650 nm, Emission: ~660-700 nm)

Methodology:

  • Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate.

  • Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilization (for intracellular targets): If targeting an intracellular molecule, wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Wash the cells with PBS and then block non-specific binding sites by incubating with blocking buffer for 30-60 minutes at room temperature.

  • Labeling: Dilute the Cy5-labeled probe to the desired concentration in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing: Wash the cells three times with PBS to remove any unbound probe.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with appropriate laser lines and emission filters for Cy5.

Conclusion

This compound is a powerful fluorescent probe for a wide range of applications in biological research and drug development. Its far-red spectral properties, coupled with the benefits of the PEG linker, make it an excellent choice for high-sensitivity imaging and detection. A thorough understanding of its fluorescence principles and the factors that can influence its performance is essential for designing robust experiments and accurately interpreting the resulting data. By following well-defined protocols and carefully considering the experimental conditions, researchers can effectively harness the capabilities of this compound to advance their scientific investigations.

References

Methodological & Application

Application Notes and Protocols for Cy5-PEG6-acid Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in a wide range of applications including fluorescence microscopy, flow cytometry, immunoassays, and in vivo imaging.[1] Cy5, a bright, far-red fluorescent dye, is a popular choice due to its high extinction coefficient and emission in a spectral region where background autofluorescence from biological samples is minimal.[2][3]

This document provides a detailed protocol for the covalent labeling of proteins using Cy5-PEG6-acid. The inclusion of a six-unit polyethylene (B3416737) glycol (PEG6) spacer enhances the water solubility of the dye and reduces steric hindrance, which can help preserve the protein's biological activity after labeling.[4] The protocol focuses on the most common method for labeling primary amines (the N-terminus and ε-amino groups of lysine (B10760008) residues) by converting the terminal carboxylic acid of this compound into a highly reactive N-hydroxysuccinimidyl (NHS) ester. This reaction forms a stable, covalent amide bond between the dye and the protein. Adherence to optimal reaction conditions, particularly pH, is critical for achieving high labeling efficiency.

Chemical Properties and Specifications

The key properties of the Cy5 dye are summarized below. These values are essential for calculating the degree of labeling and for configuring imaging instrumentation.

PropertyValueReference(s)
Excitation Maximum (λmax)~649 nm
Emission Maximum (λem)~667 nm
Molar Extinction Coefficient (ε)~250,000 M⁻¹cm⁻¹ at ~650 nm
Molecular Weight (this compound)~854.5 g/mol
Molecular Weight (Cy5-PEG6-NHS Ester)~951.6 g/mol
Recommended StorageStore at -20°C, protected from light and moisture

Experimental Workflow Diagram

The overall process for labeling, purifying, and characterizing a protein with Cy5-PEG6-NHS ester is outlined in the workflow below.

ProteinLabelingWorkflow ProteinPrep 1. Protein Preparation (Buffer Exchange) Reaction 3. Conjugation Reaction (1-2 hours, RT, Dark) ProteinPrep->Reaction Amine-free buffer pH 8.3-8.5 DyePrep 2. Dye Preparation (Dissolve in DMSO) DyePrep->Reaction Freshly prepared Purification 4. Purification (Size-Exclusion Chromatography) Reaction->Purification Remove unreacted dye Characterization 5. Characterization (Calculate DOL) Purification->Characterization Measure A280 & A650 Storage 6. Storage (-20°C or -80°C) Characterization->Storage Aliquot & Protect from light

Caption: Workflow for Cy5 protein labeling and purification.

Detailed Experimental Protocol

This protocol details the steps for labeling a protein with Cy5-PEG6 using the amine-reactive NHS ester form. If starting with this compound, it must first be activated to an NHS ester using a carboxyl-to-amine crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS). For simplicity, this protocol assumes the use of pre-activated Cy5-PEG6-NHS ester.

Materials and Reagents
  • Protein of interest (2-10 mg/mL in an amine-free buffer)

  • Cy5-PEG6-NHS ester

  • Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5. Crucially, do not use buffers containing primary amines like Tris or glycine (B1666218), as they will compete with the protein for reaction with the dye.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette appropriate for the protein size.

  • Spectrophotometer

Step 1: Protein Preparation
  • Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL. Labeling efficiency is highly dependent on protein concentration and can be significantly reduced at concentrations below 2 mg/mL.

  • If the protein is in a buffer containing primary amines (e.g., Tris, glycine), it must be exchanged into the Reaction Buffer. This can be accomplished by dialysis or by using a desalting column.

  • Ensure the final pH of the protein solution is between 8.3 and 8.5 for optimal labeling. This pH is critical because the target primary amino groups must be deprotonated to be reactive.

Step 2: Dye Preparation
  • Immediately before starting the labeling reaction, bring the vial of Cy5-PEG6-NHS ester to room temperature.

  • Prepare a 10 mg/mL or 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.

  • The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions. Use the dye solution promptly after preparation. For short-term storage, aliquot into single-use volumes and store desiccated at -20°C for no more than two weeks.

Step 3: Labeling Reaction
  • Calculate the volume of dye solution needed. The optimal molar ratio of dye to protein must be determined empirically for each protein. A good starting point for optimization is to test ratios between 5:1 and 20:1 (dye:protein). Over-labeling can lead to fluorescence quenching and protein precipitation, while under-labeling results in a weak signal.

  • While gently stirring or vortexing the protein solution, slowly add the calculated volume of the Cy5 dye solution.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

Step 4: Purification of the Labeled Protein
  • It is essential to remove any unreacted, free dye from the protein-dye conjugate to avoid non-specific signals and inaccurate characterization.

  • Load the reaction mixture onto a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25).

  • Elute the protein-dye conjugate according to the column manufacturer's instructions, typically using a buffer like PBS. The labeled protein will elute first as a colored fraction, while the smaller, free dye molecules will be retained longer on the column.

  • Alternatively, purification can be performed by extensive dialysis against an appropriate buffer.

Step 5: Characterization (Calculation of Degree of Labeling)

The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, can be determined using spectrophotometry.

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5, ~650 nm (A₆₅₀).

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm. A correction factor (CF) for Cy5 is approximately 0.05.

    Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • Calculate the concentration of the Cy5 dye.

    Dye Concentration (M) = A₆₅₀ / ε_dye

    • ε_dye: Molar extinction coefficient of Cy5 at ~650 nm (250,000 M⁻¹cm⁻¹).

  • Calculate the Degree of Labeling (DOL).

    DOL = Dye Concentration (M) / Protein Concentration (M)

    An optimal DOL for most antibodies is typically between 2 and 10.

Optimization and Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)Reference(s)
Low Labeling Efficiency Incorrect Buffer pH: pH is below 8.2, leaving primary amines protonated and non-reactive.Verify the pH of the final protein solution is between 8.3 and 8.5 before adding the dye.
Presence of Amine-Containing Buffers: Buffers like Tris or glycine are competing with the protein for the dye.Dialyze or use a desalting column to exchange the protein into an amine-free buffer (e.g., bicarbonate or phosphate).
Inactive Dye: The Cy5-NHS ester has hydrolyzed due to moisture.Use high-quality, anhydrous DMSO or DMF. Store the dye desiccated at -20°C and use the stock solution immediately after preparation.
Low Protein Concentration: The reaction is less efficient at protein concentrations below 2 mg/mL.Concentrate the protein solution to at least 2 mg/mL, with 10 mg/mL being optimal for many protocols.
Precipitation of Protein Over-labeling: A high DOL can reduce protein solubility or cause aggregation.Decrease the dye-to-protein molar ratio in the labeling reaction. Reduce the reaction time.
Change in Isoelectric Point: Labeling replaces basic amine groups with neutral amide groups, altering the protein's pI.Ensure the purification and storage buffer pH is not close to the new isoelectric point of the conjugate.
High Background Signal Incomplete Removal of Free Dye: Unconjugated dye remains in the final product.Ensure thorough purification of the labeled protein. If necessary, repeat the size-exclusion chromatography step or perform dialysis.

References

Application Notes and Protocols: Conjugation of Cy5-PEG6-acid to an Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled antibodies are indispensable tools in a myriad of research and clinical applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging.[][2][3] This document provides a detailed protocol for the covalent conjugation of a cyanine (B1664457) 5 (Cy5) fluorophore, functionalized with a six-unit polyethylene (B3416737) glycol (PEG) spacer and a terminal carboxylic acid (Cy5-PEG6-acid), to an antibody. The inclusion of a hydrophilic PEG spacer can help to improve the solubility and reduce non-specific binding of the labeled antibody.

The conjugation chemistry described herein is a robust and widely used method that targets primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus) on the antibody.[][5] The carboxylic acid group of this compound is first activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester.[6][7][8] This activated ester then readily reacts with the primary amines on the antibody in a second step to form a stable amide bond.[][6]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material Specifications Supplier Purpose
Antibody of interestPurified, in an amine-free buffer (e.g., PBS)N/AProtein to be labeled
This compoundN/AVariousFluorophore with carboxylic acid for conjugation
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Molecular GradeVariousActivates carboxylic acid groups
NHS (N-hydroxysuccinimide) or Sulfo-NHSMolecular GradeVariousStabilizes the EDC-activated intermediate
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Molecular GradeVariousSolvent for dissolving this compound and coupling reagents
Activation Buffer0.1 M MES, pH 4.7-6.0N/ABuffer for the activation of this compound
Conjugation Buffer1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4N/ABuffer for the antibody and conjugation reaction
Quenching Buffer1 M Tris-HCl, pH 8.0N/ATo stop the conjugation reaction
Desalting Columnse.g., Sephadex G-25VariousFor purification of the antibody-dye conjugate
UV-Vis SpectrophotometerN/AN/AFor characterization of the conjugate

Experimental Protocols

Part 1: Preparation of Reagents and Antibody
  • Antibody Preparation :

    • The antibody should be purified and at a concentration of 2-10 mg/mL for optimal labeling.[9]

    • Crucially, the antibody must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS). Buffers containing Tris or glycine (B1666218) will interfere with the conjugation reaction and must be removed by dialysis against PBS.[9]

    • Remove any protein stabilizers like bovine serum albumin (BSA) or gelatin, as they will also be labeled.[9]

  • Preparation of Stock Solutions :

    • This compound : Prepare a 10 mg/mL stock solution in anhydrous DMF or DMSO.

    • EDC : Prepare a 10 mg/mL stock solution in Activation Buffer (0.1 M MES, pH 4.7-6.0). Prepare this solution immediately before use as EDC is moisture-sensitive.

    • NHS/Sulfo-NHS : Prepare a 10 mg/mL stock solution in Activation Buffer. Prepare this solution immediately before use.

Part 2: Two-Step Conjugation of this compound to the Antibody

This protocol is designed for a starting amount of 1 mg of antibody. The molar excess of the dye can be adjusted to achieve the desired degree of labeling. A 10-20 fold molar excess of dye over antibody is a common starting point.

Step 1: Activation of this compound

  • In a microcentrifuge tube, combine the following:

    • A volume of the this compound stock solution corresponding to a 10-20 fold molar excess over the antibody.

    • A volume of the EDC stock solution to achieve a 1.5-fold molar excess over the this compound.

    • A volume of the NHS/Sulfo-NHS stock solution to achieve a 1.5-fold molar excess over the this compound.

  • Incubate the reaction mixture at room temperature for 15-30 minutes. This step generates the Cy5-PEG6-NHS ester.[7][8]

Step 2: Conjugation to the Antibody

  • Immediately add the activated Cy5-PEG6-NHS ester mixture from Step 1 to the prepared antibody solution.

  • Ensure the final pH of the reaction mixture is between 7.2 and 8.5 for efficient conjugation to the primary amines of the antibody.[]

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rocking. The reaction can also be performed overnight at 4°C.[]

Step 3: Quenching the Reaction

  • Add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

Part 3: Purification of the Antibody-Dye Conjugate

It is essential to remove unconjugated dye and reaction byproducts. Size-exclusion chromatography is a common and effective method.

  • Equilibrate a desalting column (e.g., Sephadex G-25) with 1X PBS, pH 7.2-7.4, according to the manufacturer's instructions.

  • Apply the quenched reaction mixture to the top of the column.

  • Elute the conjugate with 1X PBS. The labeled antibody will elute in the void volume, appearing as a colored band, while the smaller, unconjugated dye molecules will be retained by the resin and elute later.

  • Collect the fractions containing the colored antibody-dye conjugate.

Part 4: Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody, should be determined.[9]

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum for Cy5 (approximately 650 nm, A650) using a UV-Vis spectrophotometer.

  • Calculate the concentration of the antibody and the dye using the Beer-Lambert law and the following equations:

    • Antibody Concentration (M) = [A280 - (A650 × CF)] / ε_antibody

      • Where:

        • A280 is the absorbance at 280 nm.

        • A650 is the absorbance at the maximum wavelength for Cy5.

        • CF is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is typically around 0.05).

        • ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).

    • Dye Concentration (M) = A650 / ε_dye

      • Where:

        • A650 is the absorbance at the maximum wavelength for Cy5.

        • ε_dye is the molar extinction coefficient of Cy5 at its absorbance maximum (~250,000 M⁻¹cm⁻¹).

  • Degree of Labeling (DOL) = Dye Concentration (M) / Antibody Concentration (M)

An optimal DOL for most antibodies is typically between 2 and 10.[9] Higher DOLs can sometimes lead to reduced antibody activity or fluorescence quenching.[10]

Summary of Quantitative Data

Parameter Recommended Value Notes
Antibody Concentration2-10 mg/mLLower concentrations can reduce labeling efficiency.[9]
Molar Ratio of Dye:Antibody10:1 to 20:1This can be adjusted to achieve the desired DOL.
Molar Ratio of EDC:Dye1.5:1
Molar Ratio of NHS:Dye1.5:1
Activation Reaction pH4.7-6.0Optimal for EDC/NHS chemistry.
Conjugation Reaction pH7.2-8.5Favors reaction with deprotonated primary amines.[]
Optimal Degree of Labeling (DOL)2-10Application-dependent.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization antibody_prep Antibody Preparation (2-10 mg/mL in PBS) conjugation Step 2: Conjugation to Antibody antibody_prep->conjugation reagent_prep Reagent Preparation (this compound, EDC, NHS) activation Step 1: Activation of this compound (with EDC and NHS) reagent_prep->activation activation->conjugation quenching Step 3: Quenching Reaction conjugation->quenching sec Size-Exclusion Chromatography (Sephadex G-25) quenching->sec uv_vis UV-Vis Spectrophotometry (A280 and A650) sec->uv_vis dol_calc Calculate Degree of Labeling (DOL) uv_vis->dol_calc

Caption: Experimental workflow for conjugating this compound to an antibody.

reaction_pathway cy5_acid Cy5-PEG6-COOH activated_ester Cy5-PEG6-NHS Ester cy5_acid->activated_ester Activation (pH 4.7-6.0) edc_nhs + EDC, NHS conjugate Cy5-PEG6-CO-NH-Antibody activated_ester->conjugate antibody Antibody-NH2 antibody->conjugate Conjugation (pH 7.2-8.5) nhs_byproduct - NHS

Caption: Chemical reaction pathway for EDC/NHS-mediated antibody conjugation.

Applications of Cy5-Labeled Antibodies

Antibodies conjugated with Cy5, a far-red fluorescent dye, are well-suited for a variety of applications due to the dye's spectral properties, which help to minimize autofluorescence from biological samples.[11] Common applications include:

  • Flow Cytometry : For the identification and sorting of specific cell populations.[11]

  • Immunofluorescence (IF) and Immunohistochemistry (IHC) : For the visualization of target antigens in cells and tissues.[][3]

  • In Vivo Imaging : The near-infrared emission of Cy5 allows for deeper tissue penetration, making it suitable for preclinical imaging studies.[12]

  • Western Blotting : As a detection reagent.[3]

Conclusion

The protocol detailed above provides a reliable method for the conjugation of this compound to antibodies. By following these steps for reagent preparation, conjugation, purification, and characterization, researchers can generate high-quality fluorescently labeled antibodies for their specific applications. The success of the conjugation is dependent on the quality of the starting antibody and reagents, as well as careful control of the reaction conditions, particularly pH. The resulting conjugates are powerful tools for a wide range of biological research and drug development activities.

References

Cy5-PEG6-acid: Application Notes and Protocols for Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Cy5-PEG6-acid, a versatile far-red fluorescent probe, in fluorescence microscopy. These guidelines are intended to assist researchers in successfully employing this fluorophore for labeling and imaging of biomolecules, enhancing research in cellular biology, diagnostics, and drug development.

Introduction to this compound

This compound is a fluorescent dye featuring a Cyanine 5 (Cy5) core, a six-unit polyethylene (B3416737) glycol (PEG6) spacer, and a terminal carboxylic acid group.[1] The Cy5 fluorophore exhibits strong absorption and emission in the far-red region of the electromagnetic spectrum, which is advantageous for biological imaging as it minimizes autofluorescence from cellular components, leading to a higher signal-to-noise ratio.[2][3] The hydrophilic PEG6 spacer enhances water solubility and reduces steric hindrance, which can improve the efficiency and stability of biomolecule labeling in aqueous environments.[1] The terminal carboxylic acid provides a reactive handle for covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides through the formation of a stable amide bond.[1]

Key Properties and Characteristics

The photophysical and chemical properties of this compound make it a valuable tool for a variety of fluorescence-based applications.

PropertyValueReference
Excitation Maximum (λex) ~649 nm
Emission Maximum (λem) ~667 nm
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ) 0.20 - 0.32 (in aqueous buffer)
Molecular Weight ~854.5 g/mol
Reactive Group Carboxylic Acid (-COOH)
Reactivity Primary amines (-NH₂) after activation
Solubility Good in aqueous buffers and polar organic solvents (e.g., DMSO, DMF)

Applications in Fluorescence Microscopy

The favorable spectral properties of this compound enable its use in a wide range of advanced fluorescence microscopy techniques.

  • Immunofluorescence (IF) Microscopy: When conjugated to primary or secondary antibodies, this compound allows for the specific detection and visualization of target proteins and cellular structures with high sensitivity and low background interference.

  • High-Resolution Imaging: The bright and photostable fluorescence of Cy5 is well-suited for super-resolution microscopy techniques like Stochastic Optical Reconstruction Microscopy (STORM), enabling imaging beyond the diffraction limit of light.

  • Flow Cytometry: Cy5-labeled antibodies or ligands can be used for the identification, quantification, and sorting of specific cell populations based on the expression of cell surface or intracellular markers.

  • In Vivo Imaging: The far-red emission of Cy5 allows for deeper tissue penetration, making it a suitable probe for non-invasive imaging in small animal models. The PEG spacer can also help to prolong circulation time.

Experimental Protocols

Labeling of Biomolecules with this compound via EDC/NHS Chemistry

This protocol describes the covalent conjugation of this compound to a primary amine-containing biomolecule (e.g., a protein) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This method first activates the carboxylic acid group of the dye to form a more stable amine-reactive NHS ester.

Materials:

  • This compound

  • Biomolecule to be labeled (e.g., protein, amine-modified oligonucleotide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

Workflow for EDC/NHS Coupling:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage prep_dye Dissolve this compound in DMSO/DMF activation Activate this compound with EDC and NHS in Activation Buffer prep_dye->activation prep_biomolecule Prepare Biomolecule in Coupling Buffer conjugation Add activated dye to biomolecule solution prep_biomolecule->conjugation prep_reagents Prepare fresh EDC/NHS solutions prep_reagents->activation activation->conjugation incubation Incubate for 2 hours at room temperature conjugation->incubation quenching Quench reaction with Quenching Buffer incubation->quenching purification Purify conjugate (Gel filtration/Dialysis) quenching->purification storage Store conjugate at 4°C protected from light purification->storage

Caption: Workflow for labeling biomolecules with this compound.

Procedure:

  • Prepare the Biomolecule:

    • Dissolve the biomolecule to be labeled in the Coupling Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction. If necessary, dialyze the biomolecule against the Coupling Buffer.

  • Prepare the this compound:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10 mg/mL.

  • Activation of this compound:

    • In a separate tube, add a 10-fold molar excess of this compound to the Activation Buffer.

    • Add a 1.2-fold molar excess of both EDC and NHS (or Sulfo-NHS) relative to the this compound.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated this compound solution to the biomolecule solution.

    • The optimal molar ratio of dye to biomolecule should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the activated dye is recommended.

    • Incubate the reaction for 2 hours at room temperature, protected from light, with gentle stirring.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled biomolecule from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).

    • Alternatively, perform dialysis against the storage buffer overnight at 4°C with several buffer changes.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~649 nm (for Cy5). The following formula can be used for protein conjugates: DOL = (A₆₄₉ × ε_protein) / [(A₂₈₀ - (A₆₄₉ × 0.05)) × ε_dye] (where 0.05 is a correction factor for the absorbance of Cy5 at 280 nm).

    • Store the labeled biomolecule at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Immunofluorescence Staining Protocol

This protocol provides a general procedure for using a Cy5-conjugated antibody for immunofluorescence staining of cultured cells.

Materials:

  • Cy5-conjugated antibody

  • Cells grown on coverslips

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Antifade mounting medium

Workflow for Immunofluorescence Staining:

G start Start with cells on coverslips fix Fix cells with Fixation Buffer start->fix permeabilize Permeabilize cells with Permeabilization Buffer fix->permeabilize block Block with Blocking Buffer permeabilize->block primary_ab Incubate with primary antibody (if using indirect staining) block->primary_ab Indirect secondary_ab Incubate with Cy5-conjugated secondary antibody block->secondary_ab Direct wash1 Wash with PBS primary_ab->wash1 wash1->secondary_ab wash2 Wash with PBS secondary_ab->wash2 mount Mount coverslip with Antifade medium wash2->mount image Image with fluorescence microscope mount->image

Caption: Workflow for immunofluorescence staining.

Procedure:

  • Cell Preparation:

    • Wash cells grown on coverslips twice with PBS.

  • Fixation:

    • Fix the cells by incubating with Fixation Buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with Blocking Buffer for 30-60 minutes at room temperature.

  • Antibody Incubation:

    • Direct Staining: Dilute the Cy5-conjugated primary antibody in Blocking Buffer to the predetermined optimal concentration. Incubate with the cells for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Indirect Staining: Incubate with the primary antibody diluted in Blocking Buffer first. After washing, incubate with the Cy5-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

    • Protect from light during incubations.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the samples using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Fluorescence Signal Inefficient labelingOptimize the dye-to-biomolecule ratio. Ensure buffers are free of primary amines. Check the pH of the reaction buffers.
Incorrect microscope settingsUse the correct laser line (e.g., 633 nm or 640 nm) and emission filter (e.g., >660 nm long-pass). Increase detector gain or exposure time, being mindful of increased background noise.
Low target expressionUse a positive control to confirm target expression.
High Background Signal Antibody concentration too highPerform a titration to determine the optimal antibody concentration.
Insufficient blocking or washingIncrease blocking time and/or the number of wash steps.
Rapid Photobleaching High excitation light intensityReduce laser power to the lowest level that provides a detectable signal.
Long exposure timesUse the shortest possible exposure time for your detector.
Absence of antifade reagentAlways use a fresh, high-quality antifade mounting medium.

Conclusion

This compound is a powerful and versatile tool for fluorescence microscopy, offering the benefits of far-red fluorescence, enhanced solubility, and a flexible conjugation chemistry. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can effectively label a wide range of biomolecules and acquire high-quality fluorescence images to advance their scientific investigations.

References

Application Notes and Protocols for Cy5-PEG6-acid in Flow Cytometry Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy5-PEG6-acid is a versatile fluorescent labeling reagent ideal for flow cytometry applications. This molecule combines the bright, far-red fluorescent properties of Cyanine5 (Cy5) with a six-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a carboxylic acid group.[1] The Cy5 fluorophore is well-suited for flow cytometry, with an excitation maximum around 649 nm and an emission maximum around 667 nm, making it compatible with the common 633 nm or 647 nm laser lines found in many flow cytometers.[1][2][] The PEG6 spacer enhances water solubility and reduces steric hindrance, which can be beneficial in biological applications.[1] The terminal carboxylic acid provides a reactive handle for conjugation to primary amines on proteins, peptides, or other biomolecules, enabling targeted labeling of cells.[1]

These application notes provide detailed protocols for the use of this compound in flow cytometry, covering both direct cell surface labeling and indirect labeling through conjugation to a primary antibody.

Key Features of this compound

  • Fluorophore: Cyanine5 (Cy5)[2][]

  • Spacer: 6-unit Polyethylene Glycol (PEG6)[1]

  • Reactive Group: Carboxylic Acid (-COOH)[1]

  • Excitation Wavelength (Max): ~649 nm[1][][4]

  • Emission Wavelength (Max): ~667 nm[1][]

  • Primary Application in Flow Cytometry: Detection and quantification of labeled cells.[1][2]

Data Presentation

Table 1: Spectral Properties of Cy5

PropertyWavelength (nm)Recommended LaserCommon Filter
Excitation Maximum~649[1][][4]633 nm or 647 nm[2]660/20[]
Emission Maximum~667[1][]

Table 2: Physical Properties of a Representative this compound

PropertyValue
Molecular Weight~854.5 g/mol [1]
Purity≥96%[1]
Storage-20°C, protected from light and moisture[1]
SolubilitySoluble in DMSO, DMF[5][6]

Experimental Protocols

Protocol 1: Direct Labeling of Cell Surface Amines

This protocol describes the direct labeling of primary amines on the cell surface using this compound. The carboxylic acid group is first activated to an NHS ester, which then reacts with amines on the cell surface.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS)

  • Cells of interest (e.g., 1-5 x 10^6 cells/mL)

  • Flow cytometry tubes

Procedure:

  • Preparation of Activated Cy5-PEG6-NHS Ester:

    • Dissolve this compound, NHS, and EDC in anhydrous DMSO to prepare a 10x stock solution. A typical molar ratio is 1:1.2:1.2 (this compound:EDC:NHS).

    • Incubate the mixture at room temperature for 1 hour to allow for the formation of the NHS ester. This activated solution should be used immediately.

  • Cell Preparation:

    • Harvest cells and wash them twice with ice-cold PBS to remove any residual protein from the culture medium.

    • For adherent cells, detach them using a gentle, non-enzymatic cell dissociation solution or by scraping. If using trypsin, ensure it is neutralized and washed away completely.

    • Resuspend the cell pellet in PBS at a concentration of 1-5 x 10^6 cells/mL.

  • Cell Staining:

    • Add the freshly activated Cy5-PEG6-NHS ester solution to the cell suspension. The final concentration of the labeling reagent should be empirically determined but typically ranges from 10-100 µM.

    • Incubate the cells for 30-60 minutes at room temperature, protected from light, with gentle agitation.

    • To quench the reaction, add an amine-containing buffer such as Tris-HCl to a final concentration of 20-50 mM, or wash the cells with complete culture medium containing FBS.

  • Washing:

    • Wash the cells three times with PBS containing 1% BSA to remove any unreacted labeling reagent. Centrifuge at 300 x g for 5 minutes for each wash.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 300-500 µL of PBS with 1% BSA.

    • If necessary, add a viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells from the analysis.

    • Analyze the cells on a flow cytometer equipped with a 633 nm or 647 nm laser and an appropriate emission filter for Cy5 (e.g., a 660/20 bandpass filter).[]

Diagram 1: Experimental Workflow for Direct Cell Surface Labeling

Direct_Labeling_Workflow cluster_activation Activation of this compound cluster_staining Cell Staining and Analysis Cy5_acid This compound Activated_Cy5 Cy5-PEG6-NHS Ester Cy5_acid->Activated_Cy5 1 hr, RT in DMSO EDC_NHS EDC + NHS EDC_NHS->Activated_Cy5 Staining Incubate with Activated Cy5 (30-60 min, RT) Activated_Cy5->Staining Cells Cell Suspension (1-5x10^6 cells/mL) Cells->Staining Wash Wash 3x (PBS + 1% BSA) Staining->Wash Analysis Flow Cytometry Analysis Wash->Analysis

Caption: Workflow for the direct labeling of cell surface amines.

Protocol 2: Indirect Labeling via Antibody Conjugation

This protocol details the conjugation of this compound to a primary antibody, which can then be used to target a specific cell surface antigen for flow cytometry.

Part A: Conjugation of this compound to an Antibody

Materials:

  • Purified primary antibody (0.5-5 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • EDC and NHS

  • Anhydrous DMSO

  • Desalting column (e.g., Sephadex G-25)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody against an amine-free buffer (e.g., PBS) to remove any interfering substances.

  • Activation of this compound:

    • Prepare the activated Cy5-PEG6-NHS ester in anhydrous DMSO as described in Protocol 1, Step 1.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 using the conjugation buffer.

    • Add the activated Cy5-PEG6-NHS ester solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light, with gentle stirring.

  • Purification of the Conjugate:

    • Remove unreacted dye by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (the first colored peak to elute).

    • The degree of labeling can be determined spectrophotometrically if desired.

  • Storage:

    • Store the conjugated antibody at 4°C, protected from light. Add a preservative such as sodium azide (B81097) if required.

Part B: Staining Cells with the Cy5-Conjugated Antibody

Materials:

  • Cy5-conjugated primary antibody

  • Cells of interest

  • Staining buffer (PBS with 1% BSA or 2% FBS)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Harvest and wash cells as described in Protocol 1, Step 2.

    • Resuspend cells in staining buffer at 1-5 x 10^6 cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the optimal concentration of the Cy5-conjugated antibody (determined by titration) to the cells.

    • Incubate for 30 minutes at 4°C, protected from light.

  • Washing:

    • Wash the cells twice with 2 mL of staining buffer. Centrifuge at 300 x g for 5 minutes for each wash.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 300-500 µL of staining buffer.

    • Add a viability dye if needed.

    • Analyze on a flow cytometer as described in Protocol 1, Step 5.

Diagram 2: Indirect Labeling Workflow

Indirect_Labeling_Workflow cluster_conjugation Antibody Conjugation cluster_staining_analysis Cell Staining and Analysis Activate Activate This compound Conjugate Conjugation Reaction (2-4 hr, RT) Activate->Conjugate Antibody Primary Antibody Antibody->Conjugate Purify Purify Conjugate (Desalting Column) Conjugate->Purify Stain Stain with Cy5-Antibody (30 min, 4°C) Purify->Stain Cy5-conjugated Antibody Cells Prepare Cell Suspension Cells->Stain Wash Wash 2x Stain->Wash Analyze Flow Cytometry Analysis Wash->Analyze

Caption: Workflow for indirect cell labeling via antibody conjugation.

Applications in Drug Development and Research

  • Tracking of PEGylated Nanoparticles: this compound can be conjugated to nanoparticles to study their interaction with cells, including uptake and internalization, using flow cytometry.[7][8]

  • Quantifying Cell Surface Molecules: When conjugated to a specific antibody, this compound allows for the quantification of cell surface receptors or markers.[6]

  • Studying Drug Delivery Systems: The PEG linker can mimic aspects of PEGylated drug delivery systems, allowing researchers to study the cellular fate of such systems.[9]

  • Cellular Imaging and Labeling: Beyond flow cytometry, this compound is also suitable for fluorescence microscopy applications.[1][10]

Diagram 3: Signaling Pathway Investigation (Hypothetical)

Signaling_Pathway cluster_cell Cell Receptor Cell Surface Receptor Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Flow_Cytometer Flow Cytometer (Quantifies binding/ internalization) Receptor->Flow_Cytometer Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling_Cascade->Cellular_Response Cellular_Response->Flow_Cytometer Correlate with other markers Ligand Cy5-PEG6-Ligand (e.g., Antibody) Ligand->Receptor Binding

Caption: Investigating receptor binding and downstream effects.

By employing these protocols and understanding the properties of this compound, researchers can effectively utilize this reagent for a variety of flow cytometry-based studies in fundamental research and drug development.

References

Application Notes and Protocols for Cy5-PEG6-acid Conjugation using EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely used chemical method for covalently conjugating a molecule with a carboxyl group to another molecule with a primary amine. This "zero-length" crosslinking chemistry forms a stable amide bond. The addition of NHS or its water-soluble analog, Sulfo-NHS, increases the efficiency of the EDC-mediated coupling reaction by creating a more stable amine-reactive intermediate.[1][2][3] This two-step process minimizes the risk of self-polymerization, which can be a concern when both molecules contain carboxyl and amine groups.[4]

This document provides detailed application notes and protocols for the conjugation of Cy5-PEG6-acid to amine-containing biomolecules, such as proteins, antibodies, or peptides.

Reaction Mechanism

The EDC/NHS conjugation reaction proceeds in two main steps:

  • Activation of Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This step is most efficient in an acidic environment (pH 4.5-6.0).[2][5]

  • Formation of NHS Ester and Amide Bond Formation: The unstable O-acylisourea intermediate can react with NHS to form a more stable amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS. The reaction with the primary amine is most efficient at a physiological to slightly basic pH (7.0-8.5).[1][5]

EDC_NHS_Reaction cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.5) Cy5_Acid Cy5-PEG6-COOH O_Acylisourea O-acylisourea intermediate (unstable) Cy5_Acid->O_Acylisourea + EDC EDC EDC O_Acylisourea->Cy5_Acid Hydrolysis NHS_Ester Amine-reactive NHS ester (stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Conjugate Cy5-PEG6-CO-NH-R (Stable Amide Bond) NHS_Ester->Conjugate + R-NH2 Amine_Molecule R-NH2 (e.g., Antibody)

Caption: EDC/NHS reaction mechanism for bioconjugation.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for successful EDC/NHS conjugation.

ParameterRecommended RangeNotes
Activation pH 4.5 - 6.0Use of a non-amine, non-carboxylate buffer like MES is critical.[1][5]
Conjugation pH 7.0 - 8.5Buffers such as PBS are commonly used for this step.[1][5]
Reaction Temperature Room Temperature or 4°CRoom temperature reactions are typically faster (1-2 hours), while 4°C reactions can proceed overnight.[5]
Reaction Time (Activation) 15 - 30 minutesThe O-acylisourea intermediate is unstable in aqueous solutions.[3][4]
Reaction Time (Conjugation) 1 - 2 hours to overnightOptimization may be required depending on the specific reactants.[5]
ReagentRecommended Molar Excess (relative to carboxyl groups)Notes
EDC 2- to 10-foldA higher excess may be needed for dilute protein solutions.[5] High concentrations can sometimes lead to precipitation.[5]
NHS/Sulfo-NHS 2- to 5-foldSulfo-NHS is recommended for its increased water solubility.[4]

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-containing molecule (e.g., antibody, protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) : Store desiccated at -20°C.[5]

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide) : Store desiccated at -20°C.[5]

  • Activation Buffer : 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[5]

  • Coupling Buffer : Phosphate-buffered saline (PBS), pH 7.2-7.5.[5]

  • Quenching Solution : 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine (B1172632), pH 8.5.[5]

  • Purification : Desalting columns (e.g., Zeba™ Spin Desalting Columns) or other size-exclusion chromatography media.[1][3]

Important Considerations:

  • Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) as they will compete with the reaction.[5]

  • Reagent Handling: EDC and NHS are moisture-sensitive. Always allow reagents to warm to room temperature before opening to prevent condensation.[5] Prepare EDC and NHS solutions immediately before use as EDC is prone to hydrolysis.[4]

Two-Step Conjugation Protocol

This protocol is designed to prevent self-polymerization of biomolecules that contain both carboxyl and amine groups.

  • Preparation of Reactants:

    • Dissolve the amine-containing molecule in the Coupling Buffer at a desired concentration (e.g., 1-2 mg/mL).

    • Dissolve this compound in the Activation Buffer.

  • Activation of this compound:

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Amine-Containing Molecule:

    • Add the activated this compound solution to the amine-containing molecule solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution (e.g., hydroxylamine to a final concentration of 10-50 mM or Tris-HCl to 100 mM) to stop the reaction by hydrolyzing any unreacted NHS esters.[1][5]

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted reagents and byproducts by using a desalting column or through dialysis. For larger biomolecules like antibodies, size-exclusion chromatography is effective.[6][7] Other techniques like tangential flow filtration (TFF) can also be employed for purification.[7]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_amine Dissolve Amine-Molecule in Coupling Buffer (pH 7.2-7.5) conjugation Mix Activated this compound with Amine-Molecule (1-2h RT or overnight 4°C) prep_amine->conjugation prep_cy5 Dissolve this compound in Activation Buffer (pH 6.0) activation Add EDC and NHS to this compound (15-30 min, RT) prep_cy5->activation activation->conjugation quenching Add Quenching Solution (e.g., Hydroxylamine) (15 min, RT) conjugation->quenching purify Purify Conjugate (Desalting Column / SEC) quenching->purify final_product Cy5-PEG6-Conjugate purify->final_product

References

Application Notes and Protocols for Cy5-PEG6-acid Labeling of Peptides and Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy5-PEG6-acid is a fluorescent labeling reagent that combines the bright and far-red fluorescent properties of the Cyanine5 (Cy5) dye with a hydrophilic six-unit polyethylene (B3416737) glycol (PEG) spacer. The terminal carboxylic acid group can be activated to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on peptides and amine-modified oligonucleotides to form stable amide bonds.[1][2] This modification allows for the sensitive detection and quantification of biomolecules in various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[3] The PEG spacer enhances the water solubility of the dye-conjugate and reduces steric hindrance, which can help to maintain the biological activity of the labeled molecule.[4][5]

These application notes provide detailed protocols for the labeling of peptides and oligonucleotides with this compound, as well as methods for the purification and characterization of the resulting conjugates.

Chemical Properties of this compound

Proper handling and storage of this compound are crucial for successful labeling experiments. Key properties are summarized in the table below.

PropertyValueReference(s)
Excitation Maximum (λex)~649 nm[4]
Emission Maximum (λem)~667 nm[4]
Molecular Weight~854.5 g/mol [4]
Purity≥96%[4]
Storage Conditions-20°C, protected from light and moisture[4]
SolubilitySoluble in organic solvents (DMSO, DMF) and aqueous buffers[4][6]

Experimental Protocols

Activation of this compound (Preparation of Cy5-PEG6-NHS ester)

The carboxylic acid group of this compound must be activated to an NHS ester for efficient reaction with primary amines. This is typically achieved using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of NHS (N-hydroxysuccinimide).

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Reaction buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Protocol:

  • Dissolve this compound in anhydrous DMF to a final concentration of 10 mg/mL.

  • In a separate tube, dissolve EDC and NHS in 0.1 M MES buffer (pH 6.0) to a final concentration of 0.1 M each.

  • Add the EDC/NHS solution to the this compound solution at a 1.2-fold molar excess of EDC and NHS over the dye.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • The resulting Cy5-PEG6-NHS ester solution is now ready for direct use in labeling reactions. For long-term storage, it is recommended to prepare fresh activated dye before each experiment.

Labeling of Peptides

This protocol describes the labeling of a peptide containing a primary amine (e.g., at the N-terminus or on a lysine (B10760008) residue).

Materials:

  • Peptide with a primary amine

  • Activated Cy5-PEG6-NHS ester solution (from previous step)

  • Labeling buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-9.0.[7] Note: Avoid buffers containing primary amines, such as Tris or glycine.[7]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

Protocol:

  • Dissolve the peptide in the labeling buffer to a concentration of 1-10 mg/mL.

  • Add the activated Cy5-PEG6-NHS ester solution to the peptide solution. The optimal molar ratio of dye to peptide should be determined empirically but a starting point of 5-10 fold molar excess of the dye is recommended.[7]

  • Incubate the reaction for 1-2 hours at room temperature, protected from light. Longer incubation times (e.g., overnight at 4°C) may increase labeling efficiency.[8]

  • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Proceed to the purification of the labeled peptide.

Labeling of Amine-Modified Oligonucleotides

This protocol is for labeling synthetic oligonucleotides that have been modified to contain a primary amine at the 5' or 3' end.

Materials:

  • Amine-modified oligonucleotide

  • Activated Cy5-PEG6-NHS ester solution

  • Labeling buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol (B145695), cold

  • 70% Ethanol, cold

Protocol:

  • Dissolve the amine-modified oligonucleotide in the labeling buffer to a concentration of 1-5 mg/mL.

  • Add a 10-20 fold molar excess of the activated Cy5-PEG6-NHS ester solution to the oligonucleotide solution.

  • Incubate the reaction for 2-4 hours at room temperature in the dark.

  • To precipitate the labeled oligonucleotide, add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and 3 volumes of cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at >12,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with cold 70% ethanol and centrifuge again.

  • Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer, pH 8.0).

  • Proceed to further purification if necessary.

Purification of Labeled Conjugates

Purification is a critical step to remove unreacted dye, which can interfere with downstream applications. The choice of method depends on the properties of the biomolecule and the required purity.

Spin Column Chromatography

This method is rapid and suitable for removing unincorporated dye from labeled proteins and larger peptides.

Protocol:

  • Equilibrate a desalting spin column (e.g., Sephadex G-25) according to the manufacturer's instructions, typically with the desired final buffer for the labeled conjugate.

  • Apply the labeling reaction mixture to the center of the resin bed.

  • Centrifuge the column according to the manufacturer's protocol.

  • The purified labeled conjugate will be in the eluate.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a high-resolution method for purifying labeled peptides and oligonucleotides, capable of separating labeled from unlabeled molecules.[9][10]

Protocol (General Guidance):

  • Use a C18 column suitable for peptide or oligonucleotide purification.

  • Set up a gradient elution with two mobile phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Inject the reaction mixture onto the column.

  • Elute with a linear gradient of increasing Mobile Phase B. The exact gradient will depend on the hydrophobicity of the peptide or oligonucleotide and should be optimized.

  • Monitor the elution profile at both 220/260 nm (for peptide/oligonucleotide) and ~650 nm (for Cy5).

  • Collect the fractions containing the dual-absorbance peak corresponding to the labeled conjugate.

  • Lyophilize the collected fractions to obtain the purified product.

Quantitative Comparison of Purification Methods
Purification MethodTypical Recovery YieldPuritySpeedScaleReference(s)
Spin Column Chromatography>90%GoodFastmg scale[11]
HPLC75-90%Very HighSlowµg to mg scale[10][12]
pH-Controlled Extraction (Oligonucleotides)~97%HighFastnmol scale[13]

Characterization of Labeled Conjugates

Determination of Degree of Labeling (DOL)

The DOL, or the molar ratio of dye to biomolecule, is a critical parameter for ensuring the quality and reproducibility of labeled conjugates. It can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) for proteins/peptides or 260 nm (A260) for oligonucleotides, and at the absorbance maximum of Cy5 (~650 nm, Amax).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Concentration of Dye (M) = Amax / εdye

      • Where εdye for Cy5 is ~250,000 M-1cm-1.[14]

  • Calculate the corrected absorbance of the biomolecule:

    • For Proteins/Peptides: Aprot_corr = A280 - (Amax x CF)

      • The correction factor (CF) for Cy5 at 280 nm is approximately 0.05.[11]

    • For Oligonucleotides: Aoligo_corr = A260 - (Amax x CF)

      • The correction factor (CF) for Cy5 at 260 nm is approximately 0.03.[14]

  • Calculate the concentration of the biomolecule:

    • Concentration of Protein/Peptide (M) = Aprot_corr / εprot

    • Concentration of Oligonucleotide (M) = Aoligo_corr / εoligo

      • Where ε is the molar extinction coefficient of the specific protein, peptide, or oligonucleotide.

  • Calculate the Degree of Labeling:

    • DOL = Concentration of Dye / Concentration of Biomolecule

An optimal DOL for antibodies is typically between 4 and 12 to avoid self-quenching.[15]

Stability and Storage

Proper storage is essential to maintain the fluorescence and integrity of the Cy5-labeled conjugates.

Storage ConditionStabilityRecommendationsReference(s)
Lyophilized Stable for years at -20°CStore desiccated and protected from light.[16]
In Solution (4°C) Stable for months to over a yearStore in a slightly basic buffer (e.g., TE buffer, pH 8.0) in the dark. Avoid repeated freeze-thaw cycles.[16]
In Solution (-20°C) Stable for over a yearAliquot to avoid repeated freeze-thaw cycles. Store protected from light.[17]

Cy5 dyes are susceptible to photobleaching upon prolonged exposure to light and can be degraded by ozone.[18] It is crucial to handle labeled samples in low-light conditions and store them in sealed containers.

Visualizations

experimental_workflow cluster_preparation Reagent Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_characterization Characterization peptide_prep Prepare Peptide/ Oligonucleotide Solution reaction Incubate Peptide/ Oligonucleotide with Activated Dye peptide_prep->reaction dye_activation Activate this compound (Prepare NHS ester) dye_activation->reaction purify Purify Labeled Conjugate (Spin Column or HPLC) reaction->purify characterize Characterize Conjugate (DOL, Spectroscopy) purify->characterize

Caption: Experimental workflow for this compound labeling.

labeling_chemistry reagents Cy5-PEG6-NHS ester Peptide/Oligonucleotide-NH2 product Cy5-PEG6-NH-Peptide/Oligonucleotide NHS reagents->product pH 8.3-9.0

Caption: NHS ester reaction with a primary amine.

References

Application Note and Protocols for Calculating the Degree of Labeling for Cy5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The precise determination of the Degree of Labeling (DOL) is a critical quality control step in the development and application of protein-dye conjugates. The DOL, representing the average number of dye molecules covalently attached to a single protein molecule, significantly influences the conjugate's performance. Under-labeling can result in a weak signal and reduced sensitivity, while over-labeling can lead to fluorescence quenching, protein aggregation, and altered biological activity.[1][2][3] This document provides a detailed protocol for calculating the DOL of biomolecules conjugated with Cyanine5 (Cy5), a bright and photostable far-red fluorescent dye widely used in various applications, including immunofluorescence, flow cytometry, and in vivo imaging.[3][]

The principle of DOL determination is based on the Beer-Lambert law, which relates absorbance to concentration. By measuring the absorbance of the purified conjugate at two specific wavelengths—one for the protein and one for the dye—their respective concentrations can be determined, and the DOL can be calculated.

Principle of DOL Calculation

The DOL is determined spectrophotometrically by measuring the absorbance of the purified Cy5-protein conjugate at two key wavelengths:

  • ~280 nm: The wavelength at which proteins absorb light, primarily due to the aromatic amino acids tryptophan and tyrosine.

  • ~650 nm: The maximum absorbance wavelength (λmax) of the Cy5 dye.

A crucial aspect of this calculation is the correction for the absorbance of the Cy5 dye at 280 nm. Failing to account for this would lead to an overestimation of the protein concentration and, consequently, an inaccurate DOL value.

The general workflow for determining the DOL of a Cy5 conjugate involves three main stages: the labeling reaction, purification of the conjugate, and spectrophotometric analysis.

DOL_Workflow cluster_0 Labeling Reaction cluster_1 Purification cluster_2 Analysis Protein Protein Solution Reaction Conjugation Reaction Protein->Reaction Cy5 Cy5 NHS Ester Cy5->Reaction Purification Purification (e.g., Gel Filtration) Reaction->Purification Spectro Spectrophotometry (A280 & A650) Purification->Spectro Calc DOL Calculation Spectro->Calc

Experimental workflow for DOL calculation.

Key Parameters and Data

Accurate DOL calculation requires several key parameters. These values are summarized in the table below.

ParameterSymbolValueReference
Molar Extinction Coefficient of Cy5εdye250,000 M-1cm-1
Absorbance Maximum of Cy5λmax~646-651 nm
Correction Factor for Cy5 at 280 nmCF280~0.03 - 0.05
Molar Extinction Coefficient of ProteinεproteinProtein-specific (e.g., IgG ≈ 210,000 M-1cm-1)

Note: The correction factor (CF280) is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.

Experimental Protocols

Protein Labeling with Cy5 NHS Ester

This protocol describes a general method for labeling proteins with Cy5 N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the protein.

Materials:

  • Protein to be labeled (1-10 mg/mL)

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0, or PBS, pH 7.2-7.4 adjusted with bicarbonate)

  • Cy5 NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), it must be exchanged with a suitable amine-free buffer via dialysis or buffer exchange column.

  • Prepare Cy5 Stock Solution: Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the Cy5 stock solution to the protein solution. The molar ratio of dye to protein needs to be optimized for each specific protein, but a starting point of 10-20 moles of dye per mole of protein is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.

Purification of the Cy5 Conjugate

It is critical to remove all non-conjugated Cy5 dye before measuring the absorbance, as its presence will lead to an inaccurate DOL calculation.

Procedure (Gel Filtration):

  • Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS or another suitable buffer.

  • Apply the reaction mixture to the top of the column.

  • Elute the conjugate with the equilibration buffer. The labeled protein will elute first as a colored fraction, while the smaller, unbound dye molecules will be retained on the column and elute later.

  • Collect the colored protein fraction.

Spectrophotometric Measurement

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of Cy5, approximately 650 nm (Amax). Use the same buffer as a blank.

  • If the absorbance reading is too high (typically > 2.0), dilute the sample with a known volume of buffer and re-measure. Remember to account for this dilution factor in the calculations.

DOL Calculation

The following equations are used to calculate the Degree of Labeling.

DOL_Calculation cluster_0 Step 1: Calculate Protein Concentration cluster_1 Step 2: Calculate Dye Concentration cluster_2 Step 3: Calculate Degree of Labeling Prot_Conc [Protein] (M) = (A₂₈₀ - (A_max_ × CF₂₈₀)) / ε_protein_ Dye_Conc [Dye] (M) = A_max_ / ε_dye_ DOL DOL = [Dye] / [Protein]

DOL calculation steps.

Formulae:

  • Calculate the molar concentration of the dye: [Dye] (M) = Amax / (εdye × path length) (Assuming a 1 cm path length, this simplifies to Amax / εdye)

  • Calculate the corrected absorbance of the protein at 280 nm: Corrected A280 = A280 - (Amax × CF280)

  • Calculate the molar concentration of the protein: [Protein] (M) = Corrected A280 / (εprotein × path length) (Assuming a 1 cm path length, this simplifies to Corrected A280 / εprotein)

  • Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]

Example Calculation

Scenario: An IgG antibody (Molar Extinction Coefficient at 280 nm = 210,000 M⁻¹cm⁻¹) is labeled with Cy5.

Measured Absorbance Values (1 cm path length):

WavelengthAbsorbance
280 nm (A280)1.5
650 nm (Amax)0.8

Calculations:

  • Concentration of Dye: [Dye] = 0.8 / 250,000 M⁻¹cm⁻¹ = 3.2 x 10⁻⁶ M

  • Corrected A280: Corrected A280 = 1.5 - (0.8 × 0.04) = 1.5 - 0.032 = 1.468

  • Concentration of Protein: [Protein] = 1.468 / 210,000 M⁻¹cm⁻¹ = 6.99 x 10⁻⁶ M

  • Degree of Labeling (DOL): DOL = (3.2 x 10⁻⁶ M) / (6.99 x 10⁻⁶ M) ≈ 4.6

Result: The DOL for this Cy5-IgG conjugate is approximately 4.6.

Troubleshooting

IssuePossible CauseRecommendation
Low DOL - Insufficient dye-to-protein ratio in the labeling reaction.- Reaction pH is not optimal (should be 8.3-9.0 for NHS esters).- Presence of primary amines (e.g., Tris) in the protein buffer.- Increase the molar excess of Cy5 NHS ester.- Ensure the reaction buffer is at the correct pH.- Perform buffer exchange to remove interfering substances.
High DOL - Excessive dye-to-protein ratio.- Reduce the molar excess of Cy5 NHS ester in the labeling reaction.
Inconsistent Results - Incomplete removal of free dye.- Inaccurate spectrophotometer readings.- Protein precipitation during labeling.- Ensure thorough purification of the conjugate.- Blank the spectrophotometer correctly and ensure the cuvette is clean.- Optimize labeling conditions (e.g., protein concentration, dye solubility).
Fluorescence Quenching - Over-labeling of the protein (high DOL).- Aim for an optimal DOL, which for most antibodies is between 2 and 10. Perform titration experiments to determine the optimal ratio for your specific application.

Conclusion

Accurate determination of the Degree of Labeling is essential for the reliable and reproducible use of Cy5-protein conjugates. By following the detailed protocols and calculations outlined in this application note, researchers can effectively characterize their conjugates and ensure optimal performance in their downstream applications. Careful attention to the labeling reaction, purification, and spectrophotometric measurements will yield accurate and consistent DOL values.

References

Application Notes and Protocols for Cy5-PEG6-acid in FRET-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cy5-PEG6-acid in Förster Resonance Energy Transfer (FRET)-based assays. Detailed protocols for biomolecule labeling and various FRET applications are provided, along with quantitative data from relevant studies and visual representations of experimental workflows and signaling pathways.

Introduction to this compound in FRET

This compound is a fluorescent label well-suited for FRET-based assays. It functions as an acceptor fluorophore when paired with a suitable donor, such as Cy3 or a fluorescent protein like CFP or GFP. The key characteristics of this compound that make it valuable for FRET applications include:

  • Far-Red Fluorescence: With an excitation maximum around 650 nm and an emission maximum around 670 nm, Cy5 operates in a spectral region with minimal autofluorescence from biological samples, leading to a high signal-to-noise ratio.[1]

  • PEG6 Spacer: The six-unit polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the molecule, improving its solubility in aqueous buffers and reducing non-specific binding. This spacer also provides steric hindrance, minimizing quenching and aggregation of the labeled biomolecule.

  • Carboxylic Acid Group: The terminal carboxylic acid group allows for covalent conjugation to primary amines on biomolecules (e.g., lysine (B10760008) residues in proteins) through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry (e.g., using EDC and NHS).

FRET is a distance-dependent physical process through which an excited donor fluorophore non-radiatively transfers energy to a proximal acceptor fluorophore. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive "molecular ruler" for studying interactions and conformational changes in the 1-10 nm range.

Key Applications in FRET-Based Assays

FRET assays using this compound can be applied to a wide range of biological investigations, including:

  • Protein-Protein Interactions: Quantifying the binding affinity (Kd) and kinetics of protein complex formation.

  • Enzyme Activity: Monitoring the kinetics of enzymatic reactions, particularly proteases and nucleases, by designing substrates that separate the FRET pair upon cleavage.

  • Nucleic Acid Hybridization: Studying the dynamics of DNA or RNA annealing and strand displacement.

  • High-Throughput Screening (HTS): Developing robust and sensitive assays for drug discovery to identify inhibitors or modulators of molecular interactions.[2]

Quantitative Data from FRET-Based Assays

The following table summarizes representative quantitative data obtained from FRET-based assays, illustrating the utility of this technique in determining key biochemical parameters.

Assay TypeInteracting MoleculesFRET PairParameter MeasuredValue
Protein-Protein InteractionVLA-4 / VCAM-1CyPet / YPetDissociation Constant (Kd)41.82 ± 2.36 nM
Protein-Protein InteractionSUMO1 / Ubc9CyPet / YPetDissociation Constant (Kd)Consistent with SPR & ITC
Enzyme KineticsSENP1 / pre-SUMO1CyPet / YPetCatalytic Efficiency (kcat/KM)(3.2 ± 0.55) x 10^7 M-1s-1

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the covalent labeling of a protein with this compound using EDC/NHS chemistry.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylsulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

  • Purification column (e.g., Sephadex G-25)

  • Dialysis tubing or spin concentrators

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), dialyze the protein against the Labeling Buffer.[1][3]

    • Adjust the protein concentration to 5-10 mg/mL for optimal labeling.[1][3]

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in DMSO to prepare stock solutions.

    • In a microcentrifuge tube, mix this compound and NHS in a 1:1.2 molar ratio.

    • Add EDC to the mixture in a 1.5-fold molar excess over this compound.

    • Incubate at room temperature for 15-30 minutes to form the NHS-ester of this compound.

  • Labeling Reaction:

    • Add the activated Cy5-PEG6-NHS ester solution to the protein solution. A molar ratio of 10-20 fold excess of dye to protein is a good starting point, but this may need to be optimized.

    • Incubate the reaction mixture for 1-2 hours at room temperature on a rotary shaker, protected from light.[1]

  • Purification of Labeled Protein:

    • Remove unreacted dye by passing the labeling reaction mixture through a pre-equilibrated gel filtration column (e.g., Sephadex G-25).[4]

    • Alternatively, use dialysis or spin concentrators to separate the labeled protein from the free dye.[1][4]

    • Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein) and ~650 nm (for Cy5).

    • Calculate the protein concentration and the dye concentration using their respective extinction coefficients.

    • The DOL is the molar ratio of the dye to the protein.

G Protein Labeling with this compound Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer labeling Incubate Protein with Activated Dye protein_prep->labeling dye_activation Activate this compound with EDC/NHS dye_activation->labeling purify Purify Labeled Protein (e.g., Gel Filtration) labeling->purify analyze Determine Degree of Labeling (DOL) purify->analyze

Protein labeling workflow.
Protocol 2: FRET Assay for Protein-Protein Interaction (Binding Affinity)

This protocol outlines a method to determine the dissociation constant (Kd) of a protein-protein interaction using a FRET-based assay.

Materials:

  • Donor-labeled protein (e.g., Protein A-Cy3)

  • Acceptor-labeled protein (e.g., Protein B-Cy5)

  • Assay Buffer (e.g., PBS with 0.1% Tween-20)

  • 384-well microplate

  • Fluorescence plate reader with FRET capabilities

Procedure:

  • Assay Setup:

    • Prepare a series of dilutions of the acceptor-labeled protein (Protein B-Cy5) in the Assay Buffer.

    • Add a fixed concentration of the donor-labeled protein (Protein A-Cy3) to each well of the microplate.

    • Add the varying concentrations of Protein B-Cy5 to the wells containing Protein A-Cy3.

    • Include control wells with only Protein A-Cy3 and only Protein B-Cy5.

  • Incubation:

    • Incubate the microplate at room temperature or 37°C for a sufficient time to allow the binding reaction to reach equilibrium. The incubation time should be optimized for the specific interaction being studied.

  • FRET Measurement:

    • Set the fluorescence plate reader to excite the donor fluorophore (e.g., ~550 nm for Cy3) and measure the emission at both the donor's emission wavelength (e.g., ~570 nm for Cy3) and the acceptor's emission wavelength (e.g., ~670 nm for Cy5).[5]

    • Record the fluorescence intensities for all wells.

  • Data Analysis:

    • Correct for background fluorescence and spectral crosstalk.

    • The FRET signal can be calculated as the ratio of the acceptor emission to the donor emission or as the sensitized emission of the acceptor.

    • Plot the FRET signal as a function of the concentration of the acceptor-labeled protein.

    • Fit the data to a saturation binding curve using non-linear regression to determine the Kd.[6][7]

G Protein-Protein Interaction FRET Assay cluster_setup Assay Setup cluster_measurement Measurement & Analysis donor Add Fixed Concentration of Donor-Labeled Protein incubate Incubate to Reach Equilibrium donor->incubate acceptor Add Serial Dilutions of Acceptor-Labeled Protein acceptor->incubate measure Measure Donor and Acceptor Emission incubate->measure analyze Calculate FRET Signal and Determine Kd measure->analyze

Protein-protein interaction assay workflow.
Protocol 3: FRET-Based Protease Activity Assay

This protocol describes how to measure the kinetic parameters of a protease using a FRET-labeled peptide substrate.

Materials:

  • Protease of interest

  • FRET-labeled peptide substrate (with a donor and Cy5 acceptor on opposite sides of the cleavage site)

  • Assay Buffer (specific to the protease being studied)

  • 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Assay Setup:

    • Prepare a series of dilutions of the FRET-labeled peptide substrate in the Assay Buffer.

    • Add the substrate dilutions to the wells of the microplate.

    • Initiate the reaction by adding a fixed concentration of the protease to each well.

    • Include a control well with the substrate but no enzyme.

  • Kinetic Measurement:

    • Immediately place the microplate in the fluorescence plate reader.

    • Measure the fluorescence emission of the donor and acceptor over time, with readings taken at regular intervals (e.g., every 15-30 seconds).[8] The excitation wavelength should be that of the donor.

  • Data Analysis:

    • As the protease cleaves the substrate, the donor and acceptor are separated, leading to a decrease in FRET (an increase in donor emission and a decrease in acceptor emission).

    • Calculate the initial reaction velocity (v) from the linear portion of the progress curves for each substrate concentration.

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, KM and Vmax. The kcat can then be calculated from Vmax if the enzyme concentration is known.

G Protease Activity FRET Assay cluster_reaction Reaction cluster_analysis Analysis substrate Add FRET-Labeled Peptide Substrate enzyme Initiate Reaction with Protease substrate->enzyme measure Monitor Fluorescence Change Over Time enzyme->measure kinetics Calculate Initial Velocities and Determine KM and Vmax measure->kinetics

Protease activity assay workflow.

Signaling Pathway Example: SUMOylation Cascade

The SUMOylation cascade involves a series of protein-protein interactions that can be studied using FRET. For instance, the interaction between SUMO1 (Small Ubiquitin-like Modifier 1) and the E2 conjugating enzyme Ubc9 is a critical step that has been characterized using quantitative FRET assays.[9]

G SUMOylation Cascade E1 E1 Activating Enzyme (Aos1/Uba2) SUMO SUMO1 E1->SUMO ATP-dependent activation E2 E2 Conjugating Enzyme (Ubc9) SUMO->E2 Transfer to E2 Target Target Protein E2->Target Conjugation to Target E3 E3 Ligase E3->Target Facilitates transfer

Simplified SUMOylation pathway.

References

Application Notes and Protocols for Cy5-PEG6-acid in In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy5-PEG6-acid is a near-infrared (NIR) fluorescent dye coupled to a six-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a carboxylic acid group. This molecule is an invaluable tool for in vivo imaging, offering deep tissue penetration and minimal autofluorescence, making it ideal for tracking biological molecules and processes within living organisms. The PEG linker enhances solubility and reduces non-specific binding, while the carboxylic acid moiety allows for straightforward conjugation to a variety of targeting molecules such as antibodies and peptides. These application notes provide an overview of the properties of this compound, detailed protocols for its use, and quantitative data from representative in vivo studies.

Properties of this compound

PropertyValueReference
Excitation Maximum~649 nm[cite: ]
Emission Maximum~667 nm[cite: ]
Molecular Weight~988.2 g/mol [cite: ]
Spacer Arm6-unit polyethylene glycol (PEG)
Reactive GroupCarboxylic Acid (-COOH)

Key Advantages for In Vivo Imaging

  • Near-Infrared Emission: The emission maximum of Cy5 in the NIR window (650-900 nm) allows for deep tissue penetration and minimizes interference from tissue autofluorescence, leading to a high signal-to-noise ratio.

  • Enhanced Pharmacokinetics: The hydrophilic PEG6 spacer improves the solubility of the conjugated probe and can prolong its circulation half-life by reducing renal clearance and uptake by the reticuloendothelial system.

  • Versatile Conjugation: The terminal carboxylic acid group can be readily conjugated to primary amines on targeting ligands (e.g., antibodies, peptides, small molecules) via amide bond formation, enabling the development of highly specific imaging agents.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Targeting Peptide

This protocol describes the conjugation of this compound to a peptide containing a primary amine (e.g., a lysine (B10760008) residue or an N-terminal amine) using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Targeting peptide with a primary amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Lyophilizer

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS to the this compound solution.

    • Incubate the reaction mixture at room temperature for 1 hour in the dark to activate the carboxylic acid group by forming an NHS ester.

  • Conjugation to the Peptide:

    • Dissolve the targeting peptide in PBS (pH 7.4) to a concentration of 5-10 mg/mL.

    • Add the activated Cy5-PEG6-NHS ester solution to the peptide solution at a 3-5 fold molar excess.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C in the dark with gentle stirring.

  • Purification of the Conjugate:

    • Purify the Cy5-PEG6-peptide conjugate from unreacted dye and reagents using a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled peptide. The conjugate will typically elute first.

    • Monitor the fractions by measuring absorbance at 280 nm (for the peptide) and ~650 nm (for Cy5).

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the protein and dye maximum absorption wavelengths.

    • Lyophilize the purified conjugate for long-term storage.

    • Store the lyophilized powder at -20°C, protected from light.

Protocol 2: In Vivo Fluorescence Imaging in a Murine Tumor Model

This protocol outlines a general procedure for in vivo imaging of a tumor-bearing mouse using a this compound conjugated targeting probe.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • This compound conjugated targeting probe, sterile and pyrogen-free

  • Sterile PBS or saline for injection

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (IVIS) with appropriate filters for Cy5

  • Animal warming system

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place the anesthetized mouse on the imaging stage of the in vivo imaging system. Maintain body temperature using a warming pad.

  • Probe Administration:

    • Acquire a baseline, pre-injection fluorescence image of the mouse.

    • Administer the this compound conjugated probe via intravenous (tail vein) injection. The typical dose ranges from 1 to 10 nmol in a volume of 100-200 µL of sterile PBS.

  • Image Acquisition:

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).

    • Use an appropriate filter set for Cy5 (e.g., excitation: 620-660 nm, emission: 680-720 nm).

    • Optimize the exposure time to achieve a good signal-to-noise ratio without saturation.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and a contralateral, non-tumor bearing area (e.g., muscle) to quantify the fluorescence intensity.

    • Calculate the tumor-to-background ratio at each time point to assess targeting specificity.

  • Ex Vivo Imaging (Optional):

    • At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

    • Arrange the tissues in the imaging chamber and acquire a final fluorescence image to confirm the biodistribution of the probe.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from published studies using Cy5- and Cy5.5-labeled probes for in vivo imaging. While not all studies used the exact this compound conjugate, the data provides valuable insights into the expected pharmacokinetic and biodistribution profiles of similar NIR-labeled and PEGylated probes.

Table 1: Pharmacokinetic Parameters of Cy5-Labeled Probes
ProbeAnimal ModelHalf-life (t½)Area Under the Curve (AUC)Reference
Cy5-labeled NanoparticlesMice10.5 ± 2.1 h128.4 ± 25.3 %ID*h/mL[1]
Cy5.5-GX1 PeptideNude Mice-Bp = 0.618 ± 0.2923[2]
Cy5-PEG-TMVBalb/c Mice~10 h-[3]

%ID: Percentage of Injected Dose; Bp: Binding potential

Table 2: Biodistribution of Cy5-Labeled Probes in Tumor-Bearing Mice (%ID/g)
OrganCy5-RGD NPs (48h)Cy5.5-A11 Peptide (4h)Cy5-PEG-TMV (24h)Reference
Tumor8.2 ± 1.5~10-[4]
Liver12.5 ± 2.1~15~5[3]
Spleen4.1 ± 0.8~2~2
Kidneys3.5 ± 0.6~8~1
Lungs2.1 ± 0.4~1~1
Heart1.2 ± 0.3~0.5<1

%ID/g: Percentage of Injected Dose per gram of tissue

Visualizations

Signaling Pathway: PD-L1 Targeted Imaging

The programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein often overexpressed on tumor cells. It interacts with the PD-1 receptor on T-cells, leading to T-cell exhaustion and allowing the tumor to evade the immune system. A this compound probe conjugated to a PD-L1 targeting ligand, such as the A11 peptide, can be used to visualize tumors expressing PD-L1 in vivo.

PDL1_Targeting cluster_tumor Tumor Microenvironment cluster_immune Immune Response Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 expresses PD-1 PD-1 PD-L1->PD-1 binds & inhibits T-cell function T-Cell T-Cell T-Cell->PD-1 expresses Cy5-PEG6-A11 Cy5-PEG6-A11 (Imaging Probe) Cy5-PEG6-A11->PD-L1 binds & enables visualization Imaging System Imaging System Cy5-PEG6-A11->Imaging System emits NIR fluorescence

Caption: PD-L1 targeted imaging workflow.

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo imaging experiment using a this compound conjugated probe.

InVivo_Workflow A 1. Probe Preparation (Conjugation & Purification) C 3. Probe Administration (Intravenous Injection) A->C B 2. Animal Model Preparation (Tumor Xenograft) B->C D 4. In Vivo Imaging (Time-course acquisition) C->D E 5. Data Analysis (ROI Quantification) D->E F 6. Ex Vivo Biodistribution (Organ Imaging) D->F

Caption: General experimental workflow for in vivo imaging.

Conclusion

This compound is a powerful and versatile tool for in vivo fluorescence imaging. Its favorable optical properties, coupled with the benefits of PEGylation and the ease of conjugation, make it an excellent choice for developing targeted probes to study a wide range of biological processes in living animals. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this technology in their studies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Fluorescence Signal with Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the Cy5 fluorescent dye. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems that can lead to a low or weak fluorescence signal in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Cy5 signal so weak or completely absent?

A weak or absent Cy5 signal can stem from several factors, ranging from the experimental setup to the reagents used. Here are some of the most common causes:

  • Incorrect Filter Sets and Laser Lines: Ensure you are using the appropriate excitation laser (typically 633 nm or 647 nm) and an emission filter suitable for Cy5 (around 670 nm).[1][2] Using incorrect filters will result in poor excitation and/or inefficient collection of the emitted fluorescence.

  • Suboptimal Antibody Concentration: Using too little primary or secondary antibody will result in a weak signal. It is crucial to titrate your antibodies to determine the optimal concentration that provides a strong signal with minimal background.[3][4]

  • Photobleaching: Cy5, like many fluorophores, is susceptible to photobleaching, which is the irreversible destruction of the fluorophore by excitation light.[1] This is often observed as a signal that is initially bright but fades quickly during imaging.

  • Improper Storage and Handling of Dye/Conjugates: Cy5 and its conjugates are sensitive to light and repeated freeze-thaw cycles. Improper storage can lead to a significant loss of fluorescence.

  • Inefficient Labeling: If you are performing your own conjugations, incomplete or inefficient labeling of your protein or antibody of interest will result in a low signal.

  • Low Target Expression: The target protein or molecule you are trying to detect may be expressed at very low levels in your sample.

Q2: My Cy5 signal is bright initially but fades very quickly. What is happening and how can I fix it?

This is a classic sign of photobleaching. Here are several strategies to minimize this effect:

  • Use an Antifade Mounting Medium: These reagents are essential for preserving your fluorescent signal. They work by scavenging free radicals and reducing the rate of photobleaching.

  • Reduce Excitation Light Intensity: Use the lowest laser power that still provides a detectable signal.

  • Minimize Exposure Time: Use the shortest possible exposure time for your detector.

  • Image Quickly: Have a clear plan for the images you need to acquire to minimize the time your sample is exposed to the excitation light.

Q3: I have a high background signal which is making it difficult to see my specific Cy5 signal. What can I do?

High background fluorescence can mask your specific signal. Here are some common causes and solutions:

  • Autofluorescence: Biological samples themselves can be a source of fluorescence. It's important to include an unstained control sample to assess the level of autofluorescence. Using a far-red dye like Cy5 generally helps to reduce autofluorescence, which is more prominent in the blue and green regions of the spectrum.

  • Non-specific Antibody Binding: This can be a major source of background. To reduce non-specific binding:

    • Optimize Antibody Concentration: Titrate your primary and secondary antibodies to find the lowest concentration that still gives a good specific signal.

    • Use a Blocking Buffer: An effective blocking buffer (e.g., BSA or serum from the host species of the secondary antibody) is crucial to prevent non-specific antibody binding.

    • Increase Wash Steps: Extend the duration or number of wash steps to thoroughly remove unbound antibodies.

  • Fixation-Induced Autofluorescence: Some fixatives, like glutaraldehyde, can increase autofluorescence. Consider optimizing your fixation protocol or trying a different fixative.

Q4: Could the pH of my buffer be affecting my Cy5 signal?

The fluorescence intensity of Cy5 is generally stable over a pH range of 3 to 10. However, extreme pH values outside this range can negatively impact the dye's performance. It is always recommended to use a well-buffered solution within the optimal pH range for your sample.

Troubleshooting Workflow

Here is a systematic workflow to help you diagnose and resolve issues with low Cy5 fluorescence.

TroubleshootingWorkflow start Start: Low Cy5 Signal check_instrument 1. Check Instrument Settings - Correct laser line (633/647nm)? - Correct emission filter (~670nm)? - Sufficient detector gain/exposure? start->check_instrument check_controls 2. Evaluate Controls - Positive control signal present? - Negative/unstained control background low? check_instrument->check_controls Settings OK solution Problem Solved check_instrument->solution Settings Adjusted, Signal OK check_protocol 3. Review Staining Protocol - Optimal antibody concentration? - Effective blocking step? - Sufficient washing? check_controls->check_protocol Controls OK no_solution Problem Persists Consider alternative dyes or consult technical support check_controls->no_solution Controls Fail check_reagents 4. Assess Reagents - Cy5 conjugate stored correctly? - Antifade mounting medium used? - Reagents within expiry? check_protocol->check_reagents Protocol OK check_protocol->solution Protocol Optimized, Signal OK photobleaching 5. Suspect Photobleaching? (Signal fades quickly) check_reagents->photobleaching Reagents OK check_reagents->solution Reagents Replaced, Signal OK photobleaching->solution Anti-photobleaching measures applied, Signal OK photobleaching->no_solution Measures ineffective

Caption: A flowchart for systematically troubleshooting low Cy5 fluorescence.

Quantitative Data Summary

For researchers considering alternatives to Cy5, the following table summarizes the spectral properties of Cy5 and some common alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
Cy5 ~649-651~667-670~250,000~0.27
Alexa Fluor 647~650~668~270,000~0.33
DyLight 650~652~672~250,000Not widely reported
iFluor 647~650~670~250,000Not widely reported
ATTO 647N~644~669~150,000~0.65

Note: Values can vary slightly depending on the conjugation partner and the measurement environment.

Studies have shown that alternatives like Alexa Fluor 647 can be significantly brighter and more photostable than Cy5. For instance, in one study, after prolonged exposure, Alexa Fluor 647 retained about 80% of its initial fluorescence, while Cy5 retained only 55%.

Experimental Protocols

Protocol: Titration of a Cy5-Conjugated Secondary Antibody for Immunofluorescence

This protocol helps determine the optimal dilution of a Cy5-conjugated secondary antibody to maximize the signal-to-noise ratio.

  • Cell Seeding: Seed your cells on coverslips in a multi-well plate and grow to the desired confluency.

  • Fixation and Permeabilization:

    • Wash cells gently with 1X Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with 1X PBS for 5 minutes each.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (if your target is intracellular).

  • Blocking:

    • Wash the cells three times with 1X PBS.

    • Incubate the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute your primary antibody to its recommended concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Titration:

    • Wash the cells three times with 1X PBS for 5 minutes each.

    • Prepare a series of dilutions of your Cy5-conjugated secondary antibody in blocking buffer (e.g., 1:200, 1:500, 1:1000, 1:2000).

    • Incubate separate coverslips with each dilution for 1-2 hours at room temperature, protected from light.

    • Include a "secondary antibody only" control to assess non-specific binding.

  • Final Washes and Mounting:

    • Wash the cells three times with 1X PBS for 5 minutes each, protected from light.

    • Mount the coverslips on microscope slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Image all coverslips using the same instrument settings.

    • Compare the signal intensity and background across the different dilutions to determine the optimal concentration that gives the best signal-to-noise ratio.

Signaling Pathways and Workflows

Cy5 Photobleaching Pathway

The following diagram illustrates the simplified Jablonski diagram showing the process of photobleaching.

PhotobleachingPathway S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation (Light Absorption) S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing Bleached Bleached Dye T1->Bleached Reaction with O2 (Photobleaching)

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Cy5.

References

Technical Support Center: Reducing Non-Specific Binding of Cy5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting non-specific binding of Cy5 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on resolving common issues encountered during experiments involving Cy5 conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with Cy5 conjugates?

A1: Non-specific binding of Cy5 conjugates can stem from several factors:

  • Hydrophobic Interactions: The Cy5 dye itself is inherently hydrophobic and can bind non-specifically to hydrophobic regions of proteins and lipids within cells and tissues[1]. This is a major contributor to background signal.

  • Inadequate Blocking: Insufficient or improper blocking of non-specific binding sites on the sample (e.g., cells or tissue sections) can lead to high background fluorescence.

  • Suboptimal Antibody Concentration: Using too high a concentration of the Cy5-conjugated antibody can result in increased non-specific binding[2].

  • Insufficient Washing: Inadequate washing steps after antibody incubation fail to remove unbound or weakly bound conjugates, leading to high background signal.

  • Fixation and Permeabilization Artifacts: The methods used for fixing and permeabilizing cells can sometimes create artifacts that non-specifically bind antibodies and dyes[2]. Aldehyde fixatives like formaldehyde (B43269) can also increase autofluorescence[2].

  • Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce, which can be mistaken for non-specific binding.

  • Fc Receptor Binding: If using antibodies, their Fc region can bind to Fc receptors on certain cell types like macrophages and monocytes, causing off-target signals[2].

  • Dye Aggregation: Cy5 dyes can form aggregates, especially at high concentrations or in aqueous solutions, which can lead to non-specific binding and quenching of the fluorescent signal.

Q2: How can I determine the source of high background fluorescence in my experiment?

A2: A systematic approach with proper controls is crucial for diagnosing the source of high background. Key controls include:

  • Unstained Sample: An unstained sample (cells or tissue) imaged under the same conditions as your stained samples will reveal the level of autofluorescence.

  • Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps identify non-specific binding of the secondary antibody.

  • Isotype Control: An antibody of the same isotype and concentration as the primary antibody, but with no specificity for the target antigen, can help assess non-specific binding of the primary antibody.

By comparing the fluorescence intensity of these controls to your fully stained sample, you can start to pinpoint the primary contributor to the high background.

Q3: What are the best blocking strategies to minimize non-specific binding of Cy5 conjugates?

A3: Effective blocking is a critical step. The choice of blocking agent can significantly impact your results. Here are some common strategies:

  • Protein-Based Blockers: Commonly used blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species in which the secondary antibody was raised. For example, if you are using a goat anti-mouse secondary antibody, normal goat serum is a suitable blocking agent.

  • Commercial Blocking Buffers: Several commercial blocking buffers are available that are optimized for various applications and can reduce non-specific binding from multiple sources. These often contain a proprietary mix of proteins and other blocking agents.

  • Specialized Blockers for Cyanine (B1664457) Dyes: Due to the known issue of cyanine dyes binding to specific cell types like monocytes and macrophages, specialized commercial blocking buffers have been developed to specifically address this problem.

Q4: How does the chemical nature of Cy5 contribute to non-specific binding?

A4: Cy5 is a member of the cyanine dye family and possesses a polymethine chain between two nitrogen-containing heterocyclic rings. This structure, while responsible for its far-red fluorescence, also imparts a significant hydrophobic character to the molecule. This hydrophobicity drives the dye to interact non-specifically with hydrophobic pockets in proteins and lipid-rich structures within cells and tissues, leading to background staining. Additionally, the planar structure of the dye can promote aggregation through pi-pi stacking, and these aggregates can bind non-specifically to cellular components. While sulfonated versions of Cy5 exist to increase hydrophilicity, the inherent hydrophobic nature of the core structure remains a contributing factor to non-specific binding.

Troubleshooting Guides

High Background in Immunofluorescence

Problem: You are observing high, diffuse background fluorescence across your cells or tissue, making it difficult to discern the specific signal.

start High Background Observed check_autofluorescence Image Unstained Control start->check_autofluorescence autofluorescence_high Autofluorescence is High check_autofluorescence->autofluorescence_high Yes check_secondary Image Secondary-Only Control check_autofluorescence->check_secondary No reduce_autofluorescence Implement Quenching Step (e.g., Sodium Borohydride) or Use Spectral Unmixing autofluorescence_high->reduce_autofluorescence end Signal-to-Noise Ratio Improved reduce_autofluorescence->end secondary_high Secondary Ab Binding is High check_secondary->secondary_high Yes check_primary Review Primary Ab Staining check_secondary->check_primary No optimize_secondary Optimize Secondary Ab Concentration (Titration) Use Pre-adsorbed Secondary Ab secondary_high->optimize_secondary optimize_secondary->end primary_high Primary Ab Non-Specific Binding check_primary->primary_high Yes check_washing Review Washing Protocol check_primary->check_washing No optimize_primary Optimize Primary Ab Concentration (Titration) Optimize Blocking (Agent, Time, Temp) primary_high->optimize_primary optimize_primary->end insufficient_washing Insufficient Washing check_washing->insufficient_washing Yes check_washing->end No improve_washing Increase Wash Duration and/or Number of Washes Add Detergent (e.g., Tween 20) to Wash Buffer insufficient_washing->improve_washing improve_washing->end

Caption: Troubleshooting workflow for high background in immunofluorescence.

High Background in Flow Cytometry

Problem: Your negative population shows a high fluorescence signal in the Cy5 channel, and there is poor separation between positive and negative populations.

start High Background in Cy5 Channel check_unstained Analyze Unstained Cells start->check_unstained autofluorescence_high High Autofluorescence check_unstained->autofluorescence_high Yes check_fmo Analyze FMO Control check_unstained->check_fmo No autofluorescence_solution Use Compensation or Choose a Brighter Fluorophore autofluorescence_high->autofluorescence_solution end Improved Population Separation autofluorescence_solution->end fmo_high High Signal in FMO check_fmo->fmo_high Yes check_viability Assess Cell Viability check_fmo->check_viability No fmo_solution Optimize Antibody Titration Use Fc Block Consider a Cyanine-Specific Blocker fmo_high->fmo_solution fmo_solution->end dead_cells_high High Percentage of Dead Cells check_viability->dead_cells_high Yes check_washing Review Wash Steps check_viability->check_washing No dead_cells_solution Include a Viability Dye to Exclude Dead Cells dead_cells_high->dead_cells_solution dead_cells_solution->end insufficient_washing Insufficient Washing check_washing->insufficient_washing Yes check_washing->end No improve_washing Increase Wash Volume and/or Number of Washes insufficient_washing->improve_washing improve_washing->end

Caption: Troubleshooting workflow for high background in flow cytometry.

High Background in Western Blotting

Problem: The entire membrane appears dark or has a high background, obscuring the specific bands.

start High Background on Western Blot check_blocking Evaluate Blocking Step start->check_blocking inadequate_blocking Inadequate Blocking check_blocking->inadequate_blocking Yes check_antibody_conc Check Antibody Concentrations check_blocking->check_antibody_conc No optimize_blocking Increase Blocking Time/Temp Change Blocking Agent (e.g., from milk to BSA or commercial buffer) inadequate_blocking->optimize_blocking end Clear Bands, Low Background optimize_blocking->end high_antibody_conc Antibody Concentration Too High check_antibody_conc->high_antibody_conc Yes check_washing Review Washing Protocol check_antibody_conc->check_washing No optimize_antibody_conc Titrate Primary and Secondary Antibodies high_antibody_conc->optimize_antibody_conc optimize_antibody_conc->end insufficient_washing Insufficient Washing check_washing->insufficient_washing Yes check_membrane Inspect Membrane check_washing->check_membrane No improve_washing Increase Wash Duration/Volume and Number of Washes Add Detergent (Tween 20) to Wash Buffer insufficient_washing->improve_washing improve_washing->end membrane_issue Membrane Dried Out or Low-Quality Membrane check_membrane->membrane_issue Yes check_membrane->end No membrane_solution Ensure Membrane Stays Wet Use Low-Fluorescence PVDF Membrane membrane_issue->membrane_solution membrane_solution->end

Caption: Troubleshooting workflow for high background in Western Blotting.

Data Presentation: Comparison of Blocking Agents

The following table summarizes the characteristics and effectiveness of common blocking agents. Quantitative comparisons of signal-to-noise ratios can be highly dependent on the specific antibody, sample type, and experimental conditions. The data presented here is a qualitative summary based on generally accepted principles and findings in the literature.

Blocking AgentTypical ConcentrationAdvantagesDisadvantagesBest For
Bovine Serum Albumin (BSA) 1-5% in PBS or TBSInexpensive, readily available, generally effective for reducing non-specific protein interactions.Can contain endogenous immunoglobulins that cross-react with secondary antibodies; lot-to-lot variability can occur. May not be the most effective blocker in all situations.General immunofluorescence and western blotting applications.
Normal Serum 5-10% in PBS or TBSHighly effective at blocking non-specific binding of secondary antibodies from the same species.Must be from the same species as the secondary antibody; more expensive than BSA.Indirect immunofluorescence where the secondary antibody species is known.
Non-fat Dry Milk 2-5% in TBSInexpensive and effective for many western blotting applications.Contains phosphoproteins, which can interfere with the detection of phosphorylated targets. Also contains biotin, making it unsuitable for avidin-biotin detection systems. Not generally recommended for immunofluorescence.Western blotting for non-phosphorylated targets.
Fish Gelatin 0.1-1% in PBS or TBSDoes not contain mammalian proteins, reducing the risk of cross-reactivity with mammalian antibodies.May be less effective than BSA or serum for some applications.Applications where mammalian protein-based blockers cause cross-reactivity.
Commercial Blocking Buffers Varies by manufacturerOptimized formulations for low background and high signal-to-noise ratio. High consistency and often protein-free options are available.More expensive than traditional blocking agents.Troubleshooting high background; when a standardized, high-performance blocker is needed; multiplex fluorescence applications.
Commercial Cyanine Dye Blockers Varies by manufacturerSpecifically designed to block the non-specific binding of cyanine dyes to cell types like monocytes and macrophages.Application-specific; may not be necessary for all experiments.Flow cytometry and immunofluorescence with immune cells, especially when using Cy5 or other cyanine dye conjugates.

Experimental Protocols

Detailed Protocol for Immunofluorescence Staining with Cy5 Conjugates to Reduce Non-Specific Binding

This protocol provides a general guideline. Optimization for your specific target and sample type is recommended.

1. Sample Preparation

  • Adherent Cells:

    • Grow cells on sterile glass coverslips to 70-80% confluency.

    • Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).

  • Suspension Cells:

    • Harvest cells by centrifugation.

    • Wash the cell pellet twice with 1X PBS, resuspending and centrifuging between washes.

    • Resuspend the final cell pellet in 1X PBS and spot onto a coated microscope slide, allowing the cells to adhere.

2. Fixation

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Note: Optimize fixation time and concentration to minimize autofluorescence.

  • Wash the cells three times with 1X PBS for 5 minutes each.

3. Permeabilization (for intracellular targets)

  • Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with 1X PBS for 5 minutes each.

4. Blocking

  • Prepare a blocking buffer. A common starting point is 5% normal goat serum and 1% BSA in PBS with 0.1% Tween 20 (PBST).

  • Incubate the cells in the blocking buffer for 1 hour at room temperature in a humidified chamber.

5. Primary Antibody Incubation

  • Dilute the primary antibody to its optimal concentration (determined by titration) in the blocking buffer.

  • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation

  • Wash the cells three times with PBST for 5 minutes each.

  • Dilute the Cy5-conjugated secondary antibody to its optimal concentration (determined by titration) in the blocking buffer.

  • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

  • Wash the cells three times with PBST for 10 minutes each, protected from light.

7. Counterstaining and Mounting

  • (Optional) Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Wash twice with PBS for 5 minutes each.

  • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

8. Imaging

  • Image using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

  • Use an unstained control to set the baseline for background fluorescence and adjust imaging parameters accordingly.

Detailed Protocol for Antibody Titration to Reduce Non-Specific Binding

Titrating your antibody is a critical step to determine the optimal concentration that provides a strong specific signal with minimal background.

1. Cell Preparation

  • Prepare a single-cell suspension of your target cells at a concentration of 1 x 10^6 cells/mL in staining buffer (e.g., PBS with 2% FBS).

2. Antibody Dilution Series

  • Prepare a series of dilutions of your Cy5-conjugated antibody. A good starting range is to perform 2-fold serial dilutions from double the manufacturer's recommended concentration down to at least 1/8th of the recommended concentration. For example, if the recommendation is 1:100, test 1:50, 1:100, 1:200, 1:400, and 1:800.

3. Staining

  • Aliquot 100 µL of your cell suspension (100,000 cells) into a series of tubes or a 96-well plate.

  • Add the same volume of each antibody dilution to the corresponding tube/well. Include an unstained control (cells only).

  • Incubate for 30 minutes at 4°C, protected from light.

4. Washing

  • Wash the cells twice with 1-2 mL of staining buffer, centrifuging at 300-400 x g for 5 minutes between washes.

5. Data Acquisition

  • Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.

  • Acquire data on a flow cytometer using the appropriate laser and filter for Cy5.

6. Data Analysis

  • Gate on your cell population of interest.

  • Calculate the Stain Index for each antibody concentration: Stain Index = (Median Fluorescence Intensity of Positive Population - Median Fluorescence Intensity of Negative Population) / (2 x Standard Deviation of Negative Population)

  • Plot the Stain Index against the antibody concentration. The optimal concentration is the one that gives the highest Stain Index before the background (negative population fluorescence) starts to significantly increase.

Optimized Western Blot Protocol for Low Background with Cy5 Detection

1. Sample Preparation and Electrophoresis

  • Prepare protein lysates and determine the protein concentration.

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Run the gel according to standard procedures.

2. Protein Transfer

  • Transfer the proteins from the gel to a low-fluorescence PVDF membrane.

  • After transfer, you can briefly stain the membrane with Ponceau S to confirm transfer efficiency, then destain with water.

3. Blocking

  • Block the membrane with a suitable blocking buffer for 1 hour at room temperature with gentle agitation. For Cy5 detection, 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) is often a good starting point for non-phospho targets. For phospho-targets or if milk causes high background, use 5% BSA in TBST or a commercial blocking buffer.

4. Primary Antibody Incubation

  • Dilute the primary antibody in the blocking buffer to its optimal concentration (determined by titration).

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

5. Secondary Antibody Incubation

  • Wash the membrane three times for 10 minutes each with TBST.

  • Dilute the Cy5-conjugated secondary antibody in the blocking buffer to its optimal concentration (typically in the range of 1:10,000 to 1:20,000).

  • Incubate the membrane with the secondary antibody for 1 hour at room temperature, protected from light.

6. Washing

  • Wash the membrane three times for 15 minutes each with TBST, protected from light.

7. Imaging

  • Image the blot using a fluorescence imaging system with the appropriate laser and emission filter for Cy5.

  • Optimize the exposure time to achieve a good signal without saturating the detector.

References

Optimizing Cy-PEG6-acid to Protein Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of Cy5-PEG6-acid to a target protein. This guide will help you achieve efficient and reproducible bioconjugation for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein for labeling?

A1: The ideal molar ratio of this compound to protein is highly dependent on the specific protein, its concentration, and the number of available primary amines (lysine residues and the N-terminus). A common starting point is a 10- to 20-fold molar excess of the Cy5 dye to the protein.[1] However, optimization is crucial to achieve the desired Degree of Labeling (DOL). For many applications, a final DOL of 2 to 4 is optimal to maximize fluorescence without causing self-quenching.

Q2: What is the Degree of Labeling (DOL) and why is it important?

A2: The Degree of Labeling (DOL), also referred to as the Dye-to-Protein (D/P) ratio, represents the average number of dye molecules conjugated to a single protein molecule.[1] Determining the DOL is critical because:

  • Under-labeling results in a weak fluorescent signal.[1]

  • Over-labeling can lead to fluorescence quenching, where the proximity of multiple dye molecules reduces the overall signal intensity. It can also potentially interfere with the protein's biological activity and cause solubility issues.[1][2][3]

Q3: What is the optimal pH for the labeling reaction?

A3: The optimal pH for labeling proteins with Cy5 NHS esters (the reactive form of this compound) is between 8.2 and 8.5.[4][5][6] This pH range is a critical balance: it's high enough to ensure the primary amino groups on the protein are deprotonated and reactive, but not so high that it causes significant hydrolysis of the NHS ester, which would render it inactive.[5]

Q4: Which buffers should I use for the conjugation reaction?

A4: It is essential to use a buffer that is free of primary amines, as these will compete with the protein for reaction with the Cy5-NHS ester.[4][6] Commonly recommended buffers include 0.1 M sodium bicarbonate or 50 mM sodium borate (B1201080) at a pH of 8.3-8.5.[6] Buffers such as Tris or glycine (B1666218) are not suitable for the labeling reaction itself but can be used to quench the reaction.[6][7]

Q5: How can I remove unconjugated this compound after the labeling reaction?

A5: Unconjugated dye must be removed to ensure accurate DOL determination and to prevent high background in downstream applications.[2][8] Common purification methods include:

  • Spin Columns/Gel Filtration: A rapid method for small sample volumes that separates the larger protein-dye conjugate from the smaller, free dye.[8]

  • Dialysis: A suitable method for removing free dye, though it may require more time and larger buffer volumes.

  • Size-Exclusion Chromatography (SEC): An effective method for separating the conjugate from free dye based on molecular weight.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Fluorescence Signal 1. Inefficient Labeling: The labeling reaction did not proceed optimally. 2. Over-labeling causing quenching: Too many dye molecules are attached to the protein.[2]1. Verify the buffer is amine-free and the pH is between 8.2-8.5.[4][5] Ensure the protein concentration is adequate (ideally >2 mg/mL).[4] 2. Calculate the DOL. If it is high (e.g., >8), reduce the molar ratio of dye to protein in the labeling reaction.
High Background Signal Presence of Free Dye: Unconjugated this compound was not completely removed after the reaction.[8]1. Repeat the purification step. For spin columns, ensure the column is not overloaded. For dialysis, increase the dialysis time and/or the number of buffer changes.[8]
Precipitation of Protein Conjugate Over-labeling: High DOL can reduce the solubility of the protein.1. Decrease the molar ratio of this compound to protein in the labeling reaction. 2. Consider using a Cy5 dye with increased hydrophilicity if solubility is a persistent issue.
Inconsistent Labeling Results 1. Inconsistent Reaction Conditions: Variations in pH, temperature, or reaction time. 2. Dye Instability: The reactive NHS ester has hydrolyzed.1. Carefully control and document all reaction parameters. 2. Prepare the this compound solution immediately before use. Store the stock solution in an anhydrous solvent like DMF or DMSO at -20°C.[6]

Experimental Protocols

Protocol 1: this compound Protein Labeling

This protocol provides a general guideline for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • Cy5-PEG6-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification supplies (e.g., spin column or dialysis cassette)

Procedure:

  • Protein Preparation: If your protein is in a buffer containing primary amines (like Tris), exchange it into the Labeling Buffer using dialysis or a desalting column.[6] Adjust the protein concentration to at least 2 mg/mL, with an optimal concentration around 10 mg/mL.[4]

  • Dye Preparation: Immediately before use, dissolve the Cy5-PEG6-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[6]

  • Labeling Reaction: a. Add the appropriate volume of the Cy5-PEG6-NHS ester stock solution to your protein solution. To start, use a 10- to 15-fold molar excess of the dye.[6] b. Incubate the reaction for 1 hour at room temperature, protected from light.[4]

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[6] Incubate for an additional 15-30 minutes.

  • Purification: Remove the unconjugated dye using your chosen purification method (e.g., spin column chromatography).

Protocol 2: Calculating the Degree of Labeling (DOL)

Materials:

  • Purified Cy5-labeled protein conjugate

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for Cy5, which is approximately 650 nm (A650).[1]

  • Calculations:

    • Protein Concentration (M):

      Where:

      • A280 is the absorbance at 280 nm.

      • A650 is the absorbance at 650 nm.

      • CF is the correction factor for the absorbance of Cy5 at 280 nm (typically around 0.04-0.05).[1]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration (M):

      Where:

      • A650 is the absorbance at 650 nm.

      • ε_dye is the molar extinction coefficient of Cy5 at 650 nm (approximately 250,000 M⁻¹cm⁻¹).[9]

    • Degree of Labeling (DOL):

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_decision Optimization Protein_Prep Protein Preparation (Buffer Exchange, Concentration) Labeling Labeling Reaction (Mix Protein & Dye, Incubate) Protein_Prep->Labeling Dye_Prep Dye Preparation (Dissolve in DMF/DMSO) Dye_Prep->Labeling Quench Quench Reaction (Add Tris Buffer) Labeling->Quench Purification Purification (Spin Column/Dialysis) Quench->Purification DOL_Calc DOL Calculation (Spectrophotometry) Purification->DOL_Calc Optimize DOL Optimal? DOL_Calc->Optimize Optimize->Labeling Adjust Molar Ratio Final_Product Final Conjugate Optimize->Final_Product Yes

Caption: Workflow for optimizing the Cy5-protein labeling ratio.

chemical_reaction cluster_reactants Reactants cluster_product Product Protein Protein-NH2 (Primary Amine) Plus + Protein->Plus Cy5_NHS Cy5-PEG6-NHS Ester Arrow pH 8.2-8.5 Cy5_NHS->Arrow Conjugate Cy5-PEG6-Protein (Stable Amide Bond) Plus->Cy5_NHS Arrow->Conjugate

Caption: Amine-reactive labeling of a protein with Cy5-NHS ester.

References

Technical Support Center: Purification of Cy5-PEG6-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unconjugated Cy5-PEG6-acid from a reaction mixture.

Troubleshooting Guide

Effective removal of unconjugated this compound is critical for accurate downstream applications. High background signals, inaccurate quantification, and non-specific binding can all result from the presence of free dye. The following table addresses common issues encountered during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
High background fluorescence in final sample Incomplete removal of unconjugated this compound.- Repeat the purification step. For spin columns, a second pass may be necessary if the initial dye concentration was high[1]. - Optimize the purification method; for instance, in size exclusion chromatography, ensure the column bed volume is adequate for the sample size. - For dialysis, increase the number of buffer changes and the total dialysis time[2][3].
Low recovery of the conjugated product - The conjugated molecule is adhering to the purification membrane or resin. - The molecular weight cutoff (MWCO) of the dialysis membrane or centrifugal filter is too large. - Overly harsh elution conditions in chromatography.- For centrifugal filters, protein loss can be an issue; consider using a desalting column instead[4]. - Select a dialysis membrane or centrifugal filter with an MWCO that is significantly smaller than your conjugated product but allows for the passage of the unconjugated this compound. - If using chromatography, adjust the buffer composition to minimize non-specific interactions.
Presence of free dye in the eluate after spin column purification - The capacity of the spin column was exceeded. - The column was not properly equilibrated.- Use a larger spin column or split the sample into multiple runs[1]. - Ensure the column is washed according to the manufacturer's protocol to remove any storage buffers before loading the sample.
Conjugate appears aggregated after purification - The buffer conditions are suboptimal, leading to insolubility. - The concentration of the purified conjugate is too high.- Perform buffer exchange into a formulation that is known to maintain the stability of your molecule. - Elute into a larger volume to reduce the final concentration.
Purification method is too slow Dialysis can be a time-consuming process.- For faster removal of small molecules, consider using spin columns or tangential flow filtration, which can significantly reduce processing time.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unconjugated this compound?

The most prevalent methods for separating unconjugated this compound from your labeled sample are based on size differences. These include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size as they pass through a column packed with a porous resin. Larger conjugated molecules will elute first, while the smaller, unconjugated this compound will be retained longer. This can be performed using gravity-based columns, spin columns for smaller samples, or more advanced FPLC systems for higher resolution.

  • Dialysis: This method involves placing the sample in a semi-permeable membrane bag or cassette with a specific molecular weight cutoff (MWCO). The sample is then placed in a large volume of buffer, allowing the smaller unconjugated dye to diffuse out while retaining the larger conjugate.

  • Tangential Flow Filtration (TFF): TFF is a rapid and efficient method for concentrating and purifying biomolecules. The sample flows tangentially across a membrane, which prevents the buildup of molecules on the filter surface. Smaller molecules like unconjugated this compound pass through the membrane, while the larger conjugate is retained.

Q2: How do I choose the right purification method?

The selection of the optimal purification method depends on several factors:

  • Size of your conjugated molecule: The size difference between your product and the unconjugated this compound will dictate the effectiveness of size-based separations.

  • Sample volume: For small sample volumes, spin columns are a rapid and convenient option. For larger volumes, dialysis or TFF may be more suitable.

  • Required purity: For the highest purity, a formal size exclusion chromatography (SEC) run on an FPLC system is often the best choice.

  • Time constraints: Spin columns and TFF are generally faster than traditional dialysis.

Below is a decision-making workflow to help you select an appropriate method.

Choosing a purification method.

Q3: What buffer conditions are important during purification?

It is crucial to use a buffer that maintains the stability and solubility of your conjugated molecule. Buffers containing primary amines, such as Tris, should be avoided during the conjugation reaction as they can compete with your target molecule for the dye. For purification, an amine-free buffer like PBS, MES, or HEPES is recommended. The pH of the buffer should also be optimized for the stability of your conjugate.

Q4: How can I determine if all the unconjugated dye has been removed?

You can assess the purity of your conjugate using a few different methods:

  • SDS-PAGE: If your conjugate is a protein, you can run it on an SDS-PAGE gel. The purified conjugate should show a fluorescent band at the molecular weight of the protein, while any free dye will run at the bottom of the gel.

  • Spectrophotometry: You can measure the absorbance of your sample at the maximum absorbance wavelength for your molecule (e.g., 280 nm for proteins) and at the maximum absorbance for Cy5 (around 650 nm). The ratio of these absorbances can help determine the degree of labeling and can indicate the presence of free dye if the ratio is excessively high.

  • Size Exclusion Chromatography (SEC): Analytical SEC can be used to separate the conjugate from the free dye. The presence of a second peak at a later elution time corresponding to the free dye indicates incomplete purification.

Experimental Protocols

Protocol 1: Removal of Unconjugated this compound using a Spin Column

This method is ideal for small sample volumes (typically up to 2.5 mL) and provides rapid purification.

Materials:

  • Desalting spin column (e.g., Zeba™ Spin Desalting Columns, PD-10 Desalting Columns)

  • Reaction mixture containing the this compound conjugate and free dye

  • Purification buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge and collection tubes

Procedure:

  • Column Preparation: Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

  • Equilibration: Equilibrate the column by washing it with the purification buffer. This is usually done by adding the buffer and centrifuging, repeating this step 2-3 times.

  • Sample Loading: Place the equilibrated column into a new collection tube. Carefully load your reaction mixture onto the center of the resin bed.

  • Elution: Centrifuge the column according to the manufacturer's recommended speed and time. The eluate in the collection tube will be your purified conjugate. The unconjugated this compound will be retained in the column resin.

Protocol 2: Removal of Unconjugated this compound by Dialysis

This protocol is suitable for larger sample volumes and is a gentler method, though more time-consuming.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5K, 7K, or 10K, depending on the size of your conjugate)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker and magnetic stir plate

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane by rinsing or soaking it in the dialysis buffer as per the manufacturer's instructions.

  • Sample Loading: Load your sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase. Securely close the ends of the tubing or the cassette cap.

  • Dialysis: Place the loaded dialysis device into a beaker with a large volume of cold (4°C) dialysis buffer (e.g., 100-200 times the sample volume). Stir the buffer gently on a magnetic stir plate.

  • Buffer Changes: Allow dialysis to proceed for at least 4 hours. For efficient removal of the free dye, perform at least three buffer changes. An overnight dialysis step after the initial changes is recommended for complete removal.

  • Sample Recovery: Carefully remove the dialysis device from the buffer and recover your purified sample.

The general workflow for purification and analysis is depicted below.

General workflow for purification and analysis.

References

Technical Support Center: Improving the Photostability of Cy5 Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy5 dyes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the photostability of Cy5 in their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges encountered during fluorescence imaging.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a significant issue for Cy5?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[1][2][3] This process is a major concern when using Cy5, a bright and widely used far-red fluorescent dye, as it can lead to a rapid decrease in fluorescence signal during an experiment.[1] This loss of signal can compromise the quality and quantitative accuracy of the data, especially in applications that require prolonged or intense light exposure, such as single-molecule studies and super-resolution microscopy.[4] The primary cause of Cy5 photobleaching is the reaction with reactive oxygen species (ROS) that are generated upon excitation with light.

Q2: My Cy5 signal fades very quickly. What are the immediate steps I can take to minimize this?

Rapid signal loss is a classic sign of photobleaching. To immediately address this, you can:

  • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides a detectable signal. This can be achieved by using neutral density (ND) filters to attenuate the excitation light.

  • Minimize Exposure Time: Limit the duration of light exposure on your sample. Use a shutter to block the light path when not actively acquiring images and increase the interval between acquisitions in time-lapse experiments.

  • Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium. These reagents are designed to reduce photobleaching.

Q3: What are antifade reagents and how do they work?

Antifade reagents are chemical cocktails added to the mounting medium or imaging buffer to protect fluorophores from photobleaching. Their mechanisms of action often involve:

  • Oxygen Scavenging: Many antifade reagents include an enzymatic oxygen scavenging system, such as glucose oxidase and catalase (GODCAT) or protocatechuate-3,4-dioxygenase (PCD) with its substrate protocatechuic acid (PCA). These systems remove dissolved molecular oxygen from the buffer, which is a key precursor for the formation of damaging reactive oxygen species. The PCD/PCA system has been shown to be more efficient at reducing oxygen concentrations and improving dye stability compared to the GODCAT system.

  • Triplet State Quenching: Fluorophores can enter a long-lived, non-fluorescent "triplet state" upon excitation. This state is highly reactive with molecular oxygen, leading to the generation of ROS and subsequent photobleaching. Triplet state quenchers (TSQs) are compounds that deactivate this triplet state, returning the fluorophore to its ground state where it can fluoresce again. Common TSQs include Trolox (a vitamin E analog), n-propyl gallate, and cyclooctatetraene (B1213319) (COT).

Q4: Can the imaging buffer composition affect Cy5 photostability?

Yes, the chemical environment of the dye plays a crucial role.

  • pH: Maintaining a slightly basic pH (around 7.5) in the imaging buffer can be beneficial, as acidic environments may decrease the photostability of cyanine (B1664457) dyes.

  • Buffer Components: Certain buffer components can quench fluorescence. For instance, buffers containing primary amines, like Tris, are not recommended for labeling reactions with NHS esters as they compete with the target molecule. It is advisable to use amine-free buffers such as PBS, MES, or HEPES for labeling procedures.

  • Reducing Agents: While some reducing agents can be part of photostabilizing systems, certain biological reducing agents like β-mercaptoethanol (BME) and dithiothreitol (B142953) (DTT) can increase the frequency and duration of "blinking" (transient dark states) for Cy5 and may even shorten its fluorescent lifetime.

Q5: Are there more photostable alternatives to Cy5?

Yes, several alternative dyes in the same spectral region offer improved photostability. Alexa Fluor 647 and iFluor® 647 are popular choices known for their enhanced brightness and resistance to photobleaching compared to Cy5. Additionally, Cy5B, a conformationally restrained version of Cy5, shows improved photophysical properties.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common issues related to Cy5 photostability.

Problem: The Cy5 signal is initially bright but fades rapidly during image acquisition.

This is the most common manifestation of photobleaching. The following decision tree can help you systematically address the issue.

Troubleshooting_Photobleaching start Start: Rapid Signal Fading q1 Are you using an antifade mounting medium? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the excitation light intensity optimized? a1_yes->q2 sol1 Action: Use a commercial antifade medium (e.g., containing Trolox, PCD/PCA, or GODCAT). a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the exposure time minimized? a2_yes->q3 sol2 Action: Reduce laser/lamp power to the minimum required for a sufficient signal-to-noise ratio. Use ND filters. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Have you considered advanced photostabilization strategies? a3_yes->q4 sol3 Action: Use the shortest possible exposure time. Employ a shutter to block light between acquisitions. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end_node Outcome: Improved Photostability a4_yes->end_node sol4 Action: Explore using triplet state quenchers (e.g., COT, NBA) in your imaging buffer or using Cy5 conjugates with enhanced photostability. a4_no->sol4 sol4->end_node

Caption: Troubleshooting workflow for rapid Cy5 signal fading.

Problem: Significant "blinking" or intermittent fluorescence of Cy5.

Blinking, or transient reversible trips to a dark state, can also compromise data quality.

  • Cause: Blinking can be induced by the removal of molecular oxygen, a condition often created by oxygen scavenging systems in antifade reagents. Certain reducing agents, like β-mercaptoethanol, are also known to increase the frequency and duration of blinking events in Cy5.

  • Solution:

    • Add a Triplet State Quencher: The combination of an oxygen scavenger with a triplet-state quencher like Trolox can significantly reduce blinking while still providing protection against photobleaching.

    • Consider Covalent Modification: For demanding single-molecule applications, using Cy5 covalently linked to a triplet-state quencher (e.g., Cy5-COT) can dramatically reduce blinking and enhance photostability.

    • Use Ergothioneine (B1671048): The naturally occurring amino acid ergothioneine has been shown to dramatically enhance the photostability of Cy5 and reduce blinking, surpassing the performance of commonly used agents like β-mercaptoethanol.

Quantitative Data on Photostabilizing Agents

The effectiveness of different strategies to improve Cy5 photostability has been quantitatively assessed in various studies. The tables below summarize key findings.

Table 1: Enhancement of Cy5 Photostability by Covalently Linked Triplet State Quenchers (TSQs)

Cy5 ConjugateFold Increase in Photostability (in deoxygenated conditions)Fold Increase in Photostability (in oxygenated conditions)
Cy5-COT~70x~7x
Cy5-NBA~40x~5x
Cy5-Trolox~20x~2x

Data summarized from research on the direct conjugation of TSQs to Cy5. The enhancement is relative to unconjugated Cy5.

Table 2: Effect of Solution Additives on Cy5 Lifetime

Additive SystemImprovement Factor in Acceptor (Cy5) Photobleaching Decay Rate
Glucose Oxidase/Catalase (GGO)4.9x
Protocatechuic Acid (PCA)15.2x
GGO + ROXS (Reducing and Oxidizing System)28.7x

Data is relative to a buffer without any photostabilizing additives.

Key Experimental Protocols

Protocol 1: Preparation of an Oxygen Scavenging Imaging Buffer

This protocol describes the preparation of a commonly used imaging buffer containing an oxygen scavenging system and a triplet state quencher to improve Cy5 photostability for single-molecule imaging.

Materials:

  • T50 buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl)

  • Glucose (Dextrose)

  • Glucose Oxidase (from Aspergillus niger)

  • Catalase (from bovine liver)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Milli-Q water

Procedure:

  • Prepare a 20% (w/v) glucose stock solution in Milli-Q water and filter-sterilize.

  • Prepare a stock solution of glucose oxidase at 20 mg/mL in T50 buffer.

  • Prepare a stock solution of catalase at 3.5 mg/mL in T50 buffer.

  • Prepare a 10 mM stock solution of Trolox in a suitable solvent (e.g., DMSO) and store at -20°C, protected from light.

  • Immediately before imaging, prepare the final imaging buffer by adding the components in the following order to your sample buffer (e.g., T50):

    • Glucose to a final concentration of 0.5-1% (w/v).

    • Glucose oxidase to a final concentration of 0.5 mg/mL.

    • Catalase to a final concentration of 0.035 mg/mL.

    • Trolox to a final concentration of 1-2 mM.

  • Gently mix the solution. The oxygen scavenging reaction will begin immediately. Use the buffer within a few hours for best performance.

Protocol 2: Quantifying the Photobleaching Rate of Cy5

This protocol outlines a method to measure the rate of photobleaching in a microscopy experiment.

Materials:

  • Sample with immobilized Cy5-labeled molecules on a glass coverslip.

  • Fluorescence microscope with a suitable laser for Cy5 excitation (e.g., 633 nm or 647 nm).

  • Appropriate emission filters for Cy5.

  • Image acquisition software capable of time-lapse imaging.

Procedure:

  • Sample Preparation: Prepare a slide with your Cy5-labeled sample. Ensure the molecules are immobilized to prevent movement during the experiment.

  • Microscope Setup:

    • Place the sample on the microscope stage.

    • Select the appropriate laser and filters for Cy5 imaging.

    • Set the laser power to a constant level that is relevant for your typical experiments.

  • Image Acquisition:

    • Find a field of view with a good density of fluorescent spots.

    • Set up a time-lapse acquisition with a constant exposure time and frame rate. The total acquisition time should be long enough to observe significant photobleaching.

    • Start the time-lapse acquisition.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the fluorescent spots in each frame of the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a region with no fluorescent spots.

    • Plot the background-corrected fluorescence intensity as a function of time.

    • Fit the decay of the fluorescence intensity to a single exponential function to determine the photobleaching lifetime (τ). The photobleaching rate is the reciprocal of the lifetime (1/τ).

Signaling Pathways and Workflows

Photobleaching and Photostabilization Pathways of Cy5

The following diagram illustrates the key photophysical states of Cy5 and the pathways leading to fluorescence, photobleaching, and photostabilization.

Cy5_Photophysics S0 Cy5 (S0) Ground State S1 Cy5 (S1) Excited Singlet State S0->S1 Excitation (Light Absorption) S1->S0 Fluorescence T1 Cy5 (T1) Excited Triplet State S1->T1 Intersystem Crossing (ISC) T1->S0 Triplet Quenching (by TSQs) Bleached Bleached Cy5 (Non-fluorescent) T1->Bleached Reaction with O2 -> ROS -> Bleaching

Caption: Key photophysical pathways of Cy5 dye.

References

dealing with Cy5 fluorescence quenching upon conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy5 and its conjugates. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to Cy5 fluorescence quenching upon conjugation.

Frequently Asked Questions (FAQs)

Q1: Why is my Cy5-conjugate's fluorescence significantly lower than that of the free dye?

A1: This is a common phenomenon known as quenching. Several factors can cause a decrease in Cy5 fluorescence upon conjugation to a biomolecule. The primary causes include:

  • Self-Quenching due to Aggregation: At high labeling densities, Cy5 molecules on the surface of a protein or nucleic acid can interact with each other to form non-fluorescent dimers or larger aggregates, often referred to as H-aggregates.[1][2][3][4][5] This is a major contributor to fluorescence loss.

  • Förster Resonance Energy Transfer (FRET): Energy can be transferred non-radiatively from one Cy5 molecule to another (homoFRET) if they are in close proximity, which can lead to quenching.

  • Environmental Effects: The local environment around the conjugated dye, including polarity and proximity to specific amino acid residues (like tryptophan), can influence its fluorescence quantum yield.

  • Conformational Changes: The conjugation process or the interaction of the dye with the biomolecule can sometimes lead to a conformational state of Cy5 that is less fluorescent.

Q2: What is the optimal Degree of Labeling (DOL) for Cy5 conjugates?

A2: The optimal DOL is a balance between signal intensity and quenching. While a higher DOL means more dye molecules per biomolecule, it also increases the likelihood of self-quenching. For many antibodies (IgG), the optimal DOL for Cy5 is typically between 2 and 4. Exceeding this range often leads to a significant decrease in the overall fluorescence of the conjugate. It is highly recommended to perform a titration experiment to determine the optimal DOL for your specific biomolecule and application.

Q3: Can the conjugation chemistry itself affect Cy5 fluorescence?

A3: Yes. The chemical environment during and after the conjugation reaction can impact Cy5. For instance:

  • pH: While Cy5 is relatively stable over a broad pH range (pH 4-10), extreme pH values can degrade the dye. The pH of the labeling buffer should be optimized for the specific reactive chemistry being used (e.g., pH 8.5-9.5 for NHS esters).

  • Reducing Agents: Reagents like TCEP (tris(2-carboxyethyl)phosphine), often used to reduce disulfide bonds in proteins, can reversibly quench Cy5 fluorescence by forming a covalent adduct with the dye's polymethine bridge.

Q4: How can I prevent Cy5 aggregation on my biomolecule?

A4: Minimizing aggregation is key to preventing quenching. Strategies include:

  • Optimizing the DOL: As mentioned, avoid over-labeling.

  • Using Sulfonated Cy5 Variants: Dyes with additional sulfonate groups (e.g., Sulfo-Cy5) are more hydrophilic and have a reduced tendency to aggregate.

  • Modifying Buffer Conditions: The presence of certain salts or excipients in the storage buffer can sometimes help reduce aggregation.

  • Asymmetrical Dye Design: Novel dye designs with an asymmetrical charge distribution can prevent π-stacking between dye molecules, thus minimizing quenching.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common issues with Cy5 fluorescence quenching.

Problem: Weak or No Fluorescence Signal from Labeled Sample

This is a frequent issue that can arise from problems with the labeling reaction, the imaging setup, or the dye itself.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low/No Cy5 Signal check_labeling Verify Labeling Success (Spectrophotometry) start->check_labeling check_dol Calculate Degree of Labeling (DOL) check_labeling->check_dol Labeling Confirmed optimize_dol Optimize Labeling Ratio (Reduce Dye:Protein Ratio) check_labeling->optimize_dol Labeling Failed dol_high DOL Too High? (e.g., > 5 for IgG) check_dol->dol_high dol_high->optimize_dol Yes check_purification Check Purification (Remove Unbound Dye) dol_high->check_purification No end_ok Problem Solved optimize_dol->end_ok purify_sample Re-purify Sample (e.g., Size Exclusion Chromatography) check_purification->purify_sample Unbound Dye Present check_buffer Evaluate Buffer Composition (pH, Additives) check_purification->check_buffer Purification OK purify_sample->end_ok change_buffer Change Storage/Imaging Buffer check_buffer->change_buffer Potential Quenching Agent check_imaging Verify Imaging Setup (Laser, Filters, Detector) check_buffer->check_imaging Buffer OK change_buffer->end_ok adjust_imaging Adjust Imaging Parameters check_imaging->adjust_imaging Setup Incorrect check_imaging->end_ok Setup OK adjust_imaging->end_ok

Caption: A flowchart for systematically troubleshooting low Cy5 fluorescence signal.

Mechanisms of Cy5 Quenching

Understanding the underlying mechanisms of quenching can help in diagnosing the problem.

QuenchingMechanisms cluster_causes Primary Causes of Quenching cluster_mechanisms Quenching Mechanisms high_dol High Degree of Labeling (DOL) proximity Close Proximity of Dyes high_dol->proximity hydrophobicity Dye Hydrophobicity aggregation H-Aggregate Formation (Self-Quenching) hydrophobicity->aggregation proximity->aggregation homofret homoFRET (Energy Transfer) proximity->homofret quenching_reagents Presence of Quenching Reagents (e.g., TCEP) chemical_reaction Chemical Adduct Formation quenching_reagents->chemical_reaction result Reduced Fluorescence Quantum Yield aggregation->result homofret->result chemical_reaction->result

Caption: The relationship between causes and mechanisms of Cy5 fluorescence quenching.

Quantitative Data Summary

The degree of labeling has a significant impact on the fluorescence of the conjugate. Below is a summary of typical observations for Cy5 conjugated to Immunoglobulin G (IgG).

Degree of Labeling (DOL)Relative Fluorescence IntensityPrimary Quenching MechanismRecommendation
1-2HighMinimalGood starting point for most applications.
2-4Optimal/MaximumOnset of self-quenchingOften the ideal range for a bright signal.
> 5DecreasingSignificant self-quenching (H-aggregation)Generally not recommended; leads to lower overall brightness.
> 8Very LowSevere quenchingAvoid. The conjugate may be almost non-fluorescent.

Experimental Protocols

Protocol 1: Determining the Degree of Labeling (DOL)

Objective: To calculate the average number of Cy5 molecules conjugated to each biomolecule.

Materials:

  • Cy5-labeled biomolecule solution

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Methodology:

  • Measure Absorbance:

    • Measure the absorbance of the conjugate solution at 280 nm (for protein) and at the absorption maximum of Cy5 (~650 nm).

  • Calculate Protein Concentration:

    • First, correct the A280 reading for the contribution of the Cy5 dye:

      • A_protein = A280 - (A650 * CF)

      • Where CF is the correction factor for Cy5 at 280 nm (typically ~0.05).

    • Calculate the molar concentration of the protein:

      • [Protein] (M) = A_protein / (ε_protein * path_length)

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG) and path_length is typically 1 cm.

  • Calculate Dye Concentration:

    • Calculate the molar concentration of the Cy5 dye:

      • [Dye] (M) = A650 / (ε_dye * path_length)

      • Where ε_dye is the molar extinction coefficient of Cy5 at ~650 nm (typically ~250,000 M⁻¹cm⁻¹).

  • Calculate DOL:

    • DOL = [Dye] / [Protein]

Protocol 2: Optimizing the Labeling Reaction

Objective: To find the optimal molar ratio of dye to biomolecule to achieve the desired DOL and minimize quenching.

Materials:

  • Biomolecule solution in an appropriate labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5 for NHS esters).

  • Reactive Cy5 dye (e.g., Cy5 NHS ester) dissolved in a suitable solvent (e.g., DMSO).

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine).

  • Purification column (e.g., size exclusion chromatography).

Methodology:

  • Set up Parallel Reactions: Prepare several small-scale labeling reactions with varying molar ratios of Cy5 to your biomolecule (e.g., 2:1, 5:1, 10:1, 20:1).

  • Initiate Reaction: Add the dissolved Cy5 dye to the biomolecule solutions while gently vortexing.

  • Incubate: Incubate the reactions for 1-2 hours at room temperature, protected from light.

  • Quench Reaction: Stop the reaction by adding the quenching reagent to consume any unreacted dye.

  • Purify Conjugates: Purify each conjugate to remove the quenched free dye. Size exclusion chromatography is a common and effective method.

  • Characterize Conjugates: For each purified conjugate:

    • Determine the DOL using Protocol 1.

    • Measure the fluorescence intensity at the emission maximum of Cy5 (~662 nm) with excitation at ~646 nm.

  • Analyze Results: Plot the total fluorescence intensity of the conjugate as a function of the DOL. The peak of this curve will indicate the optimal DOL for maximum brightness.

References

how to store and handle Cy5-PEG6-acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and use of Cy5-PEG6-acid in bioconjugation experiments.

Product Information and Specifications

This compound is a far-red fluorescent dye featuring a six-unit polyethylene (B3416737) glycol (PEG) spacer terminating in a carboxylic acid group.[1] The Cy5 fluorophore is well-suited for laser lines at 633 nm or 647 nm, while the hydrophilic PEG spacer enhances water solubility and reduces steric hindrance during conjugation.[1] The terminal carboxylic acid allows for covalent attachment to primary amines on target molecules, such as proteins, peptides, or antibodies, after activation.[1][2]

Quantitative Data Summary

PropertyValueSource(s)
Excitation Maximum (Ex) ~649 nm[1]
Emission Maximum (Em) ~667 nm[1]
Molecular Weight ~854.5 g/mol [1]
Purity ≥96%[1]
Recommended Storage (Solid) -20°C, protected from light and moisture[1]
Recommended Storage (Solution) -20°C for up to 1 month; -80°C for up to 6 months[3]

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound? A: Solid this compound should be stored at -20°C, desiccated, and protected from light.[1] Before opening, allow the vial to warm to room temperature to prevent moisture condensation, which can compromise the reagent's stability.

Q2: What is the best way to prepare and store stock solutions? A: We recommend preparing stock solutions in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Once prepared, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[3]

Q3: Can I use this compound directly to label my protein? A: No. The carboxylic acid group on this compound is not reactive towards primary amines on its own. It must first be "activated" to form a more reactive intermediate. The most common method for this is using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5]

Q4: Why is Sulfo-NHS used with EDC? A: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is unstable in water.[4] Sulfo-NHS reacts with this intermediate to create a more stable, amine-reactive Sulfo-NHS ester. This two-step process increases the efficiency of the conjugation reaction and allows for better control over the experimental conditions.[4][6]

Q5: What buffers should I use for the conjugation reaction? A: It is critical to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as these will compete with the reaction.[7]

  • Activation Step: Use a buffer with a pH of 4.5-6.0, such as MES (2-(N-morpholino)ethanesulfonic acid) buffer.[4][7][8]

  • Coupling Step: The reaction of the activated dye with the amine-containing molecule is most efficient at pH 7.0-8.5.[7] Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a common choice for this step.[7][9]

Experimental Protocol: Protein Labeling

This protocol outlines the two-step procedure for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials Required:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine (B1172632), pH 8.5

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Sephadex G-25) for purification

Procedure:

Step 1: Activation of this compound

  • Prepare Reagents: Allow all reagents (this compound, EDC, Sulfo-NHS) to equilibrate to room temperature before opening the vials.

  • Dissolve Dye: Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.

  • Dissolve Activators: Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL each). These reagents are moisture-sensitive and should not be stored in solution.[10]

  • Activate Dye: In a microcentrifuge tube, combine this compound, EDC, and Sulfo-NHS. A common starting point is a 2:5:1 molar ratio of Protein:EDC:Sulfo-NHS, with the dye at a 10-20 fold molar excess over the protein.

    • Example: For labeling 1 mg of a 150 kDa antibody (6.67 nmol), you might use a 10-fold molar excess of dye (66.7 nmol), a 40-fold molar excess of EDC (267 nmol), and a 40-fold molar excess of Sulfo-NHS (267 nmol).

  • Incubate: Mix the components well and incubate for 15-30 minutes at room temperature, protected from light.[6][11]

Step 2: Conjugation to Protein

  • Adjust pH: Add the activated this compound mixture to your protein solution. Adjust the pH of the reaction to 7.2-7.5 by adding Coupling Buffer (e.g., PBS) to facilitate the reaction with primary amines.[8][9]

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[7]

Step 3: Quenching and Purification

  • Quench Reaction: Add Quenching Buffer to stop the reaction by consuming any unreacted dye. For example, add hydroxylamine to a final concentration of 10-50 mM and incubate for 15-30 minutes.[6][7][8]

  • Purify Conjugate: Remove unreacted dye and reaction byproducts by passing the solution through a desalting or size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[] The larger protein-dye conjugate will elute first.

G cluster_prep Reagent Preparation cluster_activation Activation (15-30 min) cluster_conjugation Conjugation (1-2 hr) cluster_purification Quench & Purify prep_dye Dissolve this compound in DMSO activate Combine Dye, EDC, Sulfo-NHS Incubate at RT prep_dye->activate prep_edc Dissolve EDC & Sulfo-NHS in Activation Buffer (pH 6.0) prep_edc->activate prep_protein Prepare Protein in Amine-Free Buffer conjugate Add Activated Dye to Protein Adjust to pH 7.2-7.5 Incubate at RT prep_protein->conjugate activate->conjugate quench Add Quenching Buffer (e.g., Hydroxylamine) conjugate->quench purify Purify via Desalting Column (e.g., Sephadex G-25) quench->purify final_product Store Purified Protein-Dye Conjugate purify->final_product G start Problem: Low or No Labeling ph_issue Suboptimal pH? start->ph_issue buffer_issue Buffer Contains Amines or Carboxyls? ph_issue->buffer_issue No ph_solution Solution: Verify Activation pH (4.5-6.0) & Coupling pH (7.0-8.5) ph_issue->ph_solution Yes reagent_issue Inactive Reagents? buffer_issue->reagent_issue No buffer_solution Solution: Use Amine/Carboxyl-Free Buffers (e.g., MES, PBS, HEPES) buffer_issue->buffer_solution Yes ratio_issue Incorrect Molar Ratios? reagent_issue->ratio_issue No reagent_solution Solution: Use Freshly Prepared EDC/Sulfo-NHS Solutions reagent_issue->reagent_solution Yes ratio_solution Solution: Optimize Molar Excess of Dye and Activators ratio_issue->ratio_solution Yes

References

Validation & Comparative

Validating Cy5-PEG6-acid Conjugation: A Mass Spectrometry-Focused Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of bioconjugation is a critical step in ensuring the efficacy and safety of novel therapeutics and research tools. This guide provides a comprehensive comparison of mass spectrometry techniques for validating the successful conjugation of Cy5-PEG6-acid to a target molecule, alongside alternative methods, supported by experimental data and detailed protocols.

Mass spectrometry (MS) stands as the gold standard for confirming the covalent attachment of moieties like this compound.[1] Its high sensitivity and ability to provide direct molecular weight information make it an indispensable tool for this purpose.[1][2] This guide will delve into the two most common MS techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), often coupled with Liquid Chromatography (LC-MS), for the validation of your conjugation reaction.

Mass Spectrometry: The Definitive Validation Tool

The fundamental principle behind using mass spectrometry for conjugation validation is the detection of a precise mass shift in the target molecule corresponding to the mass of the attached this compound. Successful conjugation will result in an increase in the molecular weight of the starting material by the exact mass of the conjugated moiety.

Quantitative Data Summary
Analytical TechniqueInformation ProvidedResolutionThroughputKey Advantage
MALDI-TOF MS Average molecular weight, degree of PEGylationModerate to HighHighRapid analysis and high tolerance for sample impurities
LC-ESI-MS High-resolution molecular weight, quantification of labeling efficiency, purity assessmentHighModerateProvides detailed characterization and is well-suited for complex mixtures
RP-HPLC Quantification of labeling efficiency, purity assessmentN/AHighRobust and accessible for quantifying conjugation efficiency
SDS-PAGE Visual confirmation of conjugation (band shift)LowHighSimple, preliminary assessment of conjugation
NMR Spectroscopy Detailed chemical structure confirmationN/ALowUnambiguous structural elucidation

In-Depth Look at Mass Spectrometry Techniques

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a powerful technique for determining the molecular weight of large biomolecules and is particularly useful for analyzing bioconjugates.[3] It is known for its rapid analysis time and tolerance to salts and buffers in the sample.[4]

Experimental Protocol: MALDI-TOF MS

  • Sample Preparation: Desalt the conjugated sample using a suitable method, such as a C4 ZipTip.

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a 50:50 mixture of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA).

  • Spotting: On a MALDI target plate, spot 1 µL of the matrix solution. Immediately add 1 µL of the desalted conjugate solution to the matrix spot and mix by pipetting.

  • Drying: Allow the spot to air dry completely at room temperature.

  • Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer and acquire data in the positive ion linear mode over a mass range appropriate for the expected molecular weight of the conjugate.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

LC-ESI-MS offers higher resolution than MALDI-TOF MS and can be used to separate the conjugated product from unreacted starting materials and excess reagents before mass analysis. This technique is highly sensitive and provides detailed information on the purity and homogeneity of the conjugate.

Experimental Protocol: LC-ESI-MS

  • Sample Preparation: If necessary, perform a buffer exchange on the purified conjugate into a volatile buffer like ammonium (B1175870) acetate. For antibody conjugates, deglycosylation with PNGase F can reduce heterogeneity.

  • Chromatography:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Employ a shallow gradient from 5-95% Mobile Phase B over 15-30 minutes to elute the conjugate from a reverse-phase column (e.g., C4 or C8).

  • Mass Spectrometry:

    • Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

    • Mass Analyzer: Acquire data on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap.

    • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate.

Alternative Validation Methods

While mass spectrometry is the preferred method for definitive validation, other techniques can provide complementary information.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used to separate the conjugated product from the unconjugated molecule and free dye. By monitoring the eluent with UV and fluorescence detectors, the relative amounts of each species can be determined to calculate the conjugation efficiency.

  • SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A successful conjugation will result in a noticeable upward shift in the band corresponding to the target molecule on an SDS-PAGE gel due to the increased molecular weight. This provides a quick and simple visual confirmation of conjugation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller molecules, NMR can provide detailed structural information, confirming the formation of the covalent bond between the this compound and the target molecule.

Visualizing the Workflow

To illustrate the logical flow of validating your this compound conjugation, the following diagram outlines the key steps from reaction to final confirmation.

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_validation Validation cluster_ms Primary Validation: Mass Spectrometry cluster_alternative Alternative/Complementary Methods cluster_analysis Data Analysis Target Target Molecule Reaction Conjugation Reaction Target->Reaction Reagent This compound Reagent->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification MALDI MALDI-TOF MS Purification->MALDI ESI LC-ESI-MS Purification->ESI HPLC RP-HPLC Purification->HPLC SDS_PAGE SDS-PAGE Purification->SDS_PAGE Mass_Shift Confirm Mass Shift MALDI->Mass_Shift ESI->Mass_Shift Purity Assess Purity & Labeling Efficiency ESI->Purity HPLC->Purity SDS_PAGE->Mass_Shift Visual Confirmation

References

A Researcher's Guide to Far-Red Fluorescent Dyes: Cy5 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence imaging and analysis, the choice of fluorophore is a critical determinant of experimental success. For researchers in cell biology, immunology, and drug development, far-red fluorescent dyes offer significant advantages, primarily due to reduced autofluorescence from biological samples in this spectral region, leading to higher signal-to-noise ratios. Cy5 has long been a staple in this category, but a range of alternative dyes have emerged, each with distinct properties. This guide provides an objective comparison of Cy5 and other popular far-red fluorescent dyes, supported by quantitative data and detailed experimental protocols to aid in selecting the optimal reagent for your research needs.

Performance Comparison of Far-Red Dyes

The effectiveness of a fluorescent dye is determined by several key photophysical parameters. These include its absorption and emission spectra, molar extinction coefficient (a measure of how strongly it absorbs light), quantum yield (the efficiency of converting absorbed light into emitted light), and photostability (resistance to fading upon excitation). The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield.[1][2]

Below is a summary of the key performance metrics for Cy5 and several common alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative BrightnessPhotostability
Cy5 ~649[2]~670[3]~250,000[1][2]~0.20[1][2]50,000Moderate[4]
Alexa Fluor 647 ~650[2][5]~665[5]~239,000 - 270,000[2][5]~0.33[5][6]~78,870 - 89,100High[2]
DyLight 650 ~652[2]~672[2]~250,000[2][7]High[2][7]HighHigh[2]
iFluor 647 ~654[8]~670[8]~250,000[8]~0.25[8]62,500High
ATTO 647N ~644~669~150,000~0.6597,500High

Note: The performance of fluorescent dyes can be influenced by their local environment, including the solvent and the biomolecule to which they are conjugated.[2] Brightness is calculated as Molar Extinction Coefficient × Quantum Yield.

Experimental Protocols

To ensure a standardized and reproducible comparison of fluorescent dyes, the following experimental protocols are provided.

Protocol 1: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Methodology:

  • Preparation of Dye Solutions: Prepare a series of dilutions of the fluorescent dye in a suitable solvent (e.g., phosphate-buffered saline, PBS).

  • Spectrophotometer Measurement: Use a UV-Vis spectrophotometer to measure the absorbance of each dilution at the dye's absorption maximum.

  • Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the molar extinction coefficient is the slope of the line when the path length (l) is 1 cm.[2]

Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed.

Methodology:

  • Standard Selection: Choose a reference standard with a known quantum yield and similar spectral properties to the dye being tested (e.g., Rhodamine 101 in ethanol, Φ = 0.913).[9]

  • Absorbance Matching: Prepare solutions of the test dye and the reference standard with identical absorbance values at the same excitation wavelength.

  • Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the test dye and the reference standard using a spectrofluorometer.

  • Calculation: The quantum yield of the test dye (Φ_sample) is calculated using the following formula:[2]

    Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

    Where:

    • Φ_ref is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Protocol 3: Comparative Photostability Assessment in a Cellular Context

This protocol describes a method for comparing the photostability of different fluorescent dyes in a cellular context using time-lapse confocal microscopy.

Methodology:

  • Cell Culture and Staining:

    • Culture cells of interest on coverslips or in imaging dishes.

    • Perform immunofluorescence staining for a target protein using primary antibodies followed by secondary antibodies conjugated to the different far-red dyes being compared. Ensure identical staining conditions for all dyes.

  • Image Acquisition:

    • Mount the samples on a confocal laser scanning microscope.

    • Locate a region of interest with comparable initial fluorescence intensity for each dye.

    • Acquire a time-lapse series of images, continuously exposing the sample to the excitation laser at a fixed intensity and duration for each frame.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the stained structures in each frame of the time-lapse series.

    • Plot the normalized fluorescence intensity as a function of time or frame number. The rate of fluorescence decay indicates the photostability of the dye, with a slower decay representing higher photostability.[4]

Protocol 4: Indirect Immunofluorescence Staining

This protocol outlines a general workflow for indirect immunofluorescence staining of cultured cells.

Methodology:

  • Sample Preparation:

    • Grow adherent cells on sterile glass coverslips in a petri dish or in chamber slides.

    • Rinse the cells twice with PBS.

  • Fixation:

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Alternatively, use ice-cold methanol (B129727) for 5-10 minutes at -20°C.

  • Permeabilization (if required for intracellular targets):

    • If using paraformaldehyde fixation, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA or 5% normal serum from the secondary antibody host species in PBS) for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the far-red dye-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the fluorescence using a fluorescence microscope equipped with appropriate filters for the chosen far-red dye.

Visualizing Experimental Workflows

The following diagrams illustrate common workflows where far-red fluorescent dyes are employed.

experimental_workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging & Analysis cell_culture Cell Seeding & Culture fixation Fixation (e.g., PFA) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Far-Red Dye Conjugated Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 mounting Mounting with Antifade wash2->mounting microscopy Fluorescence Microscopy mounting->microscopy analysis Image Analysis microscopy->analysis

Caption: Workflow for indirect immunofluorescence staining.

multiplex_workflow cluster_cycle1 Staining Cycle 1 cluster_cycle2 Staining Cycle 2 cluster_cycleN Staining Cycle N cluster_analysis Final Analysis stain1 Stain with Antibody 1 (e.g., conjugated to Cy5) image1 Image Target 1 stain1->image1 strip1 Signal Removal image1->strip1 stain2 Stain with Antibody 2 (e.g., conjugated to Alexa Fluor 647) strip1->stain2 image2 Image Target 2 stain2->image2 strip2 Signal Removal image2->strip2 stainN Stain with Antibody N (e.g., conjugated to DyLight 650) strip2->stainN imageN Image Target N stainN->imageN registration Image Registration imageN->registration segmentation Cell Segmentation registration->segmentation quantification Signal Quantification segmentation->quantification

Caption: Workflow for cyclic multiplex immunofluorescence.

Conclusion

The selection of a far-red fluorescent dye should be guided by the specific requirements of the experiment. While Cy5 remains a viable option, alternatives like Alexa Fluor 647 and DyLight 650 often provide superior brightness and photostability, which are crucial for demanding applications such as super-resolution microscopy and quantitative imaging.[2] By carefully considering the photophysical properties of each dye and optimizing experimental protocols, researchers can significantly enhance the quality and reliability of their fluorescence-based data.

References

A Comparative Guide to SDS-PAGE Analysis of Cy5-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of proteins is paramount. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) remains a cornerstone technique for separating proteins based on their molecular weight. While traditional staining methods like Coomassie Brilliant Blue offer a simple way to visualize these separated proteins, the advent of fluorescent labeling has ushered in an era of enhanced sensitivity and quantitative analysis.

This guide provides an objective comparison of pre-labeling proteins with the fluorescent dye Cyanine5 (Cy5) against other common in-gel detection methods. We will delve into supporting experimental data, provide detailed protocols for key methodologies, and present visual workflows to aid in selecting the optimal strategy for your research needs.

Performance Comparison of Protein Staining Methods

The choice of protein visualization method in SDS-PAGE significantly impacts the sensitivity, quantitative accuracy, and downstream applications of the analysis. Here, we compare Cy5 pre-labeling with other widely used fluorescent and traditional staining techniques.

FeatureCy5 Pre-labelingSYPRO RubyDeep Purple™Coomassie BlueSilver Staining
Detection Principle Covalent pre-labeling of proteins with a fluorescent dyePost-electrophoresis staining with a ruthenium-based metal chelate dyePost-electrophoresis staining with a fluorescent dye that interacts with proteinsPost-electrophoresis staining with an anionic dye that binds to proteinsPost-electrophoresis deposition of metallic silver on the protein surface
Limit of Detection High (sub-nanogram)[1]Very High (< 1 ng)Very High (< 0.5 ng)[2]Moderate (8-10 ng for colloidal, ~100 ng for R-250)[3]Extremely High (< 1 ng)[4]
Linear Dynamic Range Wide (over 3 orders of magnitude)[1]Wide (over 3 orders of magnitude)Wide (4 orders of magnitude)NarrowNarrow and protein-dependent
Quantitative Accuracy HighHighHighModerateLow (non-stoichiometric)
Workflow Complexity Moderate (requires pre-labeling and purification steps)Simple (post-staining)Simple (post-staining)Simple (post-staining and destaining)Complex (multiple steps)
MS Compatibility YesYesYesYesCan be problematic, requires specific protocols
Multiplexing Capability Yes (with other CyDyes like Cy3)LimitedLimitedNoNo

Experimental Protocols

Detailed and reproducible protocols are crucial for obtaining reliable experimental results. Below are the methodologies for Cy5 protein labeling and other key staining techniques.

Protocol 1: Cy5-NHS Ester Protein Labeling for SDS-PAGE

This protocol is adapted for the covalent labeling of primary amines (lysine residues and N-terminus) in proteins.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

  • Cy5-NHS ester stock solution (10-20 mM in anhydrous DMSO or DMF, prepared immediately before use)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

  • 4X SDS-PAGE loading buffer with a reducing agent (e.g., DTT or β-mercaptoethanol)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at a pH of 8.0-9.0 for efficient labeling. If necessary, perform a buffer exchange.

  • Labeling Reaction: Add a 10-20 fold molar excess of the Cy5-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove unreacted Cy5-NHS ester using a desalting column or dialysis.

  • Sample Preparation for SDS-PAGE: Mix the purified, labeled protein with 4X SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

  • Electrophoresis: Load the samples onto a polyacrylamide gel and perform electrophoresis according to standard procedures.

  • Visualization: Visualize the fluorescently labeled proteins using a gel imager with appropriate excitation and emission filters for Cy5 (typically around 650 nm excitation and 670 nm emission).

Protocol 2: SYPRO Ruby Protein Gel Stain

Materials:

  • SYPRO Ruby protein gel stain

  • Fixing solution (50% methanol, 7% acetic acid)

  • Washing solution (10% methanol, 7% acetic acid)

  • Ultrapure water

Procedure:

  • Fixation: After electrophoresis, fix the gel in the fixing solution for at least 1 hour with gentle agitation. For optimal results, a second fixation step with fresh solution is recommended.

  • Staining: Decant the fixing solution and add the SYPRO Ruby stain. Incubate overnight with gentle agitation, protected from light.

  • Washing: Decant the stain and wash the gel with the washing solution for 30 minutes.

  • Final Rinse: Rinse the gel with ultrapure water for 5-10 minutes before imaging.

  • Visualization: Image the gel using a UV or blue-light transilluminator or a laser-based scanner with appropriate filters (e.g., 488 nm excitation and 610 nm emission).

Protocol 3: Coomassie Brilliant Blue R-250 Staining

Materials:

  • Staining solution (0.1% Coomassie Brilliant Blue R-250, 40% methanol, 10% acetic acid)

  • Destaining solution (40% methanol, 10% acetic acid)

Procedure:

  • Staining: After electrophoresis, immerse the gel in the staining solution and incubate for at least 1 hour with gentle agitation.

  • Destaining: Transfer the gel to the destaining solution. Change the destaining solution several times until the background is clear and the protein bands are distinct.

  • Visualization: Visualize the stained gel on a white light box.

Visualizing the Workflow and Comparisons

To better illustrate the experimental processes and the relationships between different staining methods, the following diagrams are provided.

experimental_workflow cluster_labeling Cy5 Pre-labeling cluster_sds_page SDS-PAGE cluster_post_staining Post-Staining (Alternatives) cluster_visualization Visualization Protein Protein Sample Labeling Cy5-NHS Ester Labeling Protein->Labeling Purification Purification Labeling->Purification SDSPAGE SDS-PAGE Purification->SDSPAGE FluorescenceImaging Fluorescence Imaging SDSPAGE->FluorescenceImaging UnlabeledProtein Unlabeled Protein Sample SDSPAGE_alt SDS-PAGE UnlabeledProtein->SDSPAGE_alt Staining Staining (SYPRO Ruby, Coomassie, etc.) SDSPAGE_alt->Staining Staining->FluorescenceImaging WhiteLight White Light Imaging Staining->WhiteLight

Caption: Comparative workflow of Cy5 pre-labeling versus post-electrophoresis staining methods.

signaling_pathway_comparison cluster_attributes Cy5 Cy5 Pre-labeling + High Sensitivity + Quantitative + Multiplexing - Additional Steps Sensitivity Sensitivity Cy5->Sensitivity High Quantitation Quantitation Cy5->Quantitation Excellent Workflow Workflow Cy5->Workflow Moderate Cost Cost Cy5->Cost Moderate SYPRO SYPRO Ruby + Very High Sensitivity + Quantitative - Cost - Single Channel SYPRO->Sensitivity Very High SYPRO->Quantitation Excellent SYPRO->Workflow Simple SYPRO->Cost High Coomassie Coomassie Blue + Simple Protocol + Low Cost - Lower Sensitivity - Narrow Dynamic Range Coomassie->Sensitivity Moderate Coomassie->Quantitation Limited Coomassie->Workflow Simple Coomassie->Cost Low Silver Silver Staining + Highest Sensitivity - Complex Protocol - Poor Quantitation - MS Incompatibility Silver->Sensitivity Highest Silver->Quantitation Poor Silver->Workflow Complex Silver->Cost Low

Caption: Comparison of key attributes for different protein staining and labeling methods.

References

A Comparative Guide to Measuring the Labeling Efficiency of Amine-Reactive Dyes: Cy5-PEG6 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent labeling of biomolecules with fluorescent dyes is a foundational technique. The choice of fluorophore can significantly influence experimental outcomes, affecting signal brightness, stability, and overall data quality. This guide provides an objective comparison of Cy5-PEG6-acid, a popular far-red fluorescent dye, with its common alternatives, focusing on the critical parameter of labeling efficiency. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection and application of these reagents.

Principle of Amine-Reactive Labeling

The most common strategy for labeling proteins and other biomolecules involves the reaction of an amine-reactive fluorescent dye with primary amines (-NH₂) on the target molecule.[1][2] In proteins, these are primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[2][3]

This compound contains a terminal carboxylic acid group that must first be activated to an amine-reactive moiety, most commonly an N-hydroxysuccinimidyl (NHS) ester.[4] This NHS ester then reacts efficiently with primary amines under slightly alkaline conditions (pH 8.3-8.5) to form a stable, covalent amide bond. The inclusion of a six-unit polyethylene (B3416737) glycol (PEG6) spacer in the Cy5-PEG6 structure enhances water solubility and reduces steric hindrance, which can improve labeling efficiency and minimize dye-induced protein aggregation.

cluster_reactants Reactants cluster_product Product Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-Dye (Stable Amide Bond) Protein->Conjugate + Dye Dye-NHS Ester Dye->Conjugate caption Amine-Reactive Labeling Chemistry

Amine-Reactive Labeling Chemistry

Performance Comparison: Cy5 vs. Alexa Fluor 647

A primary alternative to Cy5 is Alexa Fluor 647. Both are far-red dyes compatible with common 633 nm or 635 nm laser lines. While Cy5 is a cost-effective and widely used dye, Alexa Fluor 647 often provides superior performance, particularly in demanding applications.

Key Performance Characteristics

ParameterCy5Alexa Fluor 647Reference
Excitation Max (nm) ~649~650
Emission Max (nm) ~667~665
Extinction Coefficient (M⁻¹cm⁻¹) ~250,000~239,000
Quantum Yield Moderate (~0.27)High (~0.33)
Photostability ModerateHigh
Sensitivity to Quenching HighLow
pH Sensitivity SensitiveInsensitive (pH 4-10)

Discussion:

  • Brightness and Photostability : Alexa Fluor 647 is significantly brighter and more photostable than Cy5. This leads to more robust and reliable data, especially in imaging applications that require long exposure times or high laser power.

  • Degree of Labeling (DOL) and Quenching : Cy5 fluorescence is prone to self-quenching at high degrees of labeling. Furthermore, Cy5 conjugates can exhibit an anomalous secondary absorbance peak around 600 nm that is non-fluorescent, effectively reducing the quantum yield. Alexa Fluor 647 is less susceptible to this quenching, maintaining a higher total fluorescence even at high labeling ratios. The PEG6 spacer on this compound helps to mitigate self-quenching by creating distance between dye molecules.

  • Cost vs. Performance : While Cy5 is a more economical choice, the superior performance of Alexa Fluor 647 in terms of brightness and photostability often justifies the higher cost for quantitative and single-molecule studies.

Experimental Protocols

Protocol 1: Protein Labeling with Amine-Reactive Dye

This protocol provides a general procedure for labeling a protein (e.g., an IgG antibody) with an amine-reactive NHS-ester dye. Optimization of the dye-to-protein molar ratio is recommended to achieve the desired degree of labeling (DOL).

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer)

  • Amine-reactive dye (e.g., Cy5-PEG6-NHS ester, Alexa Fluor 647 NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification Column: Size-exclusion chromatography (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation : Ensure the protein solution is in an amine-free buffer (e.g., PBS). If the buffer contains amines like Tris or glycine, dialyze the protein against the reaction buffer. Adjust the protein concentration to 2-10 mg/mL.

  • Dye Preparation : Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction :

    • Calculate the required volume of dye solution. A starting molar ratio of 10:1 (dye:protein) is common.

    • While gently stirring the protein solution, slowly add the calculated amount of the dye solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification : Separate the labeled protein from the unreacted free dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute is the protein-dye conjugate.

A 1. Prepare Protein Solution (Amine-free buffer, 2-10 mg/mL) C 3. Labeling Reaction (Add dye to protein, incubate 1-2h at RT) A->C B 2. Prepare Dye Stock Solution (Anhydrous DMSO/DMF) B->C D 4. Purify Conjugate (Size-Exclusion Chromatography) C->D E 5. Characterize Labeled Protein (Calculate DOL) D->E caption Workflow for Protein Labeling

Workflow for Protein Labeling
Protocol 2: Measuring Labeling Efficiency (Degree of Labeling)

The DOL, or the average number of dye molecules conjugated to each protein molecule, is determined spectrophotometrically.

Procedure:

  • Measure Absorbance : Using a spectrophotometer and a quartz cuvette, measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the dye's maximum absorbance wavelength (Aₘₐₓ). Dilute the sample if the absorbance exceeds 2.0.

  • Calculate DOL : Use the following formulas based on the Beer-Lambert law.

    • Protein Concentration (M): Protein Conc. = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

      • A₂₈₀ : Absorbance of the conjugate at 280 nm.

      • Aₘₐₓ : Absorbance of the conjugate at the dye's λₘₐₓ.

      • CF : Correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye). For Cy5, CF is ~0.05.

      • ε_protein : Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

    • Dye Concentration (M): Dye Conc. = Aₘₐₓ / ε_dye

      • ε_dye : Molar extinction coefficient of the dye at its λₘₐₓ.

    • Degree of Labeling (DOL): DOL = Dye Conc. / Protein Conc.

A 1. Measure Absorbance of Purified Conjugate (A₂₈₀ and Aₘₐₓ) B 2. Calculate Corrected Protein Absorbance A_prot = A₂₈₀ - (Aₘₐₓ × CF) A->B C 3. Calculate Molar Concentrations [Protein] and [Dye] B->C D 4. Calculate DOL DOL = [Dye] / [Protein] C->D caption Workflow for DOL Calculation

Workflow for DOL Calculation

Troubleshooting Common Labeling Issues

ProblemPotential Cause(s)Suggested Solution(s)Reference
Low Degree of Labeling (DOL) - Inactive (hydrolyzed) dye- Incorrect buffer pH- Insufficient dye-to-protein ratio- Use fresh dye dissolved in anhydrous DMSO/DMF.- Ensure reaction buffer pH is 8.3-8.5.- Increase the molar ratio of dye to protein.
Protein Precipitation - Excessive dye-to-protein ratio- Protein instability- Decrease the molar ratio of dye to protein.- Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Low Fluorescence Signal - Quenching due to over-labeling- Photobleaching- Optimize for a lower DOL.- Use a more photostable dye (e.g., Alexa Fluor 647) and use antifade reagents during imaging.
Non-specific Staining - Presence of unreacted free dye- Aggregates of labeled protein- Ensure thorough purification of the conjugate.- Centrifuge the labeled protein solution before use to remove aggregates.

Conclusion

The selection of a fluorescent dye for biomolecule labeling is a critical decision. This compound is a versatile and widely used reagent, with its PEG spacer offering benefits in solubility and potentially reducing self-quenching. However, for applications demanding the highest sensitivity, photostability, and brightness, alternatives like Alexa Fluor 647 are often the superior choice. By understanding the underlying chemistry, carefully following labeling and purification protocols, and accurately measuring the degree of labeling, researchers can generate high-quality, reproducible data for a wide range of biological assays.

References

Navigating the Nanoscale: A Guide to Cy5 Alternatives in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of cellular imaging, the choice of a fluorescent probe is a critical determinant of experimental success. In the realm of super-resolution microscopy, where visualizing the intricate machinery of life at the nanoscale is the goal, the photophysical properties of a dye can make or break an experiment. While the cyanine (B1664457) dye Cy5 has long been a workhorse in techniques like Stochastic Optical Reconstruction Microscopy (STORM), a new generation of fluorophores offers significant performance advantages. This guide provides an objective comparison of Cy5 and its leading alternatives, supported by quantitative data and detailed experimental protocols, to empower researchers in selecting the optimal tool for their super-resolution studies.

The Contenders: Beyond the Classic Cy5

Cy5 is a far-red fluorescent dye valued for its brightness and amenability to photoswitching, a key requirement for STORM.[1] However, its limitations in photostability and photon output have driven the development of more robust alternatives.[1][2] The primary competitor that has emerged is Alexa Fluor 647, renowned for its superior brightness and photostability.[2][3][4] Other notable alternatives include ATTO 647N and Abberior STAR RED, which are particularly well-suited for Stimulated Emission Depletion (STED) microscopy.[5][6] For live-cell imaging, silicon-rhodamine (SiR) based probes and Janelia Fluor® dyes are gaining prominence due to their cell permeability and high photon yields.[7][8]

Quantitative Performance Comparison

The selection of a fluorophore for super-resolution microscopy hinges on a set of key photophysical parameters that directly impact the quality of the final image. These include the molar extinction coefficient (a measure of how strongly the dye absorbs light), the quantum yield (the efficiency of converting absorbed light into emitted fluorescence), photon yield per switching event (crucial for localization precision in STORM), and photostability (the dye's resistance to photobleaching). The following table summarizes these critical properties for Cy5 and its main alternatives.

PropertyCy5Alexa Fluor 647ATTO 647NAbberior STAR RED
Excitation Maximum (nm) ~649-651~650~646~638
Emission Maximum (nm) ~666-670~665~664~655
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **~250,000[1][9]~239,000 - 270,000[1]~150,000[1]~120,000[5]
Quantum Yield ~0.2 - 0.27[1][9]~0.33[1]~0.65[1]~0.90[5]
Relative Brightness *~50,000 - 67,500~78,870 - 89,100~97,500~108,000
Photon Yield (STORM) Good[1]Excellent[1]High[1]High
Photostability Moderate[1]High[1][2]High[1]Very High[6]
Blinking Cycles (STORM) Good[1]High[1]Good[1]Good

*Relative Brightness is calculated as (Molar Extinction Coefficient × Quantum Yield). Note: The performance of fluorescent dyes in STORM is highly dependent on the imaging buffer and experimental conditions. The values presented here are for comparative purposes and may vary.[1]

Experimental Protocols

Achieving high-quality super-resolution images requires meticulous attention to experimental detail, from sample preparation and labeling to the composition of the imaging buffer. Below are generalized protocols for immunofluorescence staining and the preparation of a standard STORM imaging buffer.

I. Indirect Immunofluorescence Staining Protocol

This protocol outlines the basic steps for labeling cellular targets with primary and dye-conjugated secondary antibodies.

G cluster_prep Cell Preparation cluster_labeling Antibody Labeling cluster_imaging Imaging prep1 Cell Seeding & Growth prep2 Fixation (e.g., 4% PFA) prep1->prep2 prep3 Permeabilization (e.g., 0.1% Triton X-100) prep2->prep3 block Blocking (e.g., 3% BSA) prep3->block primary Primary Antibody Incubation block->primary wash1 Wash (3x with PBS) primary->wash1 secondary Secondary Antibody Incubation (Dye-conjugated) wash1->secondary wash2 Wash (3x with PBS) secondary->wash2 mount Mounting on Microscope wash2->mount image Super-Resolution Imaging mount->image

A typical indirect immunofluorescence staining protocol.

Methodology:

  • Cell Preparation:

    • Seed cells on coverslips and allow them to adhere and grow.

    • Fix the cells using a suitable fixative, such as 4% paraformaldehyde (PFA) in PBS for 10-15 minutes.[1]

    • Permeabilize the cells with a detergent solution, like 0.1% Triton X-100 in PBS, for 5-10 minutes to allow antibody access to intracellular targets.[1]

  • Antibody Labeling:

    • Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS) for 1 hour.[1]

    • Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS to remove unbound primary antibody.[1]

    • Incubate with the fluorescently labeled secondary antibody (e.g., Alexa Fluor 647 goat anti-mouse) diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS to remove unbound secondary antibody.[1]

  • Imaging:

    • Mount the coverslip onto a microscope slide with a suitable imaging buffer.

    • Proceed with super-resolution imaging.

II. STORM Imaging Buffer Preparation

The photoswitching of cyanine dyes and their alternatives in dSTORM is critically dependent on the chemical environment. A standard imaging buffer typically contains an enzymatic oxygen scavenging system and a primary thiol.

G cluster_components Buffer Components cluster_assembly Assembly buffer Base Buffer (e.g., Tris-HCl, pH 8.0) mix Mix Components buffer->mix glucose Glucose glucose->mix goc Glucose Oxidase Catalase goc->mix thiol Primary Thiol (e.g., MEA or BME) thiol->mix final Final STORM Buffer mix->final

Preparation of a standard STORM imaging buffer.

Components:

  • Buffer A: 10 mM Tris (pH 8.0) with 50 mM NaCl.[10]

  • Buffer B (Glycerol Buffer): 50 mM Tris (pH 8.0), 10% (w/v) Glucose, 100 mM NaCl.[10]

  • GOC Solution: Glucose oxidase (e.g., 10 mg/mL) and Catalase (e.g., 4 mg/mL) in Buffer A.

  • Thiol: Mercaptoethylamine (MEA) or β-mercaptoethanol (BME) at a final concentration of 10-100 mM.

Protocol:

  • Prepare Buffer A and Buffer B.

  • Immediately before imaging, combine Buffer B with the GOC solution and the thiol. A common formulation is 500 µL of Buffer B, 5 µL of GOC solution, and the desired amount of thiol.

  • The final buffer should be used immediately as the oxygen scavenging system has a limited lifetime.

The Rise of Photoactivatable Fluorescent Proteins for PALM

While organic dyes like Cy5 and its alternatives are the probes of choice for STORM and STED, Photoactivated Localization Microscopy (PALM) utilizes photoactivatable fluorescent proteins (PA-FPs).[11][12] These proteins are genetically fused to a protein of interest, offering high labeling specificity.[13][14] PA-FPs can be switched from a dark to a fluorescent state, or from one color to another, upon irradiation with a specific wavelength of light.[15] Popular PA-FPs include PA-GFP, mEos, and Dronpa.[12] The choice between organic dyes and fluorescent proteins depends on the specific application, with organic dyes generally offering higher photon outputs and photostability, while fluorescent proteins provide the advantage of genetic encoding for live-cell imaging without the need for antibody labeling.[11][16]

Conclusion: Selecting the Right Tool for the Job

The landscape of fluorescent probes for super-resolution microscopy is continually evolving, offering researchers an expanding toolkit to explore cellular structures with unprecedented detail. While Cy5 has been a foundational tool, alternatives like Alexa Fluor 647 offer demonstrably superior performance in terms of brightness and photostability for STORM applications.[2][3][4] For STED microscopy, dyes such as Abberior STAR RED provide exceptional performance.[5][6] The choice of fluorophore should be guided by the specific requirements of the experiment, including the imaging modality (STORM, STED, or PALM), the nature of the sample (fixed or live), and the desired resolution. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to optimize their super-resolution imaging experiments and unlock new insights into the nanoscale world of biology.

References

A Comparative Analysis of Photostability: Cy5 vs. DyLight 650

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based research, the selection of robust and reliable fluorophores is paramount for generating high-quality, reproducible data. For applications in the far-red spectrum, Cyanine5 (Cy5) has long been a staple fluorophore. However, newer generations of dyes, such as DyLight 650, have emerged as strong competitors, often marketed with claims of superior performance. This guide provides a detailed comparison of the photostability of Cy5 and DyLight 650, supported by available data and standardized experimental protocols for independent verification.

Key Performance Characteristics: A Side-by-Side Comparison

PropertyCy5DyLight 650
Excitation Maximum (nm) ~649~652
Emission Maximum (nm) ~666~672
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~250,000
Quantum Yield ~0.2High
Photostability Less PhotostableHigh

Note: The performance of fluorescent dyes can be influenced by their local environment, including the solvent and the biomolecule to which they are conjugated.

Photostability: A Deeper Dive

Photobleaching, the irreversible loss of fluorescence due to light-induced damage, is a significant concern in fluorescence microscopy, particularly in techniques like confocal and super-resolution microscopy.[5] Cyanine dyes like Cy5 are known to be susceptible to photobleaching, which can be accelerated by high-intensity excitation light and the presence of molecular oxygen.

Manufacturers of DyLight dyes, including DyLight 650, claim that this line of fluorophores was developed to have exceptional resistance to photobleaching. This enhanced photostability allows for longer exposure times and more intense illumination, which can lead to a better signal-to-noise ratio in demanding imaging experiments.

Experimental Protocol for Photostability Assessment

To empirically determine and compare the photostability of Cy5 and DyLight 650 in a laboratory setting, the following protocol can be employed. This method is designed to measure the rate of fluorescence decay under continuous illumination.

Objective: To quantify and compare the photostability of Cy5 and DyLight 650 by measuring the decay of their fluorescence intensity over time.

Materials:

  • Cy5 and DyLight 650, conjugated to the same antibody or oligonucleotide.

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer.

  • Microscope slides and coverslips.

  • Antifade mounting medium (optional, but recommended for consistency).

  • A fluorescence microscope with:

    • A stable laser or LED light source (e.g., 633 nm or 647 nm).

    • Appropriate excitation and emission filters for Cy5/DyLight 650.

    • A sensitive camera (e.g., sCMOS or EMCCD).

Methodology:

  • Sample Preparation:

    • Prepare slides with the Cy5- and DyLight 650-labeled biomolecules immobilized on the coverslip surface. Ensure equivalent labeling concentrations and conditions for both dyes.

    • Mount the coverslips using an appropriate imaging buffer or mounting medium.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize.

    • Use the same objective lens and instrument settings (laser power, camera exposure time, gain, etc.) for both dye samples to ensure a fair comparison.

    • Focus on a field of view containing the fluorescently labeled molecules.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the same field of view under continuous illumination.

    • Use a constant exposure time and frame rate throughout the acquisition.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the labeled structures in a defined region of interest (ROI) for each frame of the time-lapse series.

    • Correct for background fluorescence by measuring the intensity of a region with no labeled molecules and subtracting it from the ROI intensity.

    • Normalize the fluorescence intensity of each frame to the intensity of the first frame (time zero).

    • Plot the normalized fluorescence intensity as a function of time for both Cy5 and DyLight 650.

    • The rate of fluorescence decay is indicative of the photostability. A slower decay rate signifies higher photostability. The data can be fitted to an exponential decay curve to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).

Photostability_Workflow Experimental Workflow for Photostability Assessment cluster_prep Sample Preparation cluster_imaging Microscopy & Image Acquisition cluster_analysis Data Analysis prep1 Conjugate Dyes to Biomolecule prep2 Immobilize on Coverslip prep1->prep2 prep3 Mount Sample prep2->prep3 img1 Set Consistent Microscope Parameters prep3->img1 Place sample on microscope img2 Acquire Time-Lapse Image Series img1->img2 an1 Measure Mean Fluorescence Intensity img2->an1 Image data an2 Background Correction an1->an2 an3 Normalize Intensity Data an2->an3 an4 Plot Decay Curves & Calculate Half-life an3->an4 end Conclusion an4->end Compare Photostability

Caption: A flowchart illustrating the key steps in the experimental workflow for comparing the photostability of fluorescent dyes.

Conclusion

For researchers engaged in fluorescence imaging, the choice between Cy5 and DyLight 650 will depend on the specific demands of their experiments. While both dyes offer bright, far-red fluorescence, the available information suggests that DyLight 650 provides a significant advantage in terms of photostability. This makes it a more suitable choice for applications requiring long acquisition times or high-intensity illumination, such as live-cell imaging, confocal microscopy, and super-resolution techniques. For standard, less demanding applications, Cy5 remains a viable and cost-effective option. Given the lack of independent, head-to-head quantitative studies, researchers are encouraged to perform their own in-house comparisons using a standardized protocol, as outlined in this guide, to determine the most appropriate fluorophore for their specific experimental setup and biological question.

References

Assessing the Impact of Cy5 Labeling on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of fluorescent dyes, such as Cyanine5 (Cy5), is an indispensable tool for elucidating protein function, localization, and interactions. However, the addition of an extrinsic label can potentially alter the protein's intrinsic properties, leading to non-representative experimental outcomes. This guide provides an objective comparison of key functional and structural parameters of proteins before and after Cy5 labeling, supported by experimental data and detailed protocols to empower researchers in making informed decisions and implementing rigorous controls in their studies.

The Chemistry of Cy5 Labeling: A Choice of Reactivity

Cy5 is a bright, far-red fluorescent dye commonly used for labeling proteins. The choice of reactive chemistry is critical as it determines which amino acid residues are modified. The two most common strategies are:

  • Amine-Reactive Labeling : Utilizes N-hydroxysuccinimide (NHS) esters that react with primary amines found on lysine (B10760008) residues and the protein's N-terminus. This method is straightforward as lysine residues are generally abundant and surface-exposed.

  • Thiol-Reactive Labeling : Employs maleimide (B117702) groups that specifically react with the sulfhydryl group of cysteine residues. This approach offers more site-specific labeling, as cysteine residues are typically less abundant than lysines.

Regardless of the method, it is crucial to control the dye-to-protein ratio to avoid over-labeling, which can lead to protein precipitation and fluorescence quenching.

Key Performance Indicators: Quantifying the Impact of Labeling

The conjugation of Cy5 to a protein can influence its biological activity and stability. Below is a summary of key parameters that should be assessed to validate the function of a labeled protein.

ParameterMethodUnlabeled Protein (Illustrative)Cy5-Labeled Protein (Illustrative)Potential Impact of Cy5 Labeling
Binding Affinity (Kd) Fluorescence Correlation Spectroscopy (FCS), Surface Plasmon Resonance (SPR)1.0 nM1.5 nMAltered affinity due to steric hindrance or electrostatic interactions at the binding interface.
Enzyme Kinetics (Km) Fluorescence-based Activity Assay10 µM12 µMChanges in substrate binding affinity.
Enzyme Kinetics (kcat) Fluorescence-based Activity Assay5 s-14.5 s-1Modification near the active site may impede catalytic turnover.
Thermal Stability (Tm) Differential Scanning Fluorimetry (DSF)62°C60.5°CThe dye may disrupt stabilizing intramolecular interactions, leading to lower thermal stability.
Secondary Structure Circular Dichroism (CD)40% α-helix, 25% β-sheet39% α-helix, 26% β-sheetSignificant changes may indicate gross structural perturbation.

Case Study: The Effect of Cy5 Labeling on Binding Affinity

A study utilizing Fluorescence Correlation Spectroscopy (FCS) provides a quantitative look at how a Cy5 label can affect biomolecular interactions. The binding of a short, single-stranded DNA (ssDNA) oligonucleotide to its complementary receptor strand was measured.

Table 1: Dissociation Constants (Kd) for Labeled and Unlabeled Oligonucleotides

LigandDissociation Constant (Kd)Fold Change vs. Unlabeled
Unlabeled Oligonucleotide0.9 ± 0.2 nM-
5'-Cy5-Labeled Oligonucleotide0.4 ± 0.1 nM~2.3x higher affinity
3'-Cy5-Labeled Oligonucleotide1.1 ± 0.2 nM~1.2x lower affinity

Data adapted from a competitive binding study.[1]

This case study reveals that the presence and position of the Cy5 label can significantly influence binding affinity.[1] The 5'-end labeling resulted in a slight increase in affinity, whereas the 3'-end label led to a minor decrease.[1] This underscores the importance of empirically testing the labeled biomolecule's function.

Alternative Fluorophores: A Performance Comparison

While Cy5 is a widely used dye, alternatives exist that may offer advantages in certain applications. Alexa Fluor 647 is a spectrally similar dye often compared to Cy5.

Table 2: Performance Comparison of Cy5 and Alexa Fluor 647

FeatureCy5Alexa Fluor 647Advantage of Alexa Fluor 647
Photostability ModerateHigherMore resistant to photobleaching, allowing for longer imaging times.
Brightness BrightBrighterHigher quantum yield and less self-quenching at higher degrees of labeling.
Self-Quenching Prone to aggregation and self-quenchingLess prone to self-quenchingProvides more consistent fluorescence intensity, especially at high label densities.

Information compiled from multiple comparative studies.

Studies have shown that protein conjugates of Alexa Fluor 647 are often significantly more fluorescent and photostable than their Cy5 counterparts. This is partly because Cy5 has a tendency to form non-fluorescent aggregates on the protein surface, which quenches the overall signal.

Experimental Workflows and Protocols

To ensure the reliability of data generated with Cy5-labeled proteins, it is essential to perform functional validation. Below are diagrams and detailed protocols for key experiments.

Logical Workflow for Assessing Labeled Protein Function

G cluster_prep Protein Preparation & Labeling cluster_validation Functional & Structural Validation cluster_comparison Data Comparison cluster_conclusion Conclusion Prot_Prep Prepare Unlabeled Protein Stock Labeling Cy5 Labeling Reaction (e.g., NHS Ester) Prot_Prep->Labeling Compare_Binding Compare Kd Prot_Prep->Compare_Binding Unlabeled Control Compare_Enzyme Compare Km, kcat Prot_Prep->Compare_Enzyme Unlabeled Control Compare_Stability Compare Tm Prot_Prep->Compare_Stability Unlabeled Control Compare_Structure Compare Spectra Prot_Prep->Compare_Structure Unlabeled Control Purification Purify Labeled Protein (Size Exclusion Chromatography) Labeling->Purification QC Determine Degree of Labeling (Spectrophotometry) Purification->QC Binding Binding Assay (e.g., SPR) QC->Binding Enzyme Enzyme Kinetics (Activity Assay) QC->Enzyme Stability Thermal Stability (DSF) QC->Stability Structure Structural Integrity (Circular Dichroism) QC->Structure Binding->Compare_Binding Enzyme->Compare_Enzyme Stability->Compare_Stability Structure->Compare_Structure Conclusion Assess Impact on Function Compare_Binding->Conclusion Compare_Enzyme->Conclusion Compare_Stability->Conclusion Compare_Structure->Conclusion

Workflow for validating Cy5-labeled protein function.
Signaling Pathway for a Labeled Receptor Kinase

G Ligand Ligand Receptor Receptor-Cy5 (Labeled) Ligand->Receptor Dimerization Dimerization Receptor->Dimerization 1 Autophos Autophosphorylation Dimerization->Autophos 2 Adaptor Adaptor Protein (e.g., Grb2) Autophos->Adaptor 3 Effector Effector Protein (e.g., Sos1) Adaptor->Effector 4 Downstream Downstream Signaling (e.g., Ras-MAPK) Effector->Downstream 5 Response Cellular Response Downstream->Response 6

Labeled receptor tyrosine kinase signaling pathway.

Detailed Experimental Protocols

Protocol 1: Amine-Reactive Cy5 Labeling of Proteins
  • Protein Preparation : Dialyze the protein solution (typically 1-10 mg/mL) against an amine-free buffer, such as 100 mM sodium bicarbonate or phosphate-buffered saline (PBS) at pH 8.3. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and must be avoided.

  • Dye Preparation : Immediately before use, dissolve the Cy5 NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a 10 mg/mL stock solution.

  • Labeling Reaction : Add the Cy5 stock solution to the protein solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1. The optimal ratio should be determined empirically for each protein.

  • Incubation : Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification : Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).

  • Quantification : Determine the protein concentration using a BCA assay. Measure the absorbance of the solution at ~650 nm (the absorbance maximum for Cy5) and 280 nm. The degree of labeling (DOL) can be calculated using the following formula: DOL = (A650 / εCy5) / ((A280 - A650 × CF) / εprotein)

    • Where εCy5 is the extinction coefficient of Cy5 (~250,000 M-1cm-1), εprotein is the extinction coefficient of the protein, and CF is a correction factor for the dye's absorbance at 280 nm (~0.05).*

Protocol 2: Assessing Thermal Stability via Differential Scanning Fluorimetry (DSF)
  • Reagent Preparation :

    • Prepare the unlabeled and Cy5-labeled protein samples at the same concentration (e.g., 2 µM) in a suitable buffer.

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at 5000x).

  • Reaction Setup : In a 96-well qPCR plate, prepare triplicate reactions for both the unlabeled and labeled protein. Each reaction should contain the protein and the SYPRO Orange dye (typically at a final concentration of 5x). Include a buffer-only control.

  • Thermal Denaturation : Place the plate in a real-time PCR instrument. Program a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute. Set the instrument to collect fluorescence data at each temperature increment.

  • Data Analysis : Plot the fluorescence intensity as a function of temperature. The resulting curve will show a sigmoidal transition as the protein unfolds. The melting temperature (Tm) is the midpoint of this transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve. Compare the Tm of the Cy5-labeled protein to the unlabeled control.

Protocol 3: Measuring Binding Affinity using Surface Plasmon Resonance (SPR)
  • Chip Preparation : Immobilize a binding partner (ligand) onto a suitable SPR sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation : Prepare a series of dilutions of both the unlabeled and Cy5-labeled protein (analyte) in SPR running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and above the expected Kd.

  • Binding Measurement :

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Sequentially inject each concentration of the analyte, starting from the lowest, over the ligand-immobilized surface. Allow sufficient time for association and dissociation phases.

    • Between each analyte injection, regenerate the sensor surface with a suitable regeneration solution to remove bound analyte.

  • Data Analysis :

    • Subtract the response from a reference channel to correct for bulk refractive index changes.

    • Fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

    • Compare the kinetic and affinity constants of the Cy5-labeled protein to the unlabeled control.

Conclusion

Fluorescent labeling with Cy5 is a powerful technique, but it is not without potential artifacts. The addition of the dye can alter a protein's binding affinity, enzymatic activity, and stability. Therefore, it is imperative that researchers perform rigorous validation studies to ensure that the labeled protein behaves similarly to its unlabeled counterpart. By employing the quantitative assays and protocols outlined in this guide, scientists can confidently assess the impact of Cy5 labeling and generate more reliable and reproducible data. For applications requiring high photostability and brightness, especially at high degrees of labeling, alternative dyes such as Alexa Fluor 647 should be considered.

References

Safety Operating Guide

Proper Disposal of Cy5-PEG6-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Cy5-PEG6-acid must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this fluorescent dye, based on its material safety data sheet (MSDS).

Hazard Profile and Safety Summary

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it is imperative to prevent its release into the environment. The following table summarizes the key hazard information.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301 + P312, P330, P501
Acute aquatic toxicity (Category 1)H400: Very toxic to aquatic lifeP273, P391, P501
Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effectsP273, P391, P501
Data sourced from the this compound Material Safety Data Sheet

Step-by-Step Disposal Protocol

Adherence to the following protocol is crucial for the safe disposal of this compound and its containers.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

2. Waste Segregation:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., pipette tips, microfuge tubes), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.

  • Empty Containers: Empty containers should be treated as hazardous waste unless thoroughly decontaminated.

3. Labeling: All waste containers must be clearly labeled with the following information:

  • "Hazardous Waste"

  • "this compound"

  • The primary hazards (e.g., "Acutely Toxic," "Environmental Hazard")

  • Accumulation start date

4. Storage: Store the sealed hazardous waste containers in a designated, secure area, away from incompatible materials, until they are collected for disposal.

5. Disposal: The disposal of this compound waste must be conducted through an approved and licensed waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.

6. Spillage: In the event of a spill, prevent it from entering drains or waterways. Collect the spillage using absorbent materials and dispose of the contaminated materials as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Handling this compound C Wear Appropriate PPE A->C B Generate Waste (Solid, Liquid, Containers) D Segregate Waste into Labeled Hazardous Containers B->D C->B E Store Waste in Designated Secure Area D->E F Contact EHS for Pickup E->F G Waste Collected by Approved Disposal Company F->G H End: Proper Disposal G->H

Caption: Workflow for the safe disposal of this compound waste.

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